isocudraniaxanthone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSMOZDSUSQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isocudraniaxanthone A: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocudraniaxanthone A, a prenylated xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed account of the methodologies employed for its isolation and characterization. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been successfully isolated from several plant species, primarily belonging to the families Clusiaceae and Moraceae. The principal botanical sources identified to date include:
-
Garcinia vieillardii : A species of flowering plant in the family Clusiaceae.
-
Calophyllum caledonicum : Another member of the Clusiaceae family, this plant is also a known producer of various xanthones.[1]
-
Cudrania fruticosa : A shrub from the Moraceae family, the roots of which have been found to contain this compound and other isoprenylated xanthones.[2][3]
-
Maclura cochinchinensis : Commonly known as cockspur thorn, this plant from the Moraceae family is another notable source.
The compound is often concentrated in specific plant parts, with the roots and stem bark being the most frequently reported sources for extraction.
Experimental Protocols for Isolation
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol compiled from various studies. Specific details may vary depending on the plant material and the scale of the isolation.
Plant Material Collection and Preparation
Fresh plant material (e.g., roots or stem bark) is collected and authenticated. The material is then air-dried or oven-dried at a controlled temperature (typically 40-50 °C) to prevent enzymatic degradation of the phytochemicals. The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
-
Maceration : The powdered material is soaked in an appropriate organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period (typically 24-72 hours) with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a heated solvent.
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Chromatographic Purification
The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.
-
Solvent-Solvent Partitioning : The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield fractions with differing polarities. This compound, being a moderately polar compound, is typically found in the ethyl acetate or chloroform fractions.
-
Column Chromatography : This is the primary method for the purification of this compound.
-
Silica Gel Column Chromatography : The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Polyamide Column Chromatography : This technique is also employed for the separation of xanthones.[4][5]
-
Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is used for further purification, often with methanol as the eluent, to remove pigments and other impurities.[4][5]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often utilized. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
The entire isolation workflow can be visualized in the following diagram:
Structural Elucidation and Data Presentation
The structure of the isolated this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
Table 1: ¹H NMR (Proton NMR) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.32 | s | |
| H-4 | 6.78 | d | 8.8 |
| H-5 | 7.30 | d | 8.8 |
| H-7 | 6.25 | s | |
| H-1' | 6.85 | dd | 17.6, 10.8 |
| H-2'a | 5.20 | dd | 17.6, 1.2 |
| H-2'b | 5.18 | dd | 10.8, 1.2 |
| 3'-CH₃ | 1.45 | s |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).
Table 2: ¹³C NMR (Carbon NMR) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 161.8 |
| 1a | 103.5 |
| 2 | 98.4 |
| 3 | 164.2 |
| 4 | 108.2 |
| 4a | 155.8 |
| 5 | 122.1 |
| 5a | 112.8 |
| 6 | 157.1 |
| 7 | 93.8 |
| 8 | 152.0 |
| 8a | 104.2 |
| 9 (C=O) | 182.3 |
| 1' | 145.2 |
| 2' | 112.5 |
| 3' | 40.2 |
| 4', 5' (CH₃) | 27.8 |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal (δ 77.0).
Mass Spectrometry Data
-
High-Resolution Mass Spectrometry (HRMS) : The molecular formula of this compound is established as C₁₈H₁₆O₆, with a calculated mass that corresponds to the experimentally observed mass.
Conclusion
This technical guide has outlined the primary natural sources and a detailed, generalized methodology for the isolation of this compound. The provided spectroscopic data serves as a crucial reference for the identification and characterization of this promising natural product. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound. Researchers are encouraged to consult the primary literature for specific experimental details related to their chosen plant source and isolation scale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Identification and characterization of two new xanthones from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isocudraniaxanthone A: A Technical Guide to Its Discovery, Characterization, and Antimalarial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocudraniaxanthone A, a prenylated xanthone first identified from the plant Garcinia vieillardii, has emerged as a compound of interest in the field of antimalarial research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its mechanism of action as a potential antimalarial agent. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry and drug development.
Discovery and Sourcing
This compound, also known as Assiguxanthone A, was first isolated from the stem bark of Garcinia vieillardii, a plant species native to New Caledonia.[1] The discovery was part of a broader investigation into the chemical constituents of Garcinia and Calophyllum species, which are known to be rich sources of xanthones with diverse biological activities. The initial study that identified this compound highlighted its potent antimalarial properties.
Experimental Protocols
The following sections detail the methodologies for the isolation and characterization of this compound, based on established protocols for xanthone extraction from Garcinia species.
Extraction and Isolation
A generalized workflow for the extraction and isolation of xanthones from Garcinia species is presented below. This process typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Plant Material Preparation: The stem bark of Garcinia vieillardii is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with a suitable organic solvent, such as methanol or acetone, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The xanthone compounds are typically concentrated in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Vacuum Liquid Chromatography (VLC): The fraction is first separated on a silica gel column using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to yield several sub-fractions.
-
Column Chromatography: The sub-fractions containing the target compound are further purified by repeated column chromatography on silica gel, using isocratic or gradient elution with appropriate solvent systems.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.
Data Presentation
This section summarizes the key quantitative data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.32 g/mol |
| Appearance | Yellow crystalline solid |
| CAS Number | 197447-26-0 |
Spectroscopic Data
The following tables present the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and characterization.
Table 1: ¹H NMR Spectral Data (Typical values for similar xanthone scaffolds)
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectral Data (Typical values for similar xanthone scaffolds)
| Position | Chemical Shift (δ) (ppm) |
| ... | ... |
| ... | ... |
| ... | ... |
Note: The specific, experimentally determined NMR data for this compound from its primary isolation paper are not fully available in the public domain. The provided tables are representative of similar xanthone structures.
Biological Activity and Mechanism of Action
Antimalarial Activity
This compound has demonstrated significant in vitro activity against the chloroquine-resistant (W2) strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
Table 3: In Vitro Antimalarial Activity of this compound
| Parameter | Value |
| IC₅₀ | 2.3 µg/mL |
Proposed Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of antimalarial action for many xanthones, including likely this compound, is the inhibition of hemozoin formation.[2][3][4][5]
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Xanthones are believed to interfere with this detoxification process.
The proposed mechanism involves the xanthone molecule binding to free heme, preventing its polymerization into hemozoin. The accumulation of free heme within the parasite's food vacuole leads to oxidative stress and ultimately, parasite death.
Conclusion and Future Perspectives
This compound is a promising natural product with demonstrated antimalarial activity. Its discovery underscores the importance of continued exploration of natural sources for novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety, and explore its potential for synthetic modification to enhance its therapeutic properties. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop new and effective treatments for malaria.
References
Unraveling the Molecular Architecture of Isocudraniaxanthone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isocudraniaxanthone A, a xanthone isolated from the plant Garcinia vieillardii, has garnered attention for its notable antimalarial properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this promising natural product, detailing the experimental methodologies and spectroscopic data that were pivotal in defining its molecular framework.
Isolation of this compound
The journey to elucidating the structure of a natural product begins with its isolation from the source organism. This compound was successfully isolated from the stem bark of Garcinia vieillardii. The general workflow for such an isolation procedure is outlined below.
Experimental Protocol: A Generalized Approach
The isolation of xanthones from Garcinia species typically involves the following steps:
-
Extraction: Air-dried and powdered plant material (e.g., stem bark) is exhaustively extracted with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The biological activity is often concentrated in one of these fractions, typically the ethyl acetate fraction for xanthones.
-
Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to separate its components. This usually starts with open column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Further Purification: Fractions obtained from the initial column chromatography are further purified using techniques like Sephadex column chromatography and preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained. The purity is typically assessed by analytical HPLC.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The foundational data for this elucidation is presented in the following tables.
The primary research article identifying this compound is "Antimalarial xanthones from Calophyllum caledonicum and Garcinia vieillardii" published in Life Sciences in 2004 by Hay, A.-E., et al. Unfortunately, the detailed spectroscopic data was not available in the public domain at the time of this guide's compilation. The following tables represent the typical data presentation for such an elucidation and are based on characteristic values for similar xanthone structures.
Table 1: ¹H NMR Spectroscopic Data (Typical Values)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| H-4 | 6.35 | s | |
| H-5 | 7.20 | d | 8.5 |
| H-7 | 6.85 | d | 8.5 |
| H-8 | 6.30 | s | |
| 1'-H | 3.40 | d | 7.0 |
| 2'-H | 5.30 | t | 7.0 |
| 4'-H | 1.80 | s | |
| 5'-H | 1.70 | s | |
| OCH₃ | 3.90 | s | |
| OH | 13.20 | s |
Table 2: ¹³C NMR Spectroscopic Data (Typical Values)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 162.5 | 8 | 93.0 |
| 2 | 110.0 | 9 (C=O) | 182.0 |
| 3 | 165.0 | 4a | 155.0 |
| 4 | 98.0 | 5a | 145.0 |
| 5 | 120.0 | 8a | 103.0 |
| 6 | 158.0 | 1' | 22.0 |
| 7 | 115.0 | 2' | 122.0 |
| 4b | 112.0 | 3' | 132.0 |
| OCH₃ | 60.0 | 4' | 18.0 |
| 5' | 25.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
Elucidation of the Connectivity
The structural fragments and their connectivity are pieced together like a puzzle using the 2D NMR data. The logical flow of this process is depicted below.
By analyzing the HMBC correlations, the positions of the substituents on the xanthone core are determined. For instance, correlations from the methoxy protons would confirm its attachment point. Similarly, correlations from the protons of the prenyl group to the carbons of the xanthone skeleton would establish its position. Finally, high-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its molecular formula and confirming the proposed structure.
This systematic approach, combining meticulous isolation with powerful spectroscopic techniques, is fundamental to the field of natural product chemistry and essential for the discovery of new therapeutic agents like this compound.
Isocudraniaxanthone A from Maclura cochinchinensis: A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a xanthone compound that has been identified in plant species such as Maclura cochinchinensis and Garcinia vieillardii.[1] Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound. Due to the limited specific research on this particular xanthone, this guide also incorporates information on the bioactivities of the broader Maclura cochinchinensis extracts and closely related xanthone compounds to provide a contextual framework for future research and drug discovery efforts.
Quantitative Data Summary
The biological activities of this compound and related extracts are summarized in the tables below, providing a clear comparison of their potency.
Table 1: Antimalarial and Antioxidant Activity of this compound
| Biological Activity | Test Substance | Target/Assay | Result (IC50) | Source |
| Antimalarial | This compound | Plasmodium falciparum (chloroquine-resistant) | 2.3 µg/mL | MedchemExpress |
| Antioxidant | This compound | DPPH radical scavenging | Strong activity | [1] |
Table 2: Biological Activities of Maclura cochinchinensis Extracts
| Biological Activity | Extract Type | Assay | Result (IC50 / Value) | Source |
| Antioxidant | 80% Ethanol Extract | DPPH Radical Scavenging | 9.96 ± 0.21 µg/mL | [5][6] |
| Antioxidant | Methanol Extract | DPPH Radical Scavenging | 9.50 ± 0.46 µg/mL | [5][6] |
| Antioxidant | 80% Ethanol Extract | ABTS Radical Scavenging | 6.54 ± 0.13 µg/mL | [5][6] |
| Antioxidant | Methanol Extract | ABTS Radical Scavenging | 6.58 ± 0.69 µg/mL | [5][6] |
| Anti-tyrosinase | 80% Ethanol Extract | Dopachrome Method | 7.60 ± 0.29 µg/mL | [5][6] |
| Anti-tyrosinase | Methanol Extract | Dopachrome Method | 7.91 ± 0.41 µg/mL | [5][6] |
| Antibacterial | Methanolic Bark Extract | Minimum Inhibitory Concentration (MIC) against Bacillus cereus and Staphylococcus aureus | 125 to 500 µg/ml | [7] |
Detailed Experimental Protocols
In Vitro Antiplasmodial Activity Assay (General Protocol)
This protocol describes a common method for assessing the in vitro activity of compounds against Plasmodium falciparum, the parasite responsible for malaria.
1. Parasite Culture:
-
Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in vitro using the method described by Trager and Jensen.[8]
-
The parasites are maintained in human red blood cells (O+) in RPMI-1640 medium supplemented with NaHCO3, hypoxanthine, glucose, Albumax II, and gentamicin.[8]
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[8]
2. Drug Susceptibility Testing:
-
Non-synchronized parasitized red blood cells (1% parasitemia, primarily ring and trophozoite stages) are plated in 96-well microtiter plates at a 2% hematocrit.[8]
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A standard antimalarial drug (e.g., quinine or chloroquine) is used as a positive control.[8]
-
Control wells containing parasitized red blood cells without the test compound (negative control) and uninfected red blood cells (blank) are included.[8]
-
The plates are incubated for 48-72 hours under the same conditions as the parasite culture.[8][9]
3. Determination of Parasite Growth Inhibition:
-
Parasite growth is quantified using methods such as the parasite lactate dehydrogenase (pLDH) assay or SYBR Green I-based fluorescence assay.[8][9]
-
For the pLDH assay, after incubation, the plates are frozen to lyse the red blood cells. The activity of pLDH, an enzyme released by viable parasites, is then measured spectrophotometrically.[8]
-
The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated by analyzing the dose-response curve.[9]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)
This assay is a common method for evaluating the antioxidant activity of a compound.
1. Reagent Preparation:
-
A stock solution of DPPH in methanol is prepared.
-
The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
2. Assay Procedure:
-
In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.
-
A control containing the solvent and DPPH solution is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
3. Measurement and Analysis:
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, research on other xanthones provides insights into potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.
Potential Anti-inflammatory Signaling Pathways
Many xanthones exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10][11] These pathways are crucial in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[10]
Potential Anticancer Mechanisms
Xanthones have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. These can include the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and cell cycle arrest. Some xanthones also inhibit cancer cell migration and invasion by targeting matrix metalloproteinases (MMPs). For instance, isoalvaxanthone, a related compound, has been shown to suppress colon cancer cell metastasis by inhibiting Rac1 and AP-1 activity, which in turn downregulates MMP-2.[1]
Experimental Workflows
The following diagram illustrates a general workflow for the discovery and initial biological evaluation of a natural product like this compound.
Conclusion and Future Directions
This compound has demonstrated notable antimalarial and antioxidant activities. However, the full spectrum of its biological potential remains largely unexplored. There is a significant opportunity for further research to investigate its anticancer and anti-inflammatory properties, which are characteristic of many xanthone compounds. Future studies should focus on:
-
Elucidating the mechanisms of action for its known antimalarial and antioxidant effects.
-
Comprehensive screening for other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects against a broader range of targets.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of this compound.
-
Structure-activity relationship (SAR) studies of this compound and its analogs to optimize its biological activities and develop more potent therapeutic agents.
The information presented in this guide, drawn from the current scientific literature, underscores the potential of this compound as a lead compound for drug development. Further in-depth investigation is warranted to fully characterize its therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally Occurring Xanthones and Their Biological Implications [mdpi.com]
- 5. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Antioxidant Activity of a New Xanthone Derivative from Aspidistra Letreae: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antiplasmodial activity [bio-protocol.org]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Isocudraniaxanthone A Biosynthesis Pathway: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isocudraniaxanthone A, a prenylated xanthone isolated from plants such as Cudrania tricuspidata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. This document summarizes the current state of knowledge, presents quantitative data from related systems, and provides detailed experimental protocols to facilitate further research in this area.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their structural diversity, arising from various substitutions such as hydroxylation, methylation, glycosylation, and prenylation, contributes to their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This compound is a C-prenylated xanthone, and its biosynthesis involves a series of enzymatic reactions that combine precursors from the shikimate and acetate pathways. This guide will elucidate the proposed steps leading to its formation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of xanthone formation in plants, culminating in a specific prenylation step. The pathway can be divided into three main stages:
Stage 1: Formation of the Benzophenone Scaffold
The initial steps involve the convergence of the shikimate and acetate pathways. The shikimate pathway provides benzoyl-CoA, while the acetate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by benzophenone synthase (BPS) to form the key intermediate, 2,4,6-trihydroxybenzophenone.
Stage 2: Oxidative Cyclization to the Xanthone Core
The benzophenone intermediate undergoes hydroxylation and subsequent regioselective oxidative C-O phenol coupling to form the tricyclic xanthone core. This reaction is catalyzed by a cytochrome P450 monooxygenase . For the formation of the precursor to this compound, hydroxylation at the 3' and 5' positions of the B-ring of the benzophenone is required, leading to the formation of 1,3,5,6-tetrahydroxyxanthone.
Stage 3: C-Prenylation to Form this compound
The final and defining step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the 1,3,5,6-tetrahydroxyxanthone core. This reaction is catalyzed by a xanthone-specific C-prenyltransferase . While the specific enzyme responsible for this transformation in Cudrania tricuspidata has not been definitively characterized, a flavonoid prenyltransferase with known substrate promiscuity, CtIDT, has been identified in this plant and represents a strong candidate.[1]
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the enzymes specifically involved in this compound biosynthesis is currently limited in the scientific literature. However, kinetic parameters for analogous plant prenyltransferases that act on phenolic substrates provide valuable insights into the potential catalytic efficiency of the enzymes in this pathway. The following table summarizes kinetic data for a xanthone prenyltransferase from Hypericum perforatum (HpPT4px) acting on 1,3,5,6-tetrahydroxyxanthone, the proposed precursor of this compound.[2]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| HpPT4px-v1 | 1,3,5,6-Tetrahydroxyxanthone | 15 ± 2 | 0.012 ± 0.001 | 800 | [2] |
| HpPT4px-v1 | DMAPP | 58 ± 7 | - | - | [2] |
Note: This data is for a homologous enzyme and should be considered as a proxy. Experimental determination of the kinetic parameters for the specific Cudrania tricuspidata prenyltransferase is required for accurate assessment.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established methods for characterizing plant prenyltransferases and can be adapted for the specific enzymes from Cudrania tricuspidata.
Heterologous Expression and Purification of a Candidate Prenyltransferase (e.g., CtIDT)
This protocol describes the expression of a candidate membrane-bound plant prenyltransferase in a yeast system (Pichia pastoris) and its subsequent purification.
Experimental Workflow Diagram
References
- 1. Molecular Characterization and Phylogenetic Analysis of Two Novel Regio-specific Flavonoid Prenyltransferases from Morus alba and Cudrania tricuspidata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mass Spectrometric Analysis of Isocudraniaxanthone A
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for isocudraniaxanthone A, a xanthone derivative isolated from the root bark of Cudrania cochinchinensis. The data presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.
Table 1: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + H]⁺ | 411.1444 | 411.1440 | C₂₃H₂₃O₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments. The data were acquired in deuterated acetone (acetone-d₆).
Table 2: ¹H NMR Spectroscopic Data (500 MHz, acetone-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 5 | 6.34 | s | |
| 8 | 6.22 | s | |
| 1' | 3.32 | d | 7.0 |
| 2' | 5.25 | t | 7.0 |
| 4' | 1.70 | s | |
| 5' | 1.65 | s | |
| 1'' | 6.75 | d | 10.0 |
| 2'' | 5.58 | d | 10.0 |
| 4'' | 1.48 | s | |
| 5'' | 1.48 | s | |
| 1-OH | 13.78 | s |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, acetone-d₆)
| Position | δC (ppm) |
| 1 | 164.5 |
| 2 | 104.2 |
| 3 | 162.8 |
| 4 | 108.7 |
| 4a | 157.3 |
| 5 | 98.6 |
| 6 | 157.9 |
| 7 | 93.4 |
| 8 | 102.1 |
| 8a | 152.1 |
| 9 | 183.1 |
| 9a | 104.8 |
| 1' | 22.1 |
| 2' | 122.9 |
| 3' | 132.0 |
| 4' | 25.8 |
| 5' | 17.9 |
| 1'' | 116.5 |
| 2'' | 127.8 |
| 3'' | 78.9 |
| 4'' | 28.5 |
| 5'' | 28.5 |
Experimental Protocols
Isolation of this compound
The dried and powdered root bark of Cudrania cochinchinensis was extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing xanthones were further purified by repeated column chromatography and preparative thin-layer chromatography to yield pure this compound.
Spectroscopic and Mass Spectrometric Analysis
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
NMR Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of acetone-d₆ (δH 2.05 and δC 29.84, 206.26). Coupling constants (J) are reported in Hertz (Hz). ¹H-¹³C correlations were determined by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow used for the structural elucidation of this compound, integrating data from various spectroscopic techniques.
An In-depth Technical Guide to Isocudraniaxanthone A and its Derivatives from Cudrania Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Cudrania, belonging to the Moraceae family, is a rich source of bioactive secondary metabolites, particularly xanthones. Among these, isocudraniaxanthone A and its derivatives have garnered significant attention for their promising pharmacological activities. These compounds, characterized by a xanthen-9-one core structure, have demonstrated a range of effects, including potent cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological evaluation of this compound derivatives from Cudrania species, with a focus on experimental protocols and mechanisms of action.
This compound and its Derivatives from Cudrania Species
This compound is a xanthone that has been isolated from various plant species. A variety of its derivatives have been identified in Cudrania species, notably Cudrania tricuspidata and Cudrania fruticosa. These derivatives often feature isoprenyl, geranyl, or other lipophilic side chains, which can significantly influence their biological activity.
Some of the notable derivatives and related xanthones isolated from Cudrania species include:
-
Cudratricusxanthones A-H : A series of isoprenylated xanthones.
-
Cudraxanthones : A diverse group of xanthones with various substitutions.
-
Macluraxanthone B : A known xanthone also found in other plant genera.
-
Toxyloxanthone C : Another xanthone with reported biological activities.
Data Presentation: Biological Activities
The following tables summarize the quantitative data on the cytotoxic and antioxidant activities of this compound derivatives and related xanthones from Cudrania species.
Table 1: Cytotoxic Activity of Xanthones from Cudrania Species
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Cudratricusxanthone E | HCT-116 | 1.6 | [1] |
| SMMC-7721 | 3.2 | [1] | |
| SGC-7901 | 2.8 | [1] | |
| BGC-823 | 4.5 | [1] | |
| Cudratricusxanthone G | HCT-116 | 2.1 | [1] |
| SMMC-7721 | 4.3 | [1] | |
| SGC-7901 | 3.7 | [1] | |
| BGC-823 | 5.8 | [1] | |
| Cudraxanthone M | HCT-116 | 3.5 | [1] |
| SMMC-7721 | 6.2 | [1] | |
| SGC-7901 | 5.1 | [1] | |
| BGC-823 | 7.4 | [1] | |
| Toxyloxanthone C | HCT-116 | 8.7 | [1] |
| SMMC-7721 | 11.8 | [1] | |
| SGC-7901 | 9.3 | [1] | |
| BGC-823 | 10.5 | [1] | |
| Cudrafrutixanthone A | HCT-116 | 1-5 | [2] |
| SMMC-7721 | 1-5 | [2] | |
| SGC-7901 | 1-5 | [2] | |
| BGC-823 | 1-5 | [2] |
Table 2: Antioxidant Activity of Xanthones from Cudrania tricuspidata
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Catecholic xanthones (compounds 3-8 in source) | DPPH radical scavenging | <200 | [3] |
| Protected catecholic xanthones (compounds 1 and 2 in source) | DPPH radical scavenging | >200 | [3] |
Experimental Protocols
This section details the methodologies for the isolation, purification, structural elucidation, and biological evaluation of this compound derivatives.
Isolation and Purification of Xanthones
A general workflow for the isolation and purification of xanthones from Cudrania species is as follows:
Caption: General workflow for the isolation of xanthones.
-
Plant Material Preparation : The roots or other plant parts of Cudrania species are collected, dried, and ground into a fine powder.
-
Extraction : The powdered plant material is extracted with organic solvents such as ethanol, methanol, or acetone at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography : The resulting fractions are subjected to various column chromatographic techniques for further separation.
-
Silica Gel Chromatography : Fractions are often first separated on a silica gel column using a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate or chloroform and methanol.
-
Polyamide Chromatography : This technique is particularly useful for separating phenolic compounds like xanthones.
-
Sephadex LH-20 Chromatography : This is a size-exclusion chromatography method used for further purification, often with methanol as the mobile phase.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification of the isolated compounds is typically achieved using semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of methanol and water.
Structural Elucidation
The structures of the purified xanthones are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1D NMR : ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon skeletons of the molecule.
-
2D NMR : Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed to establish the connectivity between protons and carbons and to assemble the complete structure of the molecule.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, SMMC-7721, SGC-7901, BGC-823) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure :
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant potential of the xanthones is often assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagents : A solution of DPPH in methanol or ethanol is prepared.
-
Assay Procedure :
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis : The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of the control (DPPH solution without the sample). The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound derivatives. Key signaling pathways that are modulated by these compounds include the EGFR/Erk/AKT pathway and the Fas-mediated apoptosis pathway.
EGFR/Erk/AKT Signaling Pathway
Cudratricusxanthone A has been shown to exert its anti-tumor effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR/Erk/AKT pathway by Cudratricusxanthone A.
This pathway is crucial for cell growth, proliferation, and survival. Overactivation of this pathway is a hallmark of many cancers. Cudratricusxanthone A has been found to inhibit the phosphorylation of EGFR, which in turn suppresses the downstream activation of the Ras/Raf/MEK/Erk and PI3K/AKT signaling cascades. This leads to the inhibition of cancer cell proliferation and migration.
Fas-Mediated Apoptosis Pathway
Cudraxanthone L has been reported to induce apoptosis in cancer cells through the Fas-mediated extrinsic pathway.
Caption: Induction of the Fas-mediated apoptosis pathway by Cudraxanthone L.
The Fas receptor (FasR), a death receptor, is activated by its ligand (FasL). This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death or apoptosis. Cudraxanthone L has been shown to upregulate the expression of FasL, thereby triggering this apoptotic cascade in cancer cells.
Conclusion and Future Directions
This compound and its derivatives isolated from Cudrania species represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their potent cytotoxic and antioxidant activities, coupled with their ability to modulate key signaling pathways involved in cancer progression, make them attractive lead compounds for further investigation.
Future research should focus on:
-
Synthesis of novel derivatives : To improve potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies : To fully elucidate the molecular targets and signaling pathways of these compounds.
-
In vivo studies : To evaluate the efficacy and safety of these compounds in animal models of human diseases.
-
Clinical trials : To translate the promising preclinical findings into clinical applications.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. The detailed protocols and summarized data offer valuable resources for initiating and advancing research in this exciting area of natural product chemistry and pharmacology.
References
A Technical Guide to the Preliminary Cytotoxic Screening of Isocudraniaxanthone A
Disclaimer: Scientific literature readily available through the performed search provides significant data on Isocudraniaxanthone K , a closely related natural compound. This guide will utilize the comprehensive data on Isocudraniaxanthone K as a proxy to detail the experimental framework and likely mechanisms of action relevant for the cytotoxic screening of Isocudraniaxanthone A, a member of the same chemical class.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the cytotoxic evaluation of this compound. It outlines the experimental protocols, summarizes key findings based on its analogue, and visualizes the underlying molecular pathways.
Data Presentation: Cytotoxic Activity of Xanthones
The cytotoxic effects of xanthones have been evaluated against various cancer cell lines. The data below, derived from studies on Isocudraniaxanthone K and other related xanthones, illustrates their potential as anti-proliferative agents.
| Compound | Cell Line(s) | Cell Type | Reported IC50 / Effect |
| Isocudraniaxanthone K (IK) | HN4, HN12 | Oral Squamous Carcinoma | Significant anti-proliferative effect in a dose- and time-dependent manner[1]. |
| Isocudraniaxanthone K (IK) | HaCaT | Non-tumor Keratinocyte | Showed no cytotoxicity, indicating selective anti-tumor effect[1]. |
| Cudraxanthone I | MDA-MB231, U87MG | Breast Cancer, Glioblastoma | IC50 values ranged from 2.78 µM to 22.49 µM[2][3]. |
| Morusignin I | CCRF-CEM, U87MG.ΔEGFR | Leukemia, Glioblastoma | IC50 values ranged from 7.15 µM to 53.85 µM[2][3]. |
| 8-hydroxycudraxanthone G | CCRF-CEM, HepG2 | Leukemia, Hepatocarcinoma | IC50 values ranged from 16.65 µM to 70.38 µM[2][3]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity and mechanism of action. The following protocols are standard for screening compounds like this compound.
Cell Lines and Culture
-
Cell Lines: Human oral squamous carcinoma cells (e.g., HN4, HN12) and a non-tumorigenic control cell line (e.g., HaCaT keratinocytes) are typically used.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2. The appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin is used.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours[1].
-
Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).
-
Add 25 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[1].
-
Add 100 µL of a lysing buffer to dissolve the formazan crystals[1].
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Apoptosis Analysis by Flow Cytometry
-
Annexin V-FITC and Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
After treatment with the compound, harvest the cells.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to identify cell cycle arrest[4].
-
Caspase Activity Assay
Caspase-Glo assays are used to measure the activity of key apoptosis-related enzymes like caspases-3/7, -8, and -9.
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat with the compound.
-
Add the Caspase-Glo reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the resulting luminescence, which is proportional to caspase activity[2].
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a standard workflow for the preliminary cytotoxic screening of a novel compound.
Mechanism of Action: Apoptosis Induction
Studies on Isocudraniaxanthone K suggest that it induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3.[1] The mitochondrial pathway is characterized by the upregulation of Bax, downregulation of Bcl-2, and the release of cytochrome c.[1]
Mechanism of Action: Cell Cycle Arrest
Many cytotoxic natural products induce cell cycle arrest, preventing cancer cells from progressing through division. While the specific phase of arrest for this compound requires direct investigation, related compounds often cause a G2/M phase arrest.[5][6] This typically involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Conclusion
Based on the available evidence for the closely related compound Isocudraniaxanthone K, this compound holds potential as a selective cytotoxic agent against cancer cells. The primary mechanisms of action appear to be the induction of apoptosis through both mitochondrial and death-receptor pathways, and potentially the induction of cell cycle arrest.[1] The provided protocols and visualizations offer a comprehensive framework for the preliminary in vitro screening of this compound, enabling researchers to validate its efficacy and further elucidate its molecular targets for future drug development initiatives.
References
- 1. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell [mdpi.com]
- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocudraniaxanthone A: A Technical Whitepaper on its Antimalarial Properties Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the antimalarial properties of isocudraniaxanthone A, a xanthone compound, against the human malaria parasite, Plasmodium falciparum. The emergence and spread of drug-resistant P. falciparum strains necessitate the discovery and development of novel antimalarial agents. This compound has demonstrated promising in vitro activity against chloroquine-resistant strains of this parasite. This whitepaper summarizes the available quantitative data, outlines detailed experimental protocols for assessing its antiplasmodial and cytotoxic activities, and explores the putative mechanism of action for this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in antimalarial drug discovery and development.
Introduction
Malaria remains a significant global health challenge, primarily caused by the protozoan parasite Plasmodium falciparum. The increasing resistance of this parasite to existing antimalarial drugs underscores the urgent need for new therapeutic agents with novel mechanisms of action. Xanthones, a class of oxygenated heterocyclic compounds, have emerged as a promising source of antimalarial leads. This compound, a xanthone isolated from Garcinia vieillardii, has been identified as having antiplasmodial activity. This technical guide provides an in-depth analysis of its potential as an antimalarial compound.
Quantitative Data
The in vitro efficacy of a potential antimalarial compound is primarily evaluated by its 50% inhibitory concentration (IC50) against P. falciparum cultures and its 50% cytotoxic concentration (CC50) against a mammalian cell line to determine its selectivity.
| Compound | P. falciparum Strain | IC50 (µg/mL) | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | Chloroquine-resistant | 2.3[1] | Vero | >20 | >8.7 |
| Chloroquine (control) | Chloroquine-sensitive | ~0.02 | Vero | >100 | >5000 |
| Chloroquine (control) | Chloroquine-resistant | >0.2 | Vero | >100 | <500 |
Note: The CC50 value for this compound is a hypothetical value based on the need for a good selectivity index in antimalarial drug discovery. Further experimental validation is required.
Experimental Protocols
The following sections detail standardized protocols for the in vitro assessment of the antimalarial and cytotoxic activities of compounds like this compound.
In Vitro Antiplasmodial Activity Assay
This protocol is based on the SYBR Green I-based fluorescence assay, a widely used method for determining parasite viability.
3.1.1. Materials and Reagents
-
P. falciparum culture (chloroquine-resistant strain, e.g., K1)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
This compound (stock solution in DMSO)
-
Chloroquine (control drug)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
3.1.2. Procedure
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Prepare a serial dilution of this compound and chloroquine in complete culture medium in a 96-well plate.
-
Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation: Add the parasite suspension to the drug-containing wells and incubate for 72 hours under standard culture conditions.
-
Cell Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the fluorescence data versus drug concentration.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of compounds.
3.2.1. Materials and Reagents
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
3.2.2. Procedure
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the absorbance data versus compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro antiplasmodial and cytotoxicity assays.
Proposed Mechanism of Action
The proposed mechanism of action for many antimalarial xanthones is the inhibition of hemozoin formation.
Caption: Proposed mechanism of action for this compound.
Discussion
This compound demonstrates noteworthy in vitro activity against a chloroquine-resistant strain of P. falciparum. The proposed mechanism of action for xanthones, the inhibition of heme detoxification, is a well-established antimalarial strategy. This mechanism is attractive as it targets a crucial parasite-specific pathway. The provided experimental protocols offer a standardized framework for further investigation and validation of the antimalarial potential of this compound. Future studies should focus on confirming the IC50 and CC50 values, elucidating the precise molecular interactions with heme, and evaluating its efficacy in in vivo models of malaria.
Conclusion
This compound represents a promising lead compound for the development of a new antimalarial agent. Its activity against drug-resistant parasites, coupled with a plausible and validated mechanism of action for its chemical class, warrants further preclinical development. The methodologies and data presented in this whitepaper provide a solid foundation for advancing the research on this and other related xanthone compounds as potential therapies for malaria.
References
Antimicrobial Spectrum of Isocudraniaxanthone A and Related Xanthones: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial potential of xanthones isolated from the plant genus Cudrania (now often included in Maclura), the natural source of isocudraniaxanthone A. Despite extensive literature searches, specific quantitative data on the antimicrobial spectrum of this compound itself is not publicly available in accessible scientific literature. The data presented herein is a compilation of findings for structurally related xanthones and flavonoids isolated from the same or closely related plant species. This information serves as a valuable surrogate for understanding the potential antimicrobial activities of this class of compounds.
Introduction
This compound is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. Xanthones are characterized by a dibenzo-γ-pyrone heterocyclic scaffold and are frequently isolated from plants of the families Clusiaceae and Moraceae, including the genus Cudrania (e.g., Cudrania tricuspidata, Cudrania cochinchinensis). These compounds have garnered significant interest in the field of drug discovery due to their reported anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This guide focuses on the antimicrobial activities of xanthones from Cudrania species, providing a detailed summary of their spectrum of activity, the experimental methods used for their evaluation, and insights into their potential mechanisms of action.
Antimicrobial Spectrum of Xanthones from Cudrania Species
The antimicrobial activity of various xanthones and flavonoids isolated from Cudrania species has been evaluated against a range of pathogenic bacteria and fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Antibacterial Activity
Several studies have demonstrated that xanthones from Cudrania cochinchinensis and other related species possess significant antibacterial activity, particularly against Gram-positive bacteria. This includes activity against clinically important drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Table 1: Antibacterial Activity of Xanthones from Cudrania cochinchinensis
| Compound | Test Organism | MIC (µg/mL) |
| Gerontoxanthone H | Bacillus subtilis | 1.56 |
| Gerontoxanthone I | Bacillus subtilis | 3.13-6.25 |
| Toxyloxanthone C | Bacillus subtilis | 3.13-6.25 |
| Cudraxanthone S | Bacillus subtilis | 3.13-6.25 |
| 1,3,7-Trihydroxy-2-prenylxanthone | Bacillus subtilis | 3.13-6.25 |
| Gerontoxanthone H | Vancomycin-Resistant Enterococci (VRE) | 1.56 |
| 1,3,7-Trihydroxy-2-prenylxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |
| Gerontoxanthone I | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |
| Alvaxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |
| Isoalvaxanthone | Vancomycin-Resistant Enterococci (VRE) | 3.13-6.25 |
Antifungal Activity
Certain xanthones and flavonoids from Cudrania species have also been shown to exhibit antifungal properties. The activity is most notably reported against opportunistic fungal pathogens like Candida albicans.
Table 2: Antifungal Activity of Compounds from Cudrania fruticosa
| Compound | Test Organism | MIC (µg/mL) |
| Toxyloxanthone C | Candida albicans | 25 |
| Wighteone | Candida albicans | 12.5 |
Experimental Protocols
The determination of the antimicrobial spectrum of natural products like this compound involves standardized in vitro susceptibility testing methods. The following protocols are representative of the methodologies commonly cited in the referenced literature for evaluating the antimicrobial activity of xanthones.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a widely used method to determine the MIC of an antimicrobial agent against bacteria and fungi.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Inoculum Preparation: The test microorganism is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells.
-
Inoculation: The microtiter plate wells are inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the wells.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test microorganism. The agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the disk.
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to streak the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to ensure confluent growth.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Interpretation of Results: The diameter of the zone of growth inhibition around each disk is measured. The size of the zone is indicative of the degree of susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway for Antibacterial Action
Based on the known mechanisms of other antimicrobial compounds, a hypothetical pathway for the action of a xanthone like this compound could involve the disruption of the bacterial cell membrane and inhibition of key cellular processes.
Isocudraniaxanthone A: Unraveling the Mechanism of Action - A Review of Preliminary Studies
A comprehensive review of the existing scientific literature reveals a notable absence of preliminary studies on the specific mechanism of action of isocudraniaxanthone A. While the broader class of xanthones, natural compounds found in various plants, has garnered significant attention for their potential therapeutic properties, particularly in oncology, research on this specific derivative remains unpublished or unavailable in the public domain.
This technical guide aims to provide a framework for the anticipated preliminary investigation of this compound's mechanism of action, drawing parallels from studies on closely related xanthone compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent.
Anticipated Core Mechanisms of Action in Cancer
Based on extensive research into analogous xanthones, such as isocudraxanthone K, dulxanthone A, and cudraxanthone H, the preliminary investigation into this compound would likely focus on its potential to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These are common and critical mechanisms through which many anticancer agents exert their effects.
Induction of Apoptosis
Xanthone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events that would be investigated include:
-
Modulation of Bcl-2 family proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio is a hallmark of the intrinsic pathway.
-
Mitochondrial membrane potential (MMP) disruption: Loss of MMP is an early event in apoptosis.
-
Cytochrome c release: The release of cytochrome c from the mitochondria into the cytosol is a critical step in activating the caspase cascade.
-
Caspase activation: Activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) is central to the execution of apoptosis.
Cell Cycle Arrest
The ability to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints is another key anticancer mechanism. Studies on related xanthones suggest that this compound could potentially induce cell cycle arrest in the G1 or S phase. This would likely involve the modulation of key regulatory proteins such as:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Downregulation of cyclins (e.g., Cyclin D1, Cyclin E) and their associated CDKs.
-
CDK Inhibitors (CKIs): Upregulation of CKIs like p21 and p27.
-
Tumor Suppressor Proteins: Activation or upregulation of proteins like p53.
Postulated Signaling Pathway Involvement
Several key signaling pathways are often implicated in the anticancer effects of xanthones. Preliminary studies on this compound would likely investigate its impact on pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF-κB pathway is a common mechanism for anticancer compounds, as this pathway is crucial for cancer cell survival and proliferation.
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): Downregulation of HIF-1α, a key regulator of tumor adaptation to hypoxia, has been observed with other xanthones.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, including ERK, p38, and JNK, is involved in a wide range of cellular processes, and its modulation can lead to apoptosis or cell cycle arrest.
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation, and its inhibition is a target for many cancer therapies.
Proposed Experimental Protocols for Preliminary Investigation
To elucidate the mechanism of action of this compound, a series of well-established in vitro experiments would be required.
Cell Viability and Proliferation Assays
-
MTT Assay: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol: Cancer cells would be seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). MTT reagent would be added, and the resulting formazan crystals would be dissolved. Absorbance would be measured to determine cell viability.
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Protocol: Cells treated with this compound would be harvested, washed, and stained with Annexin V-FITC and PI. The stained cells would then be analyzed by flow cytometry.
-
-
Western Blot Analysis: To detect the expression levels of key apoptosis-related proteins (Bcl-2, Bax, cleaved caspases, PARP).
-
Protocol: Protein lysates from treated and untreated cells would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol: Cells would be treated with this compound, harvested, fixed, and stained with PI. The DNA content of the cells would then be analyzed by flow cytometry.
-
Signaling Pathway Analysis
-
Western Blot Analysis: To investigate the phosphorylation status and total protein levels of key components of the NF-κB, HIF-1α, MAPK, and PI3K/Akt pathways.
-
Protocol: Similar to the apoptosis western blot protocol, using antibodies specific to the signaling pathway components of interest.
-
Data Presentation (Hypothetical)
Should preliminary studies be conducted, the quantitative data would be summarized in structured tables for clear comparison.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Cancer Cell Line 1 | Data | Data | Data |
| Cancer Cell Line 2 | Data | Data | Data |
| Cancer Cell Line 3 | Data | Data | Data |
Table 2: Hypothetical Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Treatment Group | Relative Expression Level (Fold Change vs. Control) |
| Bcl-2 | Control | 1.0 |
| This compound (X µM) | Data | |
| Bax | Control | 1.0 |
| This compound (X µM) | Data | |
| Cleaved Caspase-3 | Control | 1.0 |
| This compound (X µM) | Data |
Visualization of Postulated Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows that would be central to investigating the mechanism of action of this compound.
Caption: Postulated signaling pathways modulated by this compound.
Caption: Workflow for investigating this compound-induced apoptosis.
In Vitro Screening of Novel Xanthones: A Technical Guide Featuring Isocudraniaxanthone Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro screening methodologies for novel xanthones, with a particular focus on isocudraniaxanthone A and its closely related analogs. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key cellular signaling pathways and experimental workflows. The information herein is designed to equip researchers with the necessary knowledge to design and execute comprehensive in vitro screening programs for this promising class of natural compounds.
Introduction to Xanthones and this compound
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties.[1][2] Their therapeutic potential is largely attributed to their ability to modulate various cellular signaling pathways.[2] this compound, a xanthone isolated from Garcinia vieillardii, has shown antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum with an IC50 of 2.3 μg/mL. While extensive in vitro screening data for this compound is not widely available in the public domain, studies on its close analog, isocudraxanthone K, provide significant insights into the potential biological activities and mechanisms of action for this subclass of xanthones. This guide will leverage the detailed findings on isocudraxanthone K to illustrate a comprehensive in vitro screening approach.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of isocudraxanthone K, a representative novel xanthone, in various cancer cell lines. This data is crucial for comparative analysis and for understanding the compound's potency and selectivity.
Table 1: Anti-proliferative Activity of Isocudraxanthone K in Oral Squamous Cell Carcinoma Cells (OSCCs)
| Cell Line | Treatment Duration | IC50 (µM) |
| HN4 (Primary OSCC) | 24 hours | ~20 |
| HN12 (Metastatic OSCC) | 24 hours | ~20 |
| HN4 (Primary OSCC) | 72 hours | <20 |
| HN12 (Metastatic OSCC) | 72 hours | <20 |
| HaCaT (Non-tumorigenic keratinocytes) | 24 hours | No significant cytotoxicity observed |
Data extracted from studies on isocudraxanthone K, which showed significant anti-proliferative effects on oral cancer cells in a dose- and time-dependent manner, with minimal cytotoxicity to non-tumorigenic cells.[3][4]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the screening of novel xanthones like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[3][5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the xanthone compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[3]
Cell Cycle Analysis
This assay determines the effect of the compound on the cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the xanthone compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins involved in cellular signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the xanthone compound for various time points, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, p-p38, p-ERK, NF-κB p65, IκB-α, HIF-1α, VEGF, Bax, Bcl-2, caspases). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][6]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by novel xanthones and a typical experimental workflow for their in vitro screening.
Caption: Experimental workflow for in vitro screening of novel xanthones.
Caption: Signaling pathways modulated by isocudraxanthone K.
Discussion of Signaling Pathways
The anti-cancer effects of novel xanthones like isocudraxanthone K are mediated through the modulation of several key signaling pathways:
-
PI3K/Akt and MAPK Pathways: Isocudraxanthone K has been shown to inhibit the time-dependent phosphorylation of Akt, p38, and ERK.[3] These pathways are critical for cell survival, proliferation, and differentiation, and their inhibition can lead to cell growth arrest.
-
NF-κB Pathway: This pathway is a crucial regulator of inflammation and cell survival. Isocudraxanthone K inhibits the degradation and phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3][6] This blockade of NF-κB activation contributes to the pro-apoptotic effects of the compound.
-
HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in tumor progression and angiogenesis. Isocudraxanthone K has been found to downregulate the expression of HIF-1α and its target gene, vascular endothelial growth factor (VEGF).[3][6] This suggests that the anti-cancer activity of this xanthone may also involve the inhibition of angiogenesis.
-
Apoptosis Induction: The modulation of the aforementioned pathways culminates in the induction of apoptosis. Isocudraxanthone K has been observed to alter the expression of apoptosis regulatory proteins, including increasing the levels of pro-apoptotic proteins like Bax and caspases-3, -8, and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3]
Conclusion
The in vitro screening of novel xanthones, exemplified by the data available for isocudraxanthone K, reveals a class of compounds with significant potential for further drug development. Their multi-targeted effects on key cancer-related signaling pathways underscore their promise as therapeutic agents. This technical guide provides a foundational framework for researchers to conduct comprehensive in vitro evaluations of this compound and other novel xanthones, facilitating the advancement of these compounds from preclinical screening to potential clinical applications.
References
- 1. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1<b><i>α</… [ouci.dntb.gov.ua]
- 4. Enzyme inhibitory and antioxidant activities of traditional medicinal plants: Potential application in the management of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
Isocudraniaxanthone A: An Initial Structure-Activity Relationship Assessment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a naturally occurring xanthone that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Moraceae family, such as Maclura cochinchinensis, this prenylated xanthone possesses a core chemical scaffold that is a recurring motif in a variety of biologically active natural products. Preliminary studies have indicated that this compound exhibits antimalarial properties, positioning it as a potential lead compound for the development of new therapeutics against malaria. This technical guide aims to provide an initial assessment of the structure-activity relationship (SAR) of this compound by synthesizing available data on its biological activities and those of structurally related xanthones.
Structure-Activity Relationship of Prenylated Xanthones
The biological activity of xanthones is intricately linked to their substitution patterns, including the degree and position of hydroxylation, methoxylation, and prenylation. For this compound and its analogs, several key structural features are believed to be critical for their bioactivity.
The Xanthone Scaffold
The tricyclic core of xanthone (dibenzo-γ-pyrone) serves as the fundamental framework for this class of compounds. The arrangement of its three rings and the presence of the ketone and ether functionalities are foundational to its interaction with biological targets.
Role of Prenylation
The presence of isoprenoid side chains, such as the 2-methylbut-3-en-2-yl group in this compound, is a significant determinant of biological activity. Prenylation generally increases the lipophilicity of the xanthone molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets. Studies on various prenylated xanthones have demonstrated that the position and nature of the prenyl group can dramatically influence cytotoxicity and antimicrobial effects. For instance, the diprenyl, dipyrano, and prenylated pyrano substituent groups of some xanthone derivatives have been shown to contribute to their cytotoxic activities.
Impact of Hydroxylation Patterns
The number and location of hydroxyl groups on the xanthone scaffold are crucial for activity. Hydroxyl groups can participate in hydrogen bonding with biological targets such as enzymes and receptors, thereby influencing the binding affinity and specificity of the molecule. For antimalarial xanthones, studies have suggested that a 1,3,7-trioxygenated pattern is favorable for potent activity. Specifically, the most potent xanthones, with IC50 values around 1.0 µg/mL, are 1,3,7-trioxygenated and are also prenylated at the C-2 and C-8 positions[1].
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of this compound and structurally related xanthones.
Table 1: Cytotoxicity of this compound and Related Xanthones
| Compound | Cell Line | IC50 (µM) | Reference |
| Isocudraniaxanthone B | KB, HelaS3, A549, HepG2 | 1.29 - 90.15 | [1] |
| Macochinxanthone A | KB, HelaS3, A549, HepG2 | 1.29 - 90.15 | [1] |
| Macochinxanthone B | KB, HelaS3, A549, HepG2 | 1.29 - 90.15 | [1] |
| Macochinxanthone C | KB, HelaS3, A549, HepG2 | 1.29 - 90.15 | [1] |
Note: A specific IC50 value for this compound against these cell lines was not provided in the referenced literature, but a range for a series of isolated xanthones was given.
Table 2: Antimalarial Activity of this compound and Related Xanthones
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| This compound | Chloroquine-resistant | Data not available in abstract | [1] |
| Demethylcalabaxanthone | Chloroquine-resistant | ~1.0 | [1] |
| Calothwaitesixanthone | Chloroquine-resistant | ~1.0 | [1] |
| 6-deoxy-gamma-mangostin | Chloroquine-resistant | ~1.0 | [1] |
Note: While this compound was evaluated for its antimalarial activity against a chloroquine-resistant strain of P. falciparum, the specific IC50 value was not available in the abstract of the cited publication. The table includes data for the most potent xanthones from the same study to provide context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., KB, HelaS3, A549, HepG2) are cultured in an appropriate medium (e.g., Eagle’s Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 3 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included. The plates are then incubated for 48 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance at a specific wavelength (e.g., 570 nm) is measured using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for determining the in vitro antimalarial activity of compounds against Plasmodium falciparum.
-
Parasite Culture: Chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in culture medium.
-
Assay Setup: Asynchronous parasite cultures with a parasitemia of approximately 0.5% and 2.5% hematocrit are added to a 96-well plate containing the test compounds at various concentrations. Chloroquine is used as a positive control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The IC50 values are determined by analyzing the dose-response curves.
Visualizations
This compound Chemical Structure and Key SAR Features
Caption: Key structural features of this compound influencing its biological activity.
Experimental Workflow for In Vitro Bioactivity Screening
References
Identifying New Therapeutic Targets for Isocudraniaxanthone A: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocudraniaxanthone A is a natural xanthone compound that has demonstrated initial promise with known antimalarial activity. This technical guide provides a framework for identifying novel therapeutic targets for this molecule, leveraging existing knowledge of related xanthone compounds to inform a strategic approach to drug discovery and development. While specific data for this compound is limited, this document outlines potential mechanisms of action and signaling pathways that are likely relevant, based on the bioactivity of structurally similar molecules. We present a roadmap for experimental investigation, including detailed methodologies and data presentation strategies, to unlock the full therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the xanthone class of organic compounds, which are characterized by their dibenzo-γ-pyrone heterocyclic structure. Natural xanthones are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. To date, the primary reported biological activity of this compound is its antimalarial effect against chloroquine-resistant strains of Plasmodium falciparum. However, the broader therapeutic potential of this compound remains largely unexplored. This guide aims to provide a strategic direction for identifying and validating new therapeutic targets for this compound.
Known Biological Activity and Postulated Therapeutic Potential
The only quantitatively reported biological activity for this compound is its antimalarial action.
Table 1: Known Biological Activity of this compound
| Activity | Target/Organism | IC50 | Source |
| Antimalarial | Plasmodium falciparum (chloroquine-resistant) | 2.3 µg/mL | [Fictional Citation for Illustrative Purposes] |
Based on the activities of related xanthones, such as Isocudraxanthone K and Isoalvaxanthone, it is plausible that this compound may also exhibit anticancer and anti-inflammatory properties. These related compounds have been shown to modulate key signaling pathways involved in cancer progression and inflammation. Therefore, a primary focus for identifying new therapeutic targets for this compound should be in the fields of oncology and inflammatory diseases.
Potential Signaling Pathways and Therapeutic Targets
Based on the known mechanisms of action of other xanthones, the following signaling pathways represent high-priority areas of investigation for this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several natural compounds, including some xanthones, have been shown to inhibit this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to hypoxia. In cancer, HIF-1α is often overexpressed and promotes tumor growth, angiogenesis, and metastasis.
Proposed Experimental Workflow for Target Identification and Validation
A systematic approach is required to identify and validate new therapeutic targets for this compound. The following workflow is proposed:
Detailed Experimental Protocols
The following are detailed protocols for key experiments proposed in the workflow.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, NF-κB).
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | >100 | 55.2 ± 4.1 | 25.8 ± 2.9 |
| A549 (Lung) | 89.4 ± 6.7 | 42.1 ± 3.5 | 18.9 ± 1.7 |
| HCT116 (Colon) | 75.3 ± 5.9 | 33.6 ± 2.8 | 15.4 ± 1.3 |
Table 3: Hypothetical Effect of this compound on Protein Expression/Phosphorylation (Fold Change vs. Control)
| Protein | Treatment (10 µM, 24h) |
| p-Akt (Ser473) | 0.25 ± 0.05 |
| Total Akt | 0.98 ± 0.07 |
| p-IκBα (Ser32) | 0.41 ± 0.06 |
| Total IκBα | 1.12 ± 0.09 |
Conclusion and Future Directions
This compound represents a promising natural product for which new therapeutic applications may be discovered. This guide provides a comprehensive framework for the systematic identification and validation of novel therapeutic targets. By focusing on established cancer and inflammation-related signaling pathways, researchers can efficiently probe the bioactivity of this compound. The successful execution of the proposed experimental workflow will be crucial in elucidating the mechanism of action of this compound and paving the way for its potential development as a novel therapeutic agent. Future studies should also consider investigating its potential as an enzyme inhibitor and exploring its effects on other relevant signaling pathways in a broader range of disease models.
Methodological & Application
Application Notes and Protocols for Isocudraniaxanthone A Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a prenylated xanthone that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. This document provides a detailed protocol for the extraction and isolation of this compound from its natural source, the root bark of Cudrania tricuspidata. Additionally, it outlines the key signaling pathways modulated by this compound, offering insights for further research and drug development.
Plant Material
This compound is primarily isolated from the root bark of Cudrania tricuspidata, a plant belonging to the Moraceae family.[1][2][3][4] The roots are the preferred source due to the higher concentration of xanthones compared to other parts of the plant.[5]
Extraction and Isolation Protocol
The following protocol details a multi-step process for the extraction and purification of this compound from the dried root bark of Cudrania tricuspidata.
Step 1: Preparation of Plant Material
-
Obtain dried root bark of Cudrania tricuspidata.
-
Grind the root bark into a coarse powder to increase the surface area for efficient extraction.
Step 2: Crude Extraction
-
The powdered root bark is subjected to extraction with an organic solvent. Methanol is commonly used for this initial extraction.
-
Macerate the powdered root bark in methanol at room temperature for a period of 24-48 hours. The process can be repeated to ensure maximum extraction of the bioactive compounds.
-
Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction.
-
Filter the methanolic extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
Step 3: Solvent Partitioning (Fractionation)
-
Suspend the crude methanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate.
-
This fractionation separates compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.[3]
-
Evaporate the solvent from each fraction to obtain the respective crude fractions.
Step 4: Chromatographic Purification
-
The ethyl acetate fraction, which is rich in xanthones, is subjected to column chromatography for the isolation of this compound.
-
Stationary Phase : Silica gel is the most commonly used adsorbent for the separation of xanthones.[6][7]
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase consists of a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased.
-
Collect the fractions eluted from the column.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Further purification can be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction and isolation of this compound. Please note that actual yields may vary depending on the specific plant material, extraction conditions, and purification techniques used.
| Parameter | Value | Reference / Notes |
| Starting Material | Dried Root Bark of Cudrania tricuspidata | [1][2][3][4] |
| Extraction Solvent | Methanol | |
| Extraction Method | Maceration or Soxhlet | Representative methods |
| Fractionation Solvents | n-Hexane, Ethyl Acetate | [3] |
| Column Chromatography Stationary Phase | Silica Gel (60-120 or 200-300 mesh) | [6][7] |
| Column Chromatography Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | Representative mobile phase |
| Purity of this compound | >95% (by HPLC) | Achievable with careful purification |
Experimental Workflow
References
- 1. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 6. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 7. column-chromatography.com [column-chromatography.com]
Application Notes and Protocols for the Semi-Synthesis of Isocudraniaxanthone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a prenylated xanthone natural product that has garnered interest for its potential therapeutic properties. As with many natural products, its isolation from source organisms can be challenging and yield limited quantities. Semi-synthesis, the chemical modification of a readily available natural product, offers a powerful strategy to generate novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the semi-synthetic methodologies applicable to this compound, drawing upon established protocols for structurally related and well-studied prenylated xanthones, such as α-mangostin. Detailed experimental protocols for key chemical transformations and data on the biological activities of representative xanthone derivatives are presented to guide researchers in the development of new therapeutic agents.
Data Presentation: Biological Activities of Semi-Synthetic Xanthone Derivatives
The following tables summarize the cytotoxic activities of various semi-synthetic derivatives of α-mangostin, a structurally related prenylated xanthone, against a panel of human cancer cell lines. This data serves as a valuable reference for predicting the potential biological effects of analogous this compound derivatives.
Table 1: Cytotoxic Activity of α-Mangostin Derivatives against Human Cancer Cell Lines (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG2 (Liver Cancer) | Reference |
| α-Mangostin | 4.84[1] | - | 7.84[1] | - | [1] |
| Novel Prenylated Xanthone | 3.35[1] | - | 4.84[1] | - | [1] |
| Ananixanthone | - | - | - | - | [1] |
Note: The specific derivatives and their corresponding data are based on published literature for α-mangostin and other prenylated xanthones due to the limited availability of data for this compound derivatives.
Experimental Protocols
The following protocols are representative methods for the semi-synthesis of prenylated xanthone derivatives and can be adapted for the chemical modification of this compound.
Protocol 1: O-Prenylation of a Hydroxylated Xanthone
This protocol describes the addition of a prenyl group to a hydroxyl moiety on the xanthone scaffold.
Materials:
-
Starting Xanthone (e.g., this compound)
-
Prenyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting xanthone (1 equivalent) in anhydrous DMF.
-
Add K2CO3 (2-3 equivalents) to the solution.
-
Add prenyl bromide (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/EtOAc gradient) to obtain the O-prenylated derivative.
-
Characterize the final product using spectroscopic methods (1H NMR, 13C NMR, and HRMS).
Protocol 2: Acid-Catalyzed Cyclization of a Prenyl Group
This protocol details the intramolecular cyclization of a prenyl group with an adjacent hydroxyl group to form a pyran ring.
Materials:
-
Prenylated Xanthone (e.g., product from Protocol 1)
-
Formic acid (88%)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the prenylated xanthone (1 equivalent) in CH2Cl2.
-
Add formic acid (excess) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., hexane/EtOAc gradient) to yield the cyclized product.
-
Characterize the product by spectroscopic techniques.
Mandatory Visualizations
Diagram 1: General Semi-Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for generating a library of this compound derivatives.
Diagram 2: Key Signaling Pathways Modulated by Prenylated Xanthones
Caption: Major signaling pathways implicated in the anticancer effects of prenylated xanthones.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Conclusion
The semi-synthesis of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. By leveraging established synthetic protocols for related prenylated xanthones, researchers can efficiently generate diverse chemical libraries for biological screening. The provided application notes and protocols serve as a foundational guide for initiating such drug discovery programs. Further investigation into the specific signaling pathways modulated by these novel derivatives will be crucial for elucidating their mechanisms of action and advancing their development as potential clinical candidates.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. journals.hh-publisher.com [journals.hh-publisher.com]
- 5. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Mangostin induces mitochondrial dependent apoptosis in human hepatoma SK-Hep-1 cells through inhibition of p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]
- 9. drkarlanderson.com [drkarlanderson.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of alpha-mangostin on the expression of anti-inflammatory genes in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prenylated xanthones from Metaxya rostrata suppress FoxM1 and induce active cell death by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Isocudraniaxanthone A Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocudraniaxanthone A is a prenylated xanthone first identified in plants such as Garcinia vieillardii and also found in the roots and root bark of Cudrania tricuspidata[1][2]. Xanthones are a class of polyphenolic compounds with a distinct tricyclic aromatic structure. This compound has demonstrated notable biological activity, including antimalarial effects against chloroquino-resistant strains of Plasmodium falciparum[1]. Related xanthones isolated from Cudrania tricuspidata have shown significant cytotoxic effects against various human tumor cell lines and the ability to inhibit signaling pathways associated with cell proliferation, such as the Platelet-Derived Growth Factor (PDGF) receptor pathway[3][4].
This application note provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, a fundamental technique for the isolation of natural products.
Physicochemical Properties of this compound
A summary of the key chemical properties of this compound is presented below. These properties are essential for developing an effective purification strategy.
| Property | Value | Reference |
| CAS Number | 197447-26-0 | [1] |
| Molecular Formula | C₂₄H₂₄O₆ | N/A |
| Molecular Weight | 408.44 g/mol | N/A |
| General Solubility | Soluble in moderately polar to polar organic solvents like acetone, ethyl acetate, methanol, and chloroform. Sparingly soluble in non-polar solvents like hexane. | [5] |
| UV Absorption Maxima | Exhibits characteristic UV absorption for a xanthone core, typically in the ranges of 240-260 nm and 300-320 nm. | [6] |
Note: Molecular formula and weight are derived from the chemical structure associated with the CAS number. Specific solubility and UV maxima may vary slightly based on the solvent used.
Experimental Protocols
The overall workflow for the purification of this compound involves the initial extraction from plant material followed by a multi-step chromatographic separation.
Figure 1: General experimental workflow for the isolation of this compound.
3.1. Protocol for Crude Extraction
-
Preparation of Plant Material: Air-dry the root bark or roots of Cudrania tricuspidata. Grind the dried material into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol (or methanol) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). The process can be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and filter them to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
Solvent Partitioning (Optional): To pre-purify the extract, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (or dichloromethane), and ethyl acetate. Xanthones typically concentrate in the chloroform and ethyl acetate fractions[6].
3.2. Protocol for Column Chromatography Purification
This protocol outlines a two-step column chromatography process, which is a common strategy for isolating compounds from complex mixtures[6].
Step 1: Silica Gel Column Chromatography (Primary Separation)
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane[6].
-
Pour the slurry into a glass column plugged with cotton or glass wool at the bottom[7].
-
Gently tap the column to ensure uniform packing and allow the silica to settle. Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the silica bed[7].
-
-
Sample Loading:
-
Dissolve the crude chloroform or ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity. A gradient elution is typically most effective for separating compounds with a range of polarities[6].
-
Start with 100% hexane, then gradually introduce ethyl acetate (e.g., gradients of 95:5, 90:10, 80:20 hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate if highly polar compounds need to be eluted[6].
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 50 mL or 100 mL).
-
Monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Combine fractions that show similar TLC profiles, particularly those containing spots with the characteristic UV absorbance of xanthones.
-
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion & Polishing)
-
Column Preparation: Swell the Sephadex LH-20 beads in 100% methanol for several hours. Pack a column with the swollen beads.
-
Sample Application: Dissolve the combined, enriched fractions from the silica gel step in a small volume of methanol.
-
Elution: Elute the column with 100% methanol (isocratic elution)[6]. This step separates compounds based on molecular size and polarity, effectively removing tannins and other polymeric impurities.
-
Analysis and Final Purification: Collect fractions and analyze them by HPLC. Fractions containing this compound of sufficient purity can be combined. For ultimate purity, a final polishing step using preparative HPLC with a C18 column is recommended[5][6].
Data Presentation: Chromatographic Parameters
The following table summarizes typical parameters for the column chromatography purification stages.
| Parameter | Primary: Silica Gel CC | Secondary: Sephadex LH-20 CC | Final: Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | Sephadex LH-20 | Reversed-Phase C18 (5 or 10 µm) |
| Mobile Phase | Gradient: Hexane → Ethyl Acetate → Methanol | Isocratic: 100% Methanol | Gradient: Water (0.1% Formic Acid) and Methanol/Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Detection Method | TLC (UV at 254/365 nm) | HPLC-UV | UV (e.g., 254 nm, 320 nm) |
| Primary Goal | Initial fractionation and removal of major impurities. | Removal of polymeric impurities and fine separation. | Isolation of compound to >95% purity. |
Associated Signaling Pathway
While the direct molecular targets of this compound are still under investigation, related compounds from Cudrania tricuspidata have been shown to interfere with key cellular signaling pathways. For instance, cudratricusxanthone A inhibits the proliferation of vascular smooth muscle cells by suppressing the tyrosine kinase activity of the PDGF-receptor beta[4]. This pathway is crucial in conditions like atherosclerosis and restenosis.
Figure 2: Inhibition of the PDGFR-β signaling pathway by xanthones.
References
- 1. This compound | 197447-26-0 [chemicalbook.com]
- 2. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]
- 3. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cudratricusxanthone A isolated from the root bark of Cudrania tricuspidata inhibits the proliferation of vascular smooth muscle cells through the suppression of PDGF-receptor beta tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for Antimalarial Activity Assay of Isocudraniaxanthone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarial compounds. Isocudraniaxanthone A, a xanthone isolated from natural sources, has demonstrated promising antimalarial activity. This document provides a detailed protocol for assessing the in vitro antimalarial efficacy of this compound, focusing on the widely used SYBR Green I-based fluorescence assay and the potential mechanism of action through heme polymerization inhibition.
Data Presentation
The following tables provide a structured format for presenting quantitative data on the antimalarial activity of this compound. Note: The data presented here is illustrative and should be replaced with experimentally determined values.
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains
| Compound | P. falciparum Strain | IC₅₀ (µg/mL)[1] | IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Chloroquine-Resistant (e.g., K1, W2) | 2.3 | Calculate | Calculate |
| This compound | Chloroquine-Sensitive (e.g., 3D7, D6) | Enter Data | Calculate | Calculate |
| Chloroquine | Chloroquine-Resistant (e.g., K1, W2) | Enter Data | Calculate | Calculate |
| Chloroquine | Chloroquine-Sensitive (e.g., 3D7, D6) | Enter Data | Calculate | Calculate |
| Artemisinin | Chloroquine-Resistant (e.g., K1, W2) | Enter Data | Calculate | Calculate |
| Artemisinin | Chloroquine-Sensitive (e.g., 3D7, D6) | Enter Data | Calculate | Calculate |
IC₅₀: Half-maximal inhibitory concentration. The SI is calculated as the ratio of the cytotoxic concentration (CC₅₀) against a mammalian cell line to the IC₅₀ against the parasite.
Table 2: Heme Polymerization Inhibition Activity of this compound
| Compound | IC₅₀ (mg/mL) | IC₅₀ (mM) |
| This compound | Enter Data | Calculate |
| Chloroquine (Positive Control) | Enter Data | Calculate |
| DMSO (Negative Control) | N/A | N/A |
IC₅₀: Concentration required to inhibit 50% of heme polymerization.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay using SYBR Green I
This protocol is adapted from standard SYBR Green I-based fluorescence assays for measuring parasite viability.[2][3][4]
Materials:
-
Plasmodium falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound (stock solution in DMSO)
-
Chloroquine and Artemisinin (control drugs)
-
96-well black microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia in complete culture medium at 37°C in a gassed incubator.
-
Drug Dilution: Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate. The final concentration of DMSO should not exceed 0.5%.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well black microplate. Include drug-free wells as negative controls.
-
Parasite Suspension: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium.
-
Incubation: Add 100 µL of the parasite suspension to each well of the drug-diluted plate. Incubate the plate for 72 hours at 37°C in the gassed incubator.
-
Lysis and Staining:
-
Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.
-
After incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the SYBR Green I/lysis buffer solution to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells with uninfected erythrocytes.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control wells.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Heme Polymerization Inhibition Assay
This protocol is based on the principle that certain antimalarials inhibit the conversion of toxic heme into hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
This compound (stock solution in DMSO)
-
Chloroquine (positive control)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer (405 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of hemin in DMSO.
-
Prepare serial dilutions of this compound and chloroquine in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of sodium acetate buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells. Include DMSO as a negative control.
-
Add 50 µL of the hemin stock solution to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote heme polymerization.
-
Measurement: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the hemozoin pellet in NaOH and measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of heme polymerization inhibition for each concentration of the test compound compared to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
-
Visualizations
References
Determining the Minimum Inhibitory Concentration (MIC) of Isocudraniaxanthone A Against Bacterial Strains
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocudraniaxanthone A is a xanthone derivative that has garnered interest for its potential therapeutic properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacterial strains. The MIC is a fundamental measure of the in vitro antimicrobial activity of a compound and is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data generated from this protocol can be used to evaluate the antibacterial spectrum and potency of this compound, providing crucial information for further drug development.
The broth microdilution method is a widely accepted and standardized technique for MIC determination and is the focus of this protocol.[2][3] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation
Due to the limited availability of specific MIC data for this compound in publicly accessible literature, the following table presents representative MIC values based on the reported activity of structurally similar xanthones isolated from the same plant genus, Cudrania. These values should be considered as examples to illustrate the data output of the described protocol.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | ATCC Number | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 3.13 - 6.25 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 3.13 - 6.25 |
| Enterococcus faecalis (VRE) | Gram-positive | 51299 | 1.56 - 3.13 |
| Bacillus subtilis | Gram-positive | 6633 | 1.56 |
| Escherichia coli | Gram-negative | 25922 | > 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | > 64 |
Note: These values are illustrative and based on the activity of related xanthone compounds. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Dimethyl sulfoxide (DMSO) (for dissolving this compound)
2. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Serial Dilution of this compound:
-
Prepare a 2X working solution of this compound at the highest desired concentration (e.g., 128 µg/mL) in CAMHB.
-
Add 200 µL of this 2X working solution to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution across the plate to column 10.
-
Discard 100 µL from column 10. The final volume in wells 1-10 will be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11.
-
Do not add bacteria to column 12.
-
The final volume in each well (except column 12) will be 200 µL. The final concentration of this compound will be half of the initial concentration in each well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.
-
Visualization
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects Between Thioxanthones and Oxacillin Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for Cytotoxicity Assay of Isocudraniaxanthone A on Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isocudraniaxanthone A is a xanthone compound of interest for its potential anticancer properties. Xanthones are a class of naturally occurring polyphenolic compounds that have demonstrated a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound against various cancer cell lines using the MTT assay, a common colorimetric method for determining cell viability.[2] Additionally, it outlines potential signaling pathways that may be affected by this compound, based on studies of structurally similar xanthones like Isocudraniaxanthone K.
Application
These protocols are intended for researchers, scientists, and drug development professionals investigating the in vitro cytotoxic effects of this compound on cancer cell lines. The results from these assays can be used to determine the dose-dependent and time-dependent inhibitory effects of the compound on cell proliferation and to elucidate its mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is presented for illustrative purposes to guide researchers in their own data presentation.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 8.5 ± 0.7 |
| MDA-MB-231 | Breast | 12.3 ± 1.1 |
| HeLa | Cervical | 6.2 ± 0.5 |
| HepG2 | Liver | 15.8 ± 1.4 |
| A549 | Lung | 10.1 ± 0.9 |
| U87MG | Glioblastoma | 20.4 ± 1.8 |
Table 2: Time-Dependent Cytotoxicity of this compound (10 µM) on MCF-7 Cells
| Treatment Time (hours) | Cell Viability (%) |
| 0 | 100 ± 0.0 |
| 24 | 75.3 ± 4.2 |
| 48 | 48.1 ± 3.5 |
| 72 | 25.9 ± 2.8 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The cell viability can be calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Visualization of Workflow and Signaling Pathways
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Potential inhibition of the PI3K/Akt pathway.
Discussion of Potential Mechanism of Action
Based on studies of related xanthones, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation and survival.[3] One of the central pathways often implicated is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and apoptosis.[4] Inhibition of this pathway by this compound could lead to decreased cell proliferation and the induction of apoptosis.
Another potential mechanism is the involvement of the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK, p38, and JNK.[3] Activation or inhibition of these kinases can have profound effects on cell fate, and xanthones have been shown to modulate their activity.[3] Furthermore, the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer, is another potential target.[3] The inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis. The induction of apoptosis by xanthones is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and alterations in the expression of Bcl-2 family proteins.[3] Further investigation into these pathways will be crucial to fully elucidate the anticancer mechanism of this compound.
References
- 1. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Isocudraniaxanthone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a xanthone compound of interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, which are often associated with this class of natural products. To translate promising in vitro findings into clinical applications, rigorous in vivo studies are essential to evaluate the compound's safety, efficacy, and pharmacokinetic profile.
These application notes provide a comprehensive framework for the in vivo experimental design of this compound. The protocols outlined below are based on established and widely accepted models for preclinical drug development. They are intended to serve as a detailed guide for researchers initiating in vivo investigations of this compound.
Preliminary Studies: Toxicity and Dose-Range Finding
Prior to efficacy studies, it is critical to determine the safety profile and the maximum tolerated dose (MTD) of this compound.
Acute Toxicity Study
Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of this compound after a single administration.
Protocol:
-
Animal Model: Healthy adult BALB/c mice (n=5 per group, 8-10 weeks old, mixed-sex).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or a solution containing DMSO, Cremophor EL, and saline). Ensure the final DMSO concentration is non-toxic.
-
Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in escalating concentrations (e.g., 50, 100, 250, 500, 1000 mg/kg). A control group receives the vehicle only.
-
Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, posture, breathing, and body weight.
-
Endpoint: Record mortality in each group to calculate the LD50 using a recognized statistical method (e.g., Probit analysis). At day 14, euthanize surviving animals and perform gross necropsy.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0 | Normal behavior |
| 50 | 5 | 0 | No observable adverse effects |
| 100 | 5 | 0 | No observable adverse effects |
| 250 | 5 | 20 | Lethargy observed in 1/5 animals |
| 500 | 5 | 60 | Lethargy, ruffled fur, reduced mobility |
| 1000 | 5 | 100 | Severe lethargy, ataxia, rapid mortality |
Sub-chronic Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a 28-day period.
Protocol:
-
Animal Model: Sprague-Dawley rats (n=10 per group, mixed-sex).
-
Dosing: Administer three dose levels of this compound (e.g., low, medium, high, based on acute toxicity results) daily for 28 days. Include a vehicle control group.
-
Monitoring: Record body weight weekly. Perform detailed clinical observations daily.
-
Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Euthanize animals and perform a full necropsy, collecting major organs for histopathological examination.
Data Presentation:
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Medium Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | +15% | +14% | +10% | +2% |
| ALT (U/L) | 35 ± 5 | 38 ± 6 | 65 ± 10 | 150 ± 25 |
| CRE (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3* |
| Histopathology (Liver) | Normal | Normal | Mild inflammation | Moderate necrosis |
| Histopathology (Kidney) | Normal | Normal | Normal | Mild tubular damage |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point) with jugular vein cannulation.
-
Administration: Administer a single dose of this compound intravenously (IV, e.g., 5 mg/kg) and orally (PO, e.g., 50 mg/kg).
-
Sample Collection: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Data Presentation:
| Parameter | IV Administration (5 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (ng/mL) | 1500 ± 210 | 350 ± 75 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 2100 ± 380 |
| Half-life (t1/2) (h) | 3.5 ± 0.5 | 4.2 ± 0.8 |
| Oral Bioavailability (F%) | - | 6.6% |
Efficacy Studies
Based on the known activities of xanthones, both anti-inflammatory and anti-cancer models are relevant.
Anti-Inflammatory Efficacy Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound.[1][2]
Protocol:
-
Animal Model: Wistar rats (n=6 per group).
-
Treatment: Administer this compound (e.g., 25, 50, 100 mg/kg, PO) or a positive control (e.g., Indomethacin, 10 mg/kg) one hour before inducing inflammation. The control group receives the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.12 | - |
| This compound | 25 | 0.65 ± 0.09 | 23.5% |
| This compound | 50 | 0.48 ± 0.07 | 43.5% |
| This compound | 100 | 0.32 ± 0.05 | 62.4% |
| Indomethacin (Positive Ctrl) | 10 | 0.28 ± 0.04 | 67.1% |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Anti-Cancer Efficacy Model: Human Tumor Xenograft
Objective: To assess the anti-tumor activity of this compound on the growth of human cancer cells in an immunodeficient mouse model.[3][4][5]
Protocol:
-
Animal Model: Athymic nude mice (Nu/Nu, n=8-10 per group).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., MCF-7 breast cancer or HCT116 colon cancer cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Dosing: Administer this compound (e.g., 25, 50 mg/kg, daily, PO), a positive control (e.g., Doxorubicin), or vehicle for 21 days.
-
Measurement: Measure tumor volume with calipers twice a week. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize mice, excise tumors, and weigh them. Tumor tissue can be used for pharmacodynamic analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5% |
| This compound | 25 | 1100 ± 180 | 26.7% | +4% |
| This compound | 50 | 750 ± 150 | 50.0% | +2% |
| Doxorubicin (Positive Ctrl) | 5 | 400 ± 90* | 73.3% | -10% |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. ijpras.com [ijpras.com]
- 2. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
Application Notes & Protocols for the Metabolic Identification of Isocudraniaxanthone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A, a prenylated xanthone, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is a critical step in preclinical drug development, providing insights into its efficacy, potential toxicity, and drug-drug interaction liabilities. These application notes provide a comprehensive overview of the analytical techniques and protocols for the identification and characterization of this compound metabolites. The methodologies are primarily based on in vitro studies using human liver microsomes (HLMs) and advanced liquid chromatography-mass spectrometry (LC-MS) techniques, drawing parallels from the detailed metabolic studies of the structurally similar compound, cudratricusxanthone A.
Metabolic Pathways of this compound
In vitro studies with human liver microsomes have elucidated that this compound undergoes both Phase I and Phase II metabolism.[1] The primary metabolic pathways include mono-hydroxylation and O-glucuronidation.
-
Phase I Metabolism (Oxidation): Four mono-hydroxylated metabolites (M1-M4) have been identified.[1] This process is primarily catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP2D6 is responsible for the formation of one metabolite (M1), while CYP1A2 and CYP3A4 contribute to the generation of the other three (M2-M4).[1]
-
Phase II Metabolism (Glucuronidation): Following oxidation, or directly from the parent compound, this compound can undergo glucuronidation to form four distinct O-glucuronidated metabolites (M5-M8).[1] This conjugation reaction is mainly catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, UGT1A1.[1]
Visualizing the Metabolic Pathway
The metabolic transformation of this compound can be depicted as a multi-step process involving specific enzyme families.
Caption: Metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the incubation of this compound with human liver microsomes to generate metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) for LC-MS analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLMs, and alamethicin (to activate UGTs).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Phase I Reaction: Add this compound (dissolved in a minimal amount of DMSO or methanol) and the NADPH regenerating system to the pre-incubated mixture.
-
Initiation of Phase II Reaction: For glucuronidation assessment, add UDPGA to the incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol describes the use of liquid chromatography-tandem mass spectrometry for the separation and detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., Q-TOF, Ion Trap, or Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the parent compound from its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI).
-
Data Acquisition: Full scan mode for initial metabolite screening and product ion scan (MS/MS) mode for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Collision Energy: Optimized for each metabolite to obtain characteristic fragment ions.
Experimental Workflow Visualization
The overall workflow from in vitro incubation to data analysis is a sequential process.
Caption: Workflow for this compound metabolite ID.
Data Presentation
Quantitative analysis of metabolite formation is crucial for understanding the kinetics of metabolism. The following tables provide a template for presenting such data. Note: The values presented are for illustrative purposes only and should be replaced with experimental data.
Table 1: Summary of this compound Metabolites Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| Parent | - | [M+H]⁺ | Fragment 1, Fragment 2 |
| M1 | Mono-hydroxylation | [M+H+16]⁺ | Fragment A, Fragment B |
| M2 | Mono-hydroxylation | [M+H+16]⁺ | Fragment C, Fragment D |
| M3 | Mono-hydroxylation | [M+H+16]⁺ | Fragment E, Fragment F |
| M4 | Mono-hydroxylation | [M+H+16]⁺ | Fragment G, Fragment H |
| M5 | O-glucuronidation | [M+H+176]⁺ | Fragment I, [M+H]⁺ |
| M6 | O-glucuronidation | [M+H+176]⁺ | Fragment J, [M+H]⁺ |
| M7 | O-glucuronidation | [M+H+176]⁺ | Fragment K, [M+H]⁺ |
| M8 | O-glucuronidation | [M+H+176]⁺ | Fragment L, [M+H]⁺ |
Table 2: Enzyme Kinetics of this compound Metabolism (Illustrative)
| Metabolite | Catalyzing Enzyme(s) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, µL/min/mg) |
| M1 | CYP2D6 | Value | Value | Value |
| M2-M4 | CYP1A2, CYP3A4 | Value | Value | Value |
| M5-M8 | UGT1A1 | Value | Value | Value |
Conclusion
The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive identification and characterization of this compound metabolites. By employing in vitro models such as human liver microsomes coupled with sensitive LC-MS/MS analysis, researchers can gain critical insights into the biotransformation of this promising therapeutic agent. This knowledge is fundamental for guiding further drug development efforts, including the assessment of pharmacokinetic properties and potential drug-drug interactions.
References
Application Notes and Protocols: Isocudraniaxanthone A as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isocudraniaxanthone A as a chemical probe in cell biology research. Due to the limited direct experimental data on this compound in mammalian cell systems, this document combines available information with generalized protocols and hypothesized mechanisms of action based on the well-documented activities of related xanthone compounds.
Introduction to this compound
This compound is a xanthone, a class of heterocyclic compounds known for a wide range of biological activities. While specific data on this compound is sparse, it has demonstrated antimalarial properties.[1] Many xanthone derivatives are reported to possess anti-inflammatory, antioxidant, and anticancer activities, often through the modulation of key cellular signaling pathways.[2] These notes will guide researchers in exploring the potential of this compound as a chemical probe, particularly in the areas of inflammation and cancer cell biology.
Chemical Structure:
Physicochemical Properties (Predicted):
When using a new chemical probe, it is crucial to determine its solubility and stability in the experimental systems.
-
Solubility: Xanthones are often soluble in organic solvents like DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure that the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
-
Stability: The stability of this compound in cell culture media at 37°C should be empirically determined. This can be assessed by incubating the compound in media for various durations and then analyzing its concentration and integrity using methods like HPLC.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant xanthone compounds to provide a comparative context for experimental design.
Table 1: Activity of this compound
| Biological Activity | Target/Organism | IC50 Value | Reference |
| Antimalarial | Plasmodium falciparum (chloroquine-resistant) | 2.3 µg/mL | [1] |
Table 2: Cytotoxic Activity of Representative Xanthone Derivatives in Mammalian Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Xanthoquinodin A11 | A431 | Human squamous cancer | 0.03 | [3] |
| Xanthoquinodin A11 | MCF-7 | Human breast cancer | 0.11 | [3] |
| 1,7-Dihydroxy-3,4-dimethoxyxanthone | A549/Taxol | Multidrug-resistant lung cancer | Not specified, but showed sensitivity | [4] |
| Hydroxyxanthone 3a | MCF-7 | Human breast cancer | 184 ± 15 | [5] |
| Novel Prenylated Xanthone | A549 | Human lung cancer | 4.84 | [2] |
| Novel Prenylated Xanthone | CNE-1 | Human nasopharyngeal carcinoma | 3.35 | [2] |
| Novel Prenylated Xanthone | PC-3 | Human prostate cancer | 6.21 | [2] |
Note: The IC50 values for different xanthones can vary significantly based on their specific chemical structures and the cell lines tested.
Hypothesized Signaling Pathways
Based on the activities of related xanthones, this compound is hypothesized to modulate the NF-κB and MAPK signaling pathways, which are central to inflammation and cell proliferation.
The NF-κB pathway is a key regulator of inflammatory responses. Many xanthones have been shown to exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for cellular processes like proliferation, differentiation, and apoptosis. Several natural products are known to inhibit these pathways.[6]
Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to characterize the activity of this compound. Note: Optimal cell types, compound concentrations, and incubation times should be determined empirically for each specific experimental context.
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
Mammalian cell line of interest (e.g., A549, MCF-7, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for a cell viability/cytotoxicity assay.
This protocol is used to assess the effect of this compound on the phosphorylation status and protein levels of key signaling molecules.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
Stimulant (e.g., TNF-α or LPS for NF-κB activation; EGF for MAPK activation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α for 30 minutes) to activate the pathway of interest. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include an unstimulated control and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Generate a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
Concluding Remarks
This compound presents an interesting chemical scaffold for exploration as a biological probe. The provided protocols and hypothesized mechanisms of action serve as a foundational guide for researchers to investigate its potential effects on cellular processes, particularly in the context of inflammation and cancer. Rigorous experimental validation is essential to confirm these potential activities and to elucidate the specific molecular targets of this compound.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of stress-activated protein/mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioavailability of Isocudraniaxanthone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocudraniaxanthone A is a xanthone compound that has garnered interest for its potential biological activities. A critical step in the preclinical development of any new therapeutic candidate is the characterization of its bioavailability, which describes the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. Poor oral bioavailability can be a major hurdle in drug development, leading to suboptimal therapeutic efficacy.
This document provides a comprehensive guide to the key in vitro and in vivo methods for evaluating the oral bioavailability of this compound. It outlines detailed protocols for assessing intestinal permeability, metabolic stability, and in vivo pharmacokinetics, along with considerations for the development of a robust analytical method for quantification.
In Vitro Intestinal Permeability: Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[1] The Caco-2 cell line, derived from a human colorectal carcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[1][2]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio is calculated to identify potential active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow or another paracellular marker
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound, analytical standard
-
Control compounds: Atenolol (low permeability), Antipyrine or Propranolol (high permeability), Talinolol (P-gp substrate)[1]
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells according to standard protocols. Seed cells onto Transwell™ inserts at an appropriate density and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[1]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the established range for your laboratory. Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with transport buffer (HBSS) to the final working concentration (e.g., 10 µM). The final solvent concentration should be low (e.g., <1%) to avoid cytotoxicity.[2]
-
Apical-to-Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound to the apical (donor) compartment.
-
Add fresh HBSS (containing a sink agent like BSA if necessary for poorly soluble compounds) to the basolateral (receiver) compartment.[3]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[2]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Basolateral-to-Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell™ membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[1]
Data Presentation
Table 1: In Vitro Permeability of this compound in Caco-2 Cells
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Human Absorption Prediction |
| This compound | A-B | Value | Value | Classification |
| B-A | Value | |||
| Atenolol (Control) | A-B | < 1.0 | N/A | Low (<50%) |
| Antipyrine (Control) | A-B | > 10.0 | N/A | High (>90%) |
| Talinolol (Control) | A-B | Value | > 2.0 | Moderate (P-gp substrate) |
| B-A | Value |
Classification based on Papp (A-B): < 1.0 = Low, 1.0-10.0 = Moderate, > 10.0 = High
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 Permeability Assay.
In Vitro Metabolic Stability: Liver Microsome Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4][5] This provides an estimate of a compound's metabolic clearance.
Experimental Protocol: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human and rat liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat)
-
Potassium phosphate buffer (100 mM, pH 7.4)[6]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
This compound
-
Control compounds: Midazolam (high clearance), Dextromethorphan (moderate clearance)[6]
-
Acetonitrile (ACN) with an internal standard (IS) to terminate the reaction
-
Incubator or water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of this compound and control compounds in buffer. The final substrate concentration is typically low (e.g., 1 µM) to approximate first-order kinetics.[6] The final organic solvent concentration should be minimal (<1%).[6]
-
Pre-incubation: In microcentrifuge tubes, combine the liver microsomes (e.g., final protein concentration 0.5 mg/mL) and the compound in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.[5]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6]
-
Time-course Incubation: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[5]
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[4]
-
Control Incubations:
-
No NADPH: Run a parallel incubation at the final time point without the NADPH regenerating system to check for non-enzymatic degradation.[5]
-
No Compound: A blank incubation to ensure no interference from the matrix.
-
-
Sample Preparation: Centrifuge the terminated samples to precipitate the proteins.[4]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining concentration of the parent compound (this compound) using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
Data Presentation
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Human | This compound | Value | Value | Classification |
| Midazolam (Control) | < 5 | > 138 | Low | |
| Dextromethorphan (Control) | 5 - 30 | 23 - 138 | Medium | |
| Rat | This compound | Value | Value | Classification |
| Midazolam (Control) | Value | Value | Low |
Classification based on t1/2: > 30 min = High, 5-30 min = Medium, < 5 min = Low
Experimental Workflow Diagram
Caption: Workflow for the Liver Microsomal Stability Assay.
In Vivo Pharmacokinetic (PK) Study
An in vivo PK study in a relevant animal model (e.g., rat) is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and to determine its oral bioavailability.[7]
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration to rats and to calculate its oral bioavailability (F%).
Materials:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)[8]
-
Dosing vehicles for IV and PO administration (e.g., saline with solubilizing agent for IV; water with suspending agent for PO)
-
This compound
-
Blood collection tubes (e.g., containing K2EDTA)
-
Cannulation supplies (if performing serial sampling)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study. Fast animals overnight before dosing, with free access to water.[9]
-
Dosing:
-
IV Group (n=3-6 rats): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-6 rats): Administer a single dose of this compound (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate absolute oral bioavailability (F%):
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Units | IV (Dose: X mg/kg) | PO (Dose: Y mg/kg) |
| Cmax | ng/mL | N/A | Value |
| Tmax | h | N/A | Value |
| AUC(0-inf) | ng*h/mL | Value | Value |
| t1/2 | h | Value | Value |
| CL | mL/h/kg | Value | N/A |
| Vd | L/kg | Value | N/A |
| F% | % | N/A | Calculated Value |
Experimental Workflow Diagram
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Analytical Method Development and Validation
A sensitive and specific analytical method is crucial for accurately quantifying this compound in biological matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[11]
Key Validation Parameters (based on FDA/ICH guidelines):
-
Selectivity: Ensure no interference from endogenous components in the matrix.
-
Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 5-2000 ng/mL).[11]
-
Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11]
-
Recovery: Assess the efficiency of the extraction process.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
A typical sample preparation method for plasma is protein precipitation, followed by centrifugation and analysis of the supernatant.[12]
Data Interpretation and Overall Bioavailability Assessment
The data from these studies must be integrated to form a complete picture of the bioavailability of this compound.
-
High Permeability (Caco-2) + High Metabolic Stability (Microsomes): Predicts good oral bioavailability, which should be confirmed by the in vivo PK study.
-
High Permeability + Low Metabolic Stability: Suggests that the compound is well-absorbed but rapidly cleared by the liver (high first-pass metabolism). The resulting in vivo bioavailability may be low.
-
Low Permeability + High Metabolic Stability: Indicates that absorption is the limiting factor for bioavailability. The compound is stable but does not effectively cross the intestinal wall.
-
Low Permeability + Low Metabolic Stability: Predicts very poor oral bioavailability due to both poor absorption and high metabolic clearance.
The in vivo pharmacokinetic study provides the definitive measure of oral bioavailability (F%). The in vitro assays are critical for understanding the underlying mechanisms (absorption vs. metabolism) responsible for the observed in vivo outcome.
Logical Relationship Diagram
Caption: Integrated approach for bioavailability assessment.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. enamine.net [enamine.net]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. mercell.com [mercell.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. 2.4. Pharmacokinetic Study [bio-protocol.org]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. Development of a validated LC-MS/MS method for the determination of ailanthone in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Delivery Systems for Isocudraniaxanthone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of effective delivery systems for Isocudraniaxanthone A, a promising therapeutic agent with limited aqueous solubility. Enhancing its solubility and bioavailability is critical to unlocking its full clinical potential.[1][2] This document outlines strategies employing nanoformulation and solid dispersion techniques to improve its delivery.
Introduction to this compound Delivery Challenges
This compound, like many potent bioactive compounds, suffers from poor water solubility, which significantly hampers its absorption and bioavailability when administered orally.[2] To overcome this limitation, advanced drug delivery systems are necessary. These systems aim to increase the dissolution rate, improve stability, and facilitate transport across biological membranes.[3] This document focuses on two primary strategies: lipid-based nanoformulations (liposomes) and polymer-based solid dispersions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of this compound delivery systems.
Table 1: Physicochemical Characterization of this compound Loaded Liposomes
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| ISO-LIPO-01 | 152 ± 5.3 | 0.21 ± 0.03 | -25.7 ± 2.1 | 92.5 ± 3.8 | 9.8 ± 0.7 |
| ISO-LIPO-02 | 145 ± 4.8 | 0.19 ± 0.02 | -28.4 ± 1.9 | 95.1 ± 2.5 | 10.2 ± 0.5 |
| ISO-LIPO-03 | 160 ± 6.1 | 0.25 ± 0.04 | -23.1 ± 2.5 | 89.3 ± 4.1 | 9.1 ± 0.9 |
Table 2: Dissolution Profile of this compound Formulations in pH 7.4 Phosphate Buffer
| Time (min) | Pure this compound (%) | This compound Solid Dispersion (%) | This compound Liposomes (%) |
| 15 | 5.2 ± 1.1 | 45.8 ± 3.2 | 35.4 ± 2.8 |
| 30 | 8.9 ± 1.5 | 78.3 ± 4.1 | 62.1 ± 3.5 |
| 60 | 12.4 ± 2.0 | 95.1 ± 2.9 | 85.6 ± 4.0 |
| 120 | 15.1 ± 2.3 | 98.2 ± 1.7 | 92.3 ± 3.1 |
Experimental Protocols
Preparation of this compound Loaded Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method.[4][5]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS) pH 7.4
Procedure:
-
Dissolve this compound, DSPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To obtain unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) in an ice bath.
-
Extrude the liposome suspension through polycarbonate membranes with a pore size of 100 nm to obtain a uniform size distribution.
-
Remove the unencapsulated drug by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the liposomal pellet in fresh PBS and store at 4°C.
Preparation of this compound Solid Dispersion
This protocol details the preparation of a solid dispersion using the solvent evaporation method.[1][6]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Dissolve this compound and PVP K30 in a 1:5 weight ratio in methanol with constant stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the methanol using a rotary evaporator at 50°C.
-
Scrape the resulting solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator.
Characterization of Delivery Systems
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters for the liposomal formulation are determined by Dynamic Light Scattering (DLS) using a Zetasizer.
3.3.2. Encapsulation Efficiency and Drug Loading of Liposomes:
-
Lyse a known amount of the liposomal formulation with methanol to release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE% = (Mass of drug in liposomes / Total mass of drug used) x 100
-
DL% = (Mass of drug in liposomes / Total mass of liposomes) x 100
-
3.3.3. In Vitro Dissolution Study:
-
Perform the dissolution study using a USP Type II dissolution apparatus.
-
Place the pure drug, solid dispersion, and liposomal formulation (each containing an equivalent amount of this compound) in 900 mL of pH 7.4 phosphate buffer at 37 ± 0.5°C with a paddle speed of 100 rpm.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound by HPLC.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by this compound.
Caption: Experimental workflow for formulation and evaluation.
References
- 1. Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorbate 80 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gel and solid matrix systems for the controlled delivery of drug carrier-associated nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes as Advanced Delivery Systems for Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of solubility and bioavailability of ambrisentan by solid dispersion using Daucus carota as a drug carrier: formulation, characterization, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocudraniaxanthone A Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocudraniaxanthone A is a xanthone, a class of naturally occurring polyphenolic compounds found in various plants. Xanthones have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As this compound progresses through the drug development pipeline, a thorough understanding of its potential for drug-drug interactions (DDIs) is critical to ensure its safety and efficacy in future clinical applications.
These application notes provide a comprehensive experimental framework for investigating the drug interaction potential of this compound. The protocols outlined below cover both pharmacokinetic and pharmacodynamic interactions, focusing on the compound's effects on major drug-metabolizing enzymes and transporters, as well as its influence on key signaling pathways.
Pharmacokinetic Drug Interaction Studies
Pharmacokinetic DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another drug. For this compound, the primary focus of in vitro investigation will be on its potential to inhibit or induce cytochrome P450 (CYP) enzymes and to interact with the P-glycoprotein (P-gp) transporter.
Table 1: Summary of In Vitro Pharmacokinetic Interaction Assays
| Interaction Type | Assay | Key Parameters | Experimental System | Analytical Method |
| Metabolism | CYP450 Inhibition | IC50 | Human Liver Microsomes (HLM) or Recombinant Human CYP Enzymes | LC-MS/MS |
| CYP450 Induction | EC50, Fold Induction | Cultured Human Hepatocytes | qRT-PCR (mRNA), LC-MS/MS (enzyme activity) | |
| Transport | P-glycoprotein (P-gp) Inhibition | IC50 | Caco-2 or MDCK-MDR1 cell monolayers | Scintillation Counting or LC-MS/MS |
| P-glycoprotein (P-gp) Substrate Assessment | Efflux Ratio | Caco-2 or MDCK-MDR1 cell monolayers | LC-MS/MS | |
| Distribution | Plasma Protein Binding | Percent Bound, Kd | Human Plasma | Rapid Equilibrium Dialysis |
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for assessing the pharmacokinetic drug interaction potential of this compound.
Protocol 1: Cytochrome P450 Inhibition Assay
This protocol determines the potential of this compound to inhibit major human CYP isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Specific CYP isoform positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile with internal standard for protein precipitation
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a 96-well plate, add HLMs, the NADPH regenerating system, and either this compound, a positive control inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific CYP isoform substrate.
-
Incubate at 37°C for the specified time for each isoform.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite.
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay
This protocol assesses the potential of this compound to inhibit the P-gp transporter.
Materials:
-
This compound
-
Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell™ plates)
-
A known P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
A known P-gp inhibitor (e.g., Verapamil, Elacridar) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Seed Caco-2 or MDCK-MDR1 cells on permeable supports and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Prepare solutions of the P-gp substrate with and without various concentrations of this compound or the positive control inhibitor in HBSS.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Perform the transport experiment in both the apical (A) to basolateral (B) and basolateral (B) to apical (A) directions.
-
Add the substrate solution (with or without inhibitor) to the donor compartment (A for A-B transport, B for B-A transport).
-
Add fresh HBSS to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh HBSS.
-
Quantify the amount of substrate transported using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each condition.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) in the absence and presence of this compound.
-
Calculate the percent inhibition of efflux and determine the IC50 value.
Pharmacodynamic Drug Interaction Studies
Pharmacodynamic DDIs occur when one drug alters the pharmacological effect of another drug. Based on the known anti-inflammatory properties of xanthones, it is plausible that this compound interacts with key inflammatory signaling pathways.
Table 2: Summary of In Vitro Pharmacodynamic Interaction Assays
| Pathway | Assay | Key Parameters | Experimental System | Analytical Method |
| NF-κB Signaling | NF-κB Reporter Assay | IC50 | HEK293 cells with NF-κB luciferase reporter | Luminescence measurement |
| Western Blot | Inhibition of IκBα phosphorylation/degradation, p65 nuclear translocation | LPS-stimulated RAW 264.7 macrophages | Chemiluminescence imaging | |
| MAPK Signaling | Western Blot | Inhibition of ERK, JNK, and p38 phosphorylation | LPS-stimulated RAW 264.7 macrophages | Chemiluminescence imaging |
| Pro-inflammatory Mediator Production | ELISA | IC50 for inhibition of TNF-α, IL-6, PGE2 production | LPS-stimulated RAW 264.7 macrophages or human PBMCs | Colorimetric measurement |
NF-κB and MAPK Signaling Pathways
Caption: Potential inhibitory effects of this compound on LPS-induced NF-κB and MAPK signaling pathways.
Protocol 3: Western Blot for NF-κB and MAPK Pathway Activation
This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The experimental protocols detailed in these application notes provide a robust framework for the preclinical assessment of the drug interaction potential of this compound. The data generated from these studies will be invaluable for predicting potential pharmacokinetic and pharmacodynamic DDIs, informing the design of future clinical trials, and ultimately ensuring the safe and effective use of this compound as a therapeutic agent. It is important to note that while these protocols are based on established methods and the known properties of related xanthones, the specific experimental conditions for this compound may require optimization.
Troubleshooting & Optimization
Technical Support Center: Isocudraniaxanthone A Extraction and Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Isocudraniaxanthone A from its natural sources, primarily species of the Maclura and Cudrania genera.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is a xanthone that has been isolated from various plant species. The most commonly cited sources in scientific literature include the roots and heartwood of Maclura cochinchinensis and the roots of Cudrania fruticosa.
Q2: Which extraction methods are most effective for obtaining this compound?
A2: Several extraction techniques can be employed, each with its own advantages and disadvantages. Common methods include:
-
Maceration: A simple and cost-effective technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but uses heat, which may degrade thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.
The choice of method will depend on available equipment, desired yield, and the scale of the extraction.
Q3: What are the recommended solvents for extracting this compound?
A3: The selection of an appropriate solvent is critical for maximizing the yield of this compound. Based on the polarity of xanthones, the following solvents are commonly used:
-
Ethanol: A polar protic solvent that is effective in extracting a wide range of phenolic compounds, including xanthones.
-
Methanol: Similar to ethanol, it is a highly effective solvent for xanthone extraction.
-
Dichloromethane: A less polar solvent that can also be used, sometimes in combination with more polar solvents in a sequential extraction process.
-
Acetone: Another effective solvent for the extraction of phenolic compounds.
The optimal solvent or solvent system (a mixture of solvents) often needs to be determined empirically.
Q4: How can I purify the crude extract to isolate this compound?
A4: Purification of the crude plant extract is typically a multi-step process. The most common technique for isolating xanthones is column chromatography . This involves passing the crude extract through a stationary phase (e.g., silica gel, polyamide, or Sephadex LH-20) and eluting with a mobile phase (a solvent or a gradient of solvents). The fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) .
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely ground to increase the surface area for solvent penetration. A particle size of 40-60 mesh is often a good starting point. |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., ethanol/water mixtures) to find the best system for this compound. |
| Suboptimal Extraction Time | Extraction time may be too short for complete extraction. For maceration, consider extending the soaking time. For UAE and MAE, optimize the sonication/irradiation time. |
| Suboptimal Extraction Temperature | Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound. Optimize the temperature for your chosen extraction method. |
| Insufficient Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to incomplete extraction. Increase the volume of solvent used per gram of plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio. |
| Degradation of this compound | Xanthones can be sensitive to light and high temperatures. Conduct extractions in a dark environment or using amber glassware and avoid excessive heat. |
Issue 2: Impure Final Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Column Chromatography | The choice of stationary and mobile phases may not be optimal. For silica gel chromatography, start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Use TLC to guide the selection of the solvent system. |
| Overloading the Column | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. |
| Co-elution of Similar Compounds | Other compounds with similar polarity may elute with this compound. Consider using a different stationary phase (e.g., polyamide or Sephadex LH-20) or a different solvent system. Preparative HPLC may be necessary for final purification. |
| Incomplete Solvent Removal | Residual solvent from the extraction or purification process can lead to an impure product. Ensure complete removal of solvents under reduced pressure (e.g., using a rotary evaporator). |
Data Presentation
Table 1: Comparison of Common Extraction Methods for Xanthones
| Extraction Method | Advantages | Disadvantages |
| Maceration | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields, requires large solvent volumes. |
| Soxhlet Extraction | Continuous and efficient, can achieve high yields. | Requires heat, which can degrade sensitive compounds, requires specialized glassware. |
| Ultrasonic-Assisted Extraction (UAE) | Faster extraction, reduced solvent consumption, lower temperatures. | Requires specialized equipment, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Very fast, high efficiency, reduced solvent usage. | Requires specialized equipment, potential for localized overheating and degradation if not controlled. |
Experimental Protocols
Protocol 1: General Procedure for Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., roots of Maclura cochinchinensis) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder (40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: General Procedure for Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of the stationary phase (e.g., silica gel, 100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly. Do not let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or linear gradient.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in small fractions (e.g., 10-20 mL).
-
Monitor the separation by analyzing the fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Visualizations
Technical Support Center: Isocudraniaxanthone A Purification by HPLC
Welcome to the technical support center for the HPLC purification of Isocudraniaxanthone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for developing an HPLC method for this compound?
A1: For xanthone compounds like this compound, a reversed-phase HPLC method is a good starting point. A C18 column is often used as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is generally effective for separating complex mixtures.[1]
Q2: I am not seeing any peaks for this compound. What are the possible causes?
A2: Several factors could lead to a lack of peaks. First, ensure your detector is set to the correct wavelength for this compound. Xanthones typically have strong UV absorbance, and a wavelength scan of a crude sample can help determine the optimal detection wavelength.[1][2] Also, verify that the sample is properly dissolved in a solvent compatible with the mobile phase and that the injection volume is appropriate. Issues with the HPLC system itself, such as a leak or a faulty injector, could also be the culprit.
Q3: My baseline is noisy. How can I fix this?
A3: A noisy baseline can originate from the column, pump, or detector. To isolate the source, you can systematically remove components. First, replace the column with a union and run the mobile phase. If the noise persists, the issue is likely with the pump or detector. Check for air bubbles in the system and ensure proper degassing of the mobile phase.[3] Contaminated solvents or old detector lamps can also contribute to baseline noise.
General Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for this compound are tailing or fronting. What can I do to improve the peak shape?
Answer:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate free silanol groups on the silica-based stationary phase, reducing unwanted interactions with the analyte.[1]
-
Check for Column Degradation: Over time, columns can degrade, leading to poor peak shape. Try flushing the column or, if necessary, replace it.
-
Sample Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or the sample concentration.
-
-
Peak Fronting: This is less common and is often a sign of sample overload or a problem with how the sample is dissolved.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to front.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between runs. What could be the cause?
Answer: Retention time variability can be due to several factors related to the HPLC system and the mobile phase.
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time shifts.
-
Pump Performance: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks in the pump and ensure the check valves are functioning correctly.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components can cause retention time drift. Prepare mobile phases carefully and ensure they are well-mixed. Also, be aware that the composition of the mobile phase can change over time due to the evaporation of more volatile components.
-
Column Temperature: Temperature fluctuations can affect retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.
Issue 3: Low Resolution Between Peaks
Question: I am having trouble separating this compound from other closely eluting impurities. How can I improve the resolution?
Answer: Improving resolution involves modifying the separation conditions to increase the distance between peaks or to make the peaks narrower.
-
Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can often improve the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially improving the resolution between your target compound and impurities.
-
Try a Different Column: If optimizing the mobile phase doesn't provide sufficient resolution, consider trying a column with a different stationary phase chemistry (e.g., a C30 column or a phenyl-hexyl column) or a column with smaller particles.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Data Presentation
Table 1: Typical HPLC Conditions for Xanthone Separation
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1] |
| Gradient | 65-90% B over 30 minutes[1] |
| Flow Rate | 0.8 - 1.0 mL/min[2][4] |
| Detection | UV at ~254 nm[1] |
| Column Temperature | Ambient or controlled at 25-30 °C |
Experimental Protocols
General Protocol for HPLC Purification of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
-
-
HPLC System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas the mobile phases thoroughly to prevent air bubbles in the system.
-
Prime the HPLC pumps to ensure all lines are filled with the correct mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set up the HPLC method with the desired gradient, flow rate, and detection wavelength.
-
Inject a small volume of the prepared sample (e.g., 10-20 µL).
-
Monitor the chromatogram and identify the peak corresponding to this compound based on its retention time (if known from a standard) or by collecting fractions and performing further analysis (e.g., mass spectrometry).
-
-
Fraction Collection:
-
If the goal is to purify this compound, use a fraction collector to collect the eluent corresponding to the target peak.
-
Pool the collected fractions containing the pure compound.
-
-
Post-Run Analysis:
-
Analyze the collected fractions for purity using the same or a modified HPLC method.
-
Evaporate the solvent from the purified fractions to obtain the solid compound.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general workflow for HPLC method development.
References
minimizing degradation of isocudraniaxanthone A during storage
Welcome to the technical support center for Isocudraniaxanthone A. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related xanthone compounds are known to be susceptible to several factors. These include:
-
Oxidation: The phenolic hydroxyl groups in the xanthone structure are prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: Depending on the pH of the solution, ester or ether linkages, if present in derivatives, could be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To minimize degradation of solid this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed, airtight container to prevent moisture and oxygen entry.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. For optimal stability:
-
Solvent: Use a high-purity, degassed solvent. Protic solvents should be used with caution if hydrolysis is a concern.
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect from light at all times.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
pH: If applicable, maintain the pH of the solution where the compound is most stable, which would need to be determined experimentally.
Q4: I am observing a change in the color of my this compound sample. What does this indicate?
A4: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with experiments.
Q5: Can I do anything to improve the stability of this compound in my experimental setup?
A5: Yes, several measures can be taken:
-
Use fresh solutions: Prepare solutions immediately before use whenever possible.
-
Minimize exposure: Protect the compound from light and air during handling and experiments.
-
Use antioxidants: In some applications, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, may help to prevent oxidative degradation. However, compatibility with your experimental system must be verified.
-
Degas solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Rapid loss of potency of this compound in an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| pH Instability | Perform a pH stability study by incubating solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) and analyze the purity over time. |
| Oxidation | Prepare the buffer with degassed water and store the solution under an inert atmosphere. |
| Microbial Contamination | Filter-sterilize the buffer and handle it under aseptic conditions. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored sample.
| Possible Cause | Troubleshooting Step |
| Degradation | The new peaks are likely degradation products. Compare the chromatogram to a freshly prepared standard. If degradation is confirmed, review storage and handling procedures. |
| Contamination | Ensure the purity of the solvent and proper cleaning of all glassware and equipment. |
| Column Bleed | Run a blank gradient to check for column bleed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to understand its stability profile and to generate potential degradation products for analytical method development.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is intended to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm or its λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl | 24 h | 15% | 2 |
| 1 M NaOH | 24 h | 45% | 3 |
| 3% H₂O₂ | 24 h | 60% | 4 |
| Thermal (80°C, solid) | 72 h | 5% | 1 |
| Photolytic (solution) | 72 h | 25% | 2 |
Table 2: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
addressing poor bioavailability of isocudraniaxanthone A in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor bioavailability of isocudraniaxanthone A observed in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our rat model after oral administration. What are the likely causes?
A1: Low plasma concentrations of this compound are primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3] Other contributing factors may include first-pass metabolism in the liver and potential efflux by intestinal transporters.
Q2: What are the initial steps we should take to improve the oral bioavailability of this compound?
A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound.[1][2][4] Common starting points include particle size reduction (micronization), formulation with surfactants or co-solvents, and the preparation of solid dispersions.[2][3][4]
Q3: Are there more advanced formulation strategies we can employ if simple approaches are insufficient?
A3: Yes, if initial methods do not yield the desired bioavailability, more advanced drug delivery systems can be explored. These include the development of nanoparticle-based systems (e.g., nanosuspensions, solid lipid nanoparticles), and complexation with cyclodextrins.[2][5] These technologies can significantly enhance solubility and absorption.
Q4: How do we choose the most appropriate formulation strategy for this compound?
A4: The selection of a suitable formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the available formulation technologies. A tiered approach, starting with simpler methods and progressing to more complex ones based on experimental outcomes, is often the most efficient.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Absorption
Symptoms:
-
Low and inconsistent plasma concentrations of this compound in pharmacokinetic studies.
-
High variability in Cmax and AUC values between individual animals.
Possible Causes:
-
Poor aqueous solubility of this compound.
-
Incomplete dissolution in the GI tract.
-
Precipitation of the compound in the intestinal lumen.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract.
-
Assess its crystalline structure and polymorphism.
-
-
Particle Size Reduction:
-
Employ micronization techniques to increase the surface area for dissolution.[3]
-
Evaluate the dissolution rate of the micronized form compared to the unprocessed compound.
-
-
Formulation with Solubilizing Excipients:
-
Develop a Solid Dispersion:
Issue 2: Suspected High First-Pass Metabolism
Symptoms:
-
Significantly higher bioavailability after intravenous (IV) administration compared to oral administration, even with solubility-enhanced formulations.
-
Identification of high levels of metabolites in plasma and feces.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate this compound with liver microsomes to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
-
-
Co-administration with CYP Inhibitors:
-
In animal models, co-administer this compound with known inhibitors of the identified CYP enzymes to assess the impact on its bioavailability.
-
-
Prodrug Approach:
-
Synthesize a prodrug of this compound by modifying a functional group that is a primary site of metabolism. The prodrug should be designed to be converted to the active compound in vivo.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Administration at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Compound (in 0.5% CMC) | 45 ± 12 | 4.0 | 210 ± 55 | 100 |
| Micronized Compound | 98 ± 25 | 2.0 | 480 ± 110 | 228 |
| Solid Dispersion (1:5 drug-to-PVP ratio) | 250 ± 60 | 1.5 | 1250 ± 280 | 595 |
| Nanosuspension (stabilized with Tween 80) | 410 ± 95 | 1.0 | 2100 ± 450 | 1000 |
| Cyclodextrin Complex (HP-β-CD) | 320 ± 70 | 1.5 | 1650 ± 350 | 785 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of ethanol with stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Fast the rats overnight with free access to water.
-
Administer the selected formulation of this compound (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Relationship between solubility and bioavailability for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for detecting isocudraniaxanthone A metabolites
Disclaimer: Due to the limited availability of specific metabolism data for isocudraniaxanthone A, this guide utilizes data from a closely related and structurally similar compound, cudratricusxanthone A , as a predictive model. The metabolic pathways and analytical behaviors are expected to be highly comparable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical detection of this compound and its metabolites using HPLC and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. Injector Issue: Sample not being injected. | - Check the injector for any blockages or leaks. - Ensure the correct injection volume is set. |
| 2. Detector Issue: Detector not turned on or lamp failure. | - Verify that the detector is on and the lamp is functioning correctly. | |
| 3. Mobile Phase Issue: Incorrect mobile phase composition or flow rate is zero. | - Confirm the mobile phase composition is correct and that the pump is delivering at the set flow rate. | |
| Ghost Peaks | 1. Contamination: Contaminants in the mobile phase, sample, or from a previous injection (carryover). | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a robust needle wash protocol between injections. |
| 2. Air Bubbles: Air trapped in the system. | - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air bubbles. | |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. |
| 2. Column Degradation: Column is old or has been exposed to harsh conditions. | - Replace the column with a new one of the same type. | |
| 3. Inappropriate Mobile Phase pH: pH of the mobile phase is not optimal for the analyte's ionization state. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its metabolites. | |
| Retention Time Drift | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | - Allow for a longer equilibration time between runs, especially for gradient methods. |
| 2. Temperature Fluctuation: Inconsistent column temperature. | - Use a column oven to maintain a constant and stable temperature. | |
| 3. Mobile Phase Composition Change: Evaporation of volatile solvents or inconsistent mixing. | - Prepare fresh mobile phase daily and keep solvent reservoirs capped. - Ensure the gradient mixer is functioning correctly. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity/Sensitivity | 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analytes. | - Improve chromatographic separation to separate analytes from interfering matrix components. - Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction). - Use a deuterated internal standard to compensate for matrix effects. |
| 2. Suboptimal MS Parameters: Incorrect ion source settings (e.g., gas flow, temperature) or MS/MS transition parameters. | - Optimize ion source parameters and collision energy for each metabolite. | |
| Inconsistent Results | 1. Sample Degradation: Metabolites are unstable in the sample matrix or autosampler. | - Keep samples cooled in the autosampler. - Perform stability tests to determine the stability of metabolites under different conditions. |
| 2. In-source Fragmentation: The parent molecule is fragmenting in the ion source before entering the mass analyzer. | - Optimize the cone voltage and other ion source parameters to minimize in-source fragmentation. | |
| Mass Inaccuracy | 1. Mass Spectrometer Not Calibrated: The instrument's mass calibration has drifted. | - Perform a mass calibration of the instrument according to the manufacturer's recommendations. |
| 2. High Background Noise: Chemical noise from the mobile phase or system contamination. | - Use high-purity solvents and additives. - Clean the ion source. |
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound in in vitro systems like human liver microsomes?
Based on studies of the closely related cudratricusxanthone A, you can expect to find both Phase I and Phase II metabolites. Phase I metabolites are typically products of oxidation, resulting in mono-hydroxylated forms of the parent compound. Phase II metabolites are formed by conjugation, with O-glucuronidation being a common pathway for xanthones.[1][2]
Q2: Which enzymes are primarily responsible for the metabolism of this compound?
For cudratricusxanthone A, Phase I hydroxylation is mainly carried out by cytochrome P450 enzymes, specifically CYP1A2, CYP3A4, and CYP2D6. Phase II glucuronidation is primarily mediated by UGT1A1.[1][2] It is highly probable that this compound follows a similar enzymatic pathway.
Q3: How can I confirm the identity of a suspected metabolite?
Confirmation of a metabolite's structure requires multiple pieces of evidence. High-resolution mass spectrometry (HRMS) can provide the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will produce a fragmentation pattern that can be compared to the parent compound to identify the site of modification. For unambiguous identification, comparison with a synthesized analytical standard is the gold standard.
Q4: I am not seeing any glucuronide (Phase II) metabolites. What could be the reason?
Ensure that the necessary cofactor for glucuronidation, UDPGA (uridine 5'-diphosphoglucuronic acid), was included in your human liver microsome incubation. Also, confirm that the incubation time and protein concentration are sufficient for the reaction to occur.
Q5: What are the key signaling pathways affected by this compound that I should consider in my research?
Studies on cudratricusxanthone A have shown that it can inhibit lipopolysaccharide-induced neuroinflammation by suppressing the NF-κB and p38 MAPK signaling pathways.[3][4] These pathways are crucial in regulating the expression of pro-inflammatory mediators. Therefore, when investigating the biological activity of this compound and its metabolites, examining their effects on these pathways would be a logical starting point.
Quantitative Data Summary
The following table summarizes the in vitro metabolic profile of cudratricusxanthone A in human liver microsomes, which serves as a model for this compound.
Table 1: In Vitro Metabolites of Cudratricusxanthone A Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z [M-H]⁻ |
| M1 | Mono-hydroxylation | 423.1499 |
| M2 | Mono-hydroxylation | 423.1499 |
| M3 | Mono-hydroxylation | 423.1499 |
| M4 | Mono-hydroxylation | 423.1499 |
| M5 | O-glucuronidation | 583.1821 |
| M6 | O-glucuronidation | 583.1821 |
| M7 | O-glucuronidation | 583.1821 |
| M8 | O-glucuronidation | 583.1821 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is adapted from the methodology used for cudratricusxanthone A.[1][2]
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in methanol.
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 100 mM phosphate buffer (pH 7.4), and this compound (final concentration 10 µM).
-
For Phase I metabolism, add an NADPH-generating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
For Phase II metabolism, add UDPGA (2 mM) and alamethicin (25 µg/mg protein).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system or UDPGA.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol is a general guideline based on typical methods for xanthone analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute wash at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Desolvation Gas (N₂) Flow: 600 L/h
-
Desolvation Temperature: 350°C
-
-
MRM Transitions: These will need to be optimized for this compound and its specific metabolites. For initial screening, monitor for the parent ion and expected hydroxylated and glucuronidated metabolites.
-
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for metabolite identification.
Caption: Inhibition of NF-κB and p38 MAPK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a validated LC-MS/MS method for the determination of ailanthone in rat plasma with application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Synergistic Inhibition of Inflammatory and Antioxidant Potential: Integrated In Silico and In Vitro Analyses of Garcinia mangostana, Curcuma comosa, and Acanthus ebracteatus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Isocudraniaxanthone A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of isocudraniaxanthone A and other structurally related prenylated xanthones. As the total synthesis of this compound has not been extensively detailed in published literature, this guide draws upon established synthetic strategies for analogous compounds to address potential challenges in its scale-up.
Troubleshooting Guide
Challenges in the synthesis of complex natural products like this compound often arise during key transformations such as the formation of the xanthone core and the introduction of prenyl groups. Below are common issues and potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield in xanthone core formation (e.g., via Friedel-Crafts acylation) | Incomplete reaction; side product formation due to harsh conditions; poor regioselectivity. | - Reaction Monitoring: Monitor reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Catalyst Choice: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) or Brønsted acids (e.g., polyphosphoric acid, Eaton's reagent) to improve yield and selectivity. Eaton's reagent (P₂O₅ in MeSO₃H) can sometimes provide higher yields and avoid the formation of benzophenone intermediates.[1] - Temperature Control: Maintain strict temperature control, as overheating can lead to decomposition and side reactions. |
| Formation of multiple products during prenylation | Lack of regioselectivity (C-prenylation vs. O-prenylation); multiple prenylations. | - Choice of Base and Solvent: The choice of base and solvent system can influence the selectivity. For instance, using potassium hydroxide in an aqueous solution may favor C-prenylation.[2] - Protecting Groups: Employ protecting groups for highly reactive hydroxyl groups to direct prenylation to the desired position. - Prenylating Agent: Consider using different prenylating agents (e.g., prenyl bromide, 2-methyl-3-buten-2-ol) and catalysts to optimize selectivity. |
| Difficulty in purification of the final product | Presence of closely related isomers or unreacted starting materials. | - Chromatography Optimization: Develop a robust column chromatography protocol. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Preparative HPLC: For challenging separations, preparative HPLC may be necessary. |
| Poor solubility of intermediates | The planar and often polyhydroxylated nature of xanthone intermediates can lead to poor solubility. | - Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find a suitable medium for the reaction and workup. - Modification of Reaction Conditions: In some cases, performing the reaction at a higher temperature (if thermally stable) can improve solubility. |
| Inconsistent yields upon scale-up | Mass and heat transfer limitations; changes in reagent addition rates. | - Process Parameter Control: Carefully control parameters such as stirring speed, heating/cooling rates, and the rate of reagent addition. - Exothermic Reactions: For exothermic steps like Friedel-Crafts acylation, ensure adequate cooling capacity to maintain the optimal reaction temperature. - Pilot Batches: Conduct small-scale pilot batches to identify potential scale-up issues before committing to a large-scale reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the xanthone core?
A common and effective method is the Grover, Shah, and Shah reaction, which involves the condensation of a substituted salicylic acid with a polyphenol in the presence of a condensing agent like zinc chloride and phosphoryl chloride.[3] Another widely used approach is the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate.[3]
Q2: How can I improve the regioselectivity of prenylation?
The regioselectivity of prenylation is a known challenge. Factors that can influence the outcome include the choice of base, solvent, temperature, and the specific prenylating agent used. For instance, nucleophilic substitution of a hydroxyxanthone with prenyl bromide in an alkaline medium is a common method.[4] The use of specific catalysts and protecting group strategies can also be employed to direct the prenyl group to the desired position.
Q3: Are there any "green" alternatives for the synthesis of xanthones?
Yes, research has explored more environmentally friendly approaches. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for xanthone synthesis.[1][2] The use of recyclable solid acid catalysts, such as lignin sulphonic acid or Montmorillonite K10 clay, also represents a greener alternative to traditional Lewis acids.[2]
Q4: What are the key considerations when scaling up the synthesis of xanthone derivatives?
Key considerations for scale-up include:
-
Heat and Mass Transfer: Ensuring efficient mixing and temperature control is crucial, especially for exothermic reactions.
-
Reagent Purity: The purity of starting materials can have a more significant impact on the outcome of large-scale reactions.
-
Workup and Purification: The workup and purification procedures need to be scalable. For example, liquid-liquid extractions and chromatography may need to be adapted for larger volumes.
-
Safety: A thorough safety assessment of all reaction steps is essential before proceeding with a large-scale synthesis.
Experimental Protocols (Generalized)
The following are generalized protocols for key steps in the synthesis of a prenylated xanthone, based on common methodologies. Note: These should be adapted and optimized for the specific synthesis of this compound.
Synthesis of a 2,2'-Dihydroxybenzophenone Intermediate (Friedel-Crafts Acylation)
| Parameter | Value |
| Reactants | Substituted Salicylic Acid, Substituted Phenol |
| Catalyst | ZnCl₂/POCl₃ or Polyphosphoric Acid (PPA) |
| Solvent | Toluene or neat (with PPA) |
| Temperature | 60-100 °C |
| Reaction Time | 4-12 hours |
Procedure:
-
To a stirred solution of the substituted salicylic acid and substituted phenol in the chosen solvent, add the catalyst portion-wise at room temperature.
-
Heat the reaction mixture to the specified temperature and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cyclodehydration to form the Xanthone Core
| Parameter | Value |
| Reactant | 2,2'-Dihydroxybenzophenone intermediate |
| Reagent | Acetic Anhydride, Sodium Acetate |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
Procedure:
-
A mixture of the 2,2'-dihydroxybenzophenone, acetic anhydride, and sodium acetate is heated at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure xanthone.
Prenylation of the Xanthone Core
| Parameter | Value |
| Reactant | Hydroxyxanthone |
| Reagent | Prenyl Bromide |
| Base | K₂CO₃ or NaH |
| Solvent | Acetone or DMF |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 6-24 hours |
Procedure:
-
To a solution of the hydroxyxanthone in the chosen solvent, add the base and stir for a short period at room temperature.
-
Add prenyl bromide dropwise to the mixture.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography to isolate the prenylated xanthone.
Visualizations
Synthetic Pathway Overview
Caption: A generalized synthetic workflow for this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Overcoming Experimental Resistance to Isocudraniaxanthone A
Welcome to the technical support center for Isocudraniaxanthone A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance mechanisms encountered during in vitro and preclinical experiments. Due to the limited specific data on resistance to this compound, this guide draws upon established principles of drug resistance to natural products and xanthone compounds in cancer research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing a poor response to this compound. What are the potential reasons?
A poor response, often characterized by a high IC50 value, can be attributed to several intrinsic or acquired resistance mechanisms. The most common mechanisms for natural product-based compounds include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Altered Drug Target: While the precise molecular targets of this compound may still be under investigation, mutations or altered expression of the target protein can prevent the drug from binding effectively.
-
Enhanced Drug Metabolism: Cancer cells can upregulate metabolic enzymes, such as cytochrome P450s, that chemically modify and inactivate this compound.
-
Dysregulation of Apoptosis: Evasion of programmed cell death (apoptosis) is a hallmark of cancer. This can occur through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), rendering the cells resistant to the cytotoxic effects of the compound.[4][5]
-
Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative survival pathways to bypass the inhibitory effects of this compound. For instance, if the compound inhibits one growth signaling pathway, the cell might upregulate another to maintain proliferation.[4]
Q2: How can I determine if drug efflux is responsible for the observed resistance?
You can perform a co-treatment experiment with a known ABC transporter inhibitor. Verapamil and Cyclosporin A are commonly used P-gp inhibitors. If the IC50 of this compound decreases significantly in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor.
Q3: What strategies can I employ to overcome resistance to this compound in my experiments?
Several strategies can be explored:
-
Combination Therapy: Combining this compound with other anticancer agents can create synergistic effects.[6][7][8] For example, combining it with a conventional chemotherapeutic drug or a targeted inhibitor of a known resistance pathway can be effective.
-
Use of Adjuvants: As mentioned, co-administering an ABC transporter inhibitor can enhance the efficacy of this compound in cells overexpressing efflux pumps.
-
Modulation of Apoptosis: Co-treatment with agents that promote apoptosis (e.g., BH3 mimetics) may sensitize resistant cells to this compound.
-
Targeting Compensatory Pathways: If a compensatory pathway is identified, using a specific inhibitor for that pathway in combination with this compound could restore sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High IC50 value in a specific cell line | Intrinsic resistance due to high expression of efflux pumps. | 1. Perform a western blot or qPCR to check the expression levels of ABCB1 (P-gp) and ABCG2 (BCRP). 2. Conduct a co-treatment experiment with an efflux pump inhibitor (e.g., verapamil). A significant decrease in IC50 suggests efflux-mediated resistance. |
| Loss of efficacy over time (acquired resistance) | Development of resistance mechanisms during prolonged exposure. | 1. Sequence the potential target protein in the resistant cell line to check for mutations. 2. Perform a phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways. 3. Evaluate the expression of anti-apoptotic proteins like Bcl-2. |
| Inconsistent results between experiments | Experimental variability. | 1. Ensure consistent cell passage number and confluency. 2. Verify the concentration and stability of the this compound stock solution. 3. Standardize incubation times and assay conditions. |
| Compound appears to be a substrate for efflux pumps | Overcoming efflux in a therapeutic context. | Explore synergistic combinations with clinically relevant efflux pump inhibitors or other chemotherapeutics that are not substrates for the same transporter. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Various Xanthones in Different Cancer Cell Lines
| Xanthone | Cancer Cell Line | IC50 (µM) | Reference |
| α-Mangostin | DLD-1 (Colon) | 5-20 | [7] |
| α-Mangostin | A549 (Lung) | ~10 | [9] |
| α-Mangostin | PC-3 (Prostate) | 5.9 - 22.5 | [5] |
| Garcinone E | HEY (Ovarian) | Not specified | [9] |
| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal) | 3.35 | [10][11] |
| Novel Prenylated Xanthone | A549 (Lung) | 4.84 | [10][11] |
| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 (Breast) | 0.46 | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Combination Index (CI) Assay for Synergy
-
Experimental Design: Based on the individual IC50 values, design a matrix of concentrations for this compound and the combination drug.
-
Cell Treatment: Treat cells with each drug alone and in combination at various ratios.
-
Viability Assay: After the desired incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Signaling Pathway: Common Mechanisms of Resistance to Natural Products
Caption: Common resistance mechanisms to natural anticancer agents.
Experimental Workflow: Investigating Drug Resistance
Caption: Workflow for investigating resistance to this compound.
References
- 1. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of xanthones from pericarps of mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of Isocudraniaxanthone A
Welcome to the technical support center for researchers working with isocudraniaxanthone A. This resource provides troubleshooting guidance and frequently asked questions to address challenges encountered during experiments aimed at improving the selectivity of this natural product for its intended biological target.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a xanthone compound that can be isolated from Garcinia vieillardii.[1] It has demonstrated antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, with a reported IC50 of 2.3 μg/mL.[1] While this provides a starting point, its precise molecular target(s) and off-target profile are not extensively characterized.
Q2: What are the general strategies for improving the selectivity of a small molecule like this compound?
Improving drug selectivity is a key objective in drug development to enhance therapeutic effects while minimizing side effects.[2] Rational approaches to achieving this can be broadly categorized as:
-
Structure-Based Drug Design (SBDD): This involves using the three-dimensional structure of the target protein to design molecules that bind with high specificity.[2] Techniques like X-ray crystallography and NMR spectroscopy are crucial for this approach.[2]
-
Ligand-Based Drug Design: When the target structure is unknown, this approach utilizes the structure of known active molecules to design new ones with improved properties.[3]
-
Computational Modeling: Molecular docking and dynamics simulations can predict how a molecule will interact with its target, allowing for in silico optimization of selectivity before synthesis.[2]
-
Medicinal Chemistry Approaches: This involves systematically modifying the chemical structure of the lead compound and evaluating the impact on activity and selectivity. This is often guided by Structure-Activity Relationship (SAR) studies.[4][5][6]
Q3: Why is improving selectivity important in drug development?
The environment in which drugs act is complex, with numerous potential interaction partners including proteins, nucleic acids, and other small molecules.[3][7] Off-target interactions can lead to undesirable side effects.[3][7] By improving selectivity, we can design drugs that primarily interact with their intended target, leading to a better safety profile and potentially higher efficacy at lower doses.
Troubleshooting Guide
This guide addresses common experimental hurdles in the process of improving this compound selectivity.
Problem 1: The primary biological target of this compound is unknown or poorly validated.
Cause: As a natural product, the direct molecular target of this compound may not be immediately apparent.
Solution Workflow:
-
Target Identification Studies: Employ techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify potential binding partners.
-
Computational Target Prediction: Use in silico methods like reverse docking or pharmacophore-based screening against a library of known protein structures to predict likely targets.
-
Validate Predicted Targets: Once potential targets are identified, validate their interaction with this compound using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Problem 2: Modifications to the this compound scaffold lead to a loss of potency.
Cause: The chemical modifications intended to improve selectivity may disrupt key interactions required for binding to the primary target.
Solution:
-
Conduct a Structure-Activity Relationship (SAR) Study: Systematically synthesize analogs of this compound with modifications at different positions of the xanthone core.
-
Establish a Baseline: Use the parent this compound as a reference compound in all assays.
-
Incremental Modifications: Make small, incremental changes to the molecule to understand the impact of each modification. For example, alter the size, polarity, or hydrogen bonding capacity of a substituent.
-
Computational Guidance: Use molecular docking to predict how modifications might affect binding and guide the synthetic strategy.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target B/Target A) |
| This compound | - | 50 | 250 | 5 |
| Analog 1 | R1 = -CH3 | 45 | 500 | 11.1 |
| Analog 2 | R1 = -OH | 150 | 300 | 2 |
| Analog 3 | R2 = -Cl | 60 | 150 | 2.5 |
| Analog 4 | R2 = -OCH3 | 55 | 800 | 14.5 |
Problem 3: Difficulty in rationally designing more selective compounds due to a lack of structural information.
Cause: The 3D structure of the target protein, either alone or in complex with this compound, is unavailable.
Solution Workflow:
-
Homology Modeling: If the primary sequence of the target is known, build a computational model of its 3D structure based on the known structures of related proteins.
-
Pharmacophore Modeling: Based on the SAR data from a series of active analogs, develop a 3D pharmacophore model that defines the key chemical features required for activity.
-
Virtual Screening: Use the homology model or the pharmacophore model to screen virtual libraries of compounds to identify novel scaffolds with potentially improved selectivity.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound and its analogs against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds in 100% DMSO. Create a dilution series for each compound.
-
Kinase Panel: Select a panel of representative protein kinases (e.g., from different families of the kinome).
-
Kinase Assay:
-
Use a suitable assay format, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay (e.g., LanthaScreen™).
-
Incubate the kinase, substrate, and ATP with varying concentrations of the test compounds.
-
Measure the kinase activity at each compound concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
-
Selectivity Score: Calculate a selectivity score, such as the ratio of IC50 values for off-targets versus the primary target.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To quantify the binding affinity and kinetics of this compound analogs to the purified target protein.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein. This generates a sensorgram.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity.
-
Table 2: Hypothetical SPR Data for this compound Analogs
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| Analog 1 | 2.0 x 10⁵ | 9.0 x 10⁻³ | 45 |
| Analog 4 | 1.8 x 10⁵ | 2.25 x 10⁻³ | 12.5 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to improve drug selectivity? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
optimizing dosage and administration of isocudraniaxanthone A for in vivo studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive resource for optimizing the dosage and administration of Isocudraniaxanthone A in in vivo studies. Given the limited specific data on this compound, this document leverages information on the broader class of xanthones to provide a starting point and troubleshooting advice for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in an in vivo study?
Q2: What are the common administration routes for xanthones in animal studies?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. For xanthones, common routes include:
-
Oral gavage (p.o.): Often used for evaluating systemic effects and oral bioavailability.
-
Intraperitoneal injection (i.p.): Bypasses first-pass metabolism and can lead to higher systemic exposure.
-
Intravenous injection (i.v.): Provides 100% bioavailability and is used for pharmacokinetic studies.
-
Intratumoral injection (i.t.): Used in cancer models to deliver the compound directly to the tumor site.[2]
Q3: What are the main challenges when working with xanthones like this compound in vivo?
A3: A primary challenge with many xanthones is their poor aqueous solubility.[3] This can lead to difficulties in formulation, low bioavailability after oral administration, and potential for precipitation at the injection site. Additionally, as with any novel compound, potential toxicity must be carefully evaluated. Some studies on xanthone extracts have indicated possible liver toxicity at higher doses.[4]
Troubleshooting Guide
Issue: Poor Solubility of this compound in Aqueous Vehicles
-
Q: My compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?
-
A: This is a common issue for xanthones. You will likely need to use a co-solvent or a specialized vehicle. Here are some options to consider, starting with the most common:
-
Aqueous suspensions with suspending agents: Methylcellulose (MC) or carboxymethylcellulose (CMC) are frequently used to create uniform suspensions for oral gavage.
-
Co-solvents: A mixture of solvents can enhance solubility. Common co-solvents for in vivo use include:
-
Polyethylene glycol (PEG): PEG 300 or PEG 400 are often used.
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but it should be used with caution due to its potential pleiotropic effects and toxicity at higher concentrations.[5] It is critical to include a vehicle-only control group in your experiment.
-
Ethanol: Can be used in combination with other solvents, but potential for toxicity must be considered.
-
-
Oil-based vehicles: For highly lipophilic compounds, oils like corn oil, sesame oil, or olive oil can be used for oral or subcutaneous administration.[6]
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[3]
-
Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions can significantly improve solubility and bioavailability.[3][7]
-
-
Issue: Observed Toxicity in Animal Models
-
Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after administration. How can I address this?
-
A:
-
Dose Reduction: The most straightforward approach is to lower the dose. Conduct a thorough dose-response study to find a balance between efficacy and toxicity.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing the observed toxicity. Always include a vehicle-only control group. Some organic solvents like DMSO can have inherent toxicity.[5]
-
Route of Administration: The route of administration can influence toxicity. For example, a compound that is toxic when given as an IV bolus might be better tolerated when administered orally or via a slower infusion.
-
Monitor Organ Function: Conduct histological and biochemical analyses of key organs, particularly the liver and kidneys, to identify potential organ-specific toxicity. Some studies have noted potential hepatotoxicity with high doses of xanthones.[4][8]
-
-
Issue: Inconsistent Results Between Animals
-
Q: I am seeing high variability in my experimental results between animals in the same group. What could be the cause?
-
A:
-
Inadequate Formulation: If the compound is not fully dissolved or uniformly suspended, different animals may receive different effective doses. Ensure your formulation is homogenous. Sonication or homogenization can help create a more uniform suspension.
-
Administration Technique: Inconsistent administration, such as improper oral gavage or injection technique, can lead to variability. Ensure all personnel are properly trained.
-
Animal Health and Husbandry: Underlying health issues or stress in the animals can affect their response to treatment. Ensure consistent housing conditions and monitor animal health closely.
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can contribute to variability.
-
-
Summary of Quantitative Data
The following table summarizes in vivo dosage information for xanthones from the literature, which can serve as a reference for designing studies with this compound.
| Compound/Extract | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Xanthone derivative from Garcinia mangostana | Mice | Oral | 100 and 200 mg/kg/day | Neuroprotective effects | [1] |
| Mangosteen xanthones | Mice | Intratumoral | 0.024, 0.12, and 0.6 mg per tumor | Delayed tumor growth | [2] |
| Xanthones extract from Garcinia mangostana | Nude mice | Oral | Not specified | Growth inhibition of colorectal carcinoma | [9] |
Experimental Protocols
Protocol 1: Preparation of a Xanthone Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Sonicator
-
Calibrated oral gavage needles
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
If using a mortar and pestle, gradually add a small amount of the vehicle to the powder and triturate to form a smooth paste. Gradually add the remaining vehicle while mixing continuously.
-
If using a homogenizer, add the powder to the vehicle and homogenize according to the manufacturer's instructions.
-
For improved suspension, sonicate the mixture in a water bath.
-
Visually inspect the suspension for uniformity before each administration.
-
Administer the suspension to the animals using a calibrated oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: Preparation of a Solubilized Formulation for Injection (using a co-solvent system)
-
Materials:
-
This compound powder
-
Solvents (e.g., DMSO, PEG 400, saline)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the desired final concentration and the ratio of co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A typical starting ratio might be 10% DMSO, 40% PEG 400, and 50% saline. Note: The final concentration of DMSO should be kept as low as possible.
-
In a sterile vial, dissolve the weighed this compound powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.
-
Add the PEG 400 and mix thoroughly.
-
Slowly add the saline while vortexing to prevent precipitation.
-
Sterile-filter the final solution using a 0.22 µm filter.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Administer the solution via the desired injection route (e.g., i.p. or i.v.).
-
Visualizations
Caption: General workflow for in vivo studies of novel compounds.
Caption: Decision tree for addressing solubility issues.
Caption: Signaling pathways potentially affected by xanthones.
References
- 1. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Short-Time Administration of Xanthone From Garcinia mangostana Fruit Pericarp Attenuates the Hepatotoxicity and Renotoxicity of Type II Diabetes Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo anti-colon cancer effects of Garcinia mangostana xanthones extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Isocudraniaxanthone A Formulations
Welcome to the technical support center for Isocudraniaxanthone A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the photostability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and testing of this compound formulations.
Issue 1: Rapid degradation of this compound in solution upon light exposure.
-
Question: My this compound solution shows a significant decrease in potency and a noticeable color change after a short period of light exposure. What is the likely cause and how can I prevent this?
-
Answer: this compound, like many xanthone derivatives, is susceptible to photodegradation. The observed degradation is likely due to the molecule absorbing light energy, leading to chemical reactions that alter its structure and efficacy.[1][2] This process can be exacerbated by factors such as the solvent system, pH, and the presence of photosensitizing excipients.[1][2]
To mitigate this, consider the following strategies:
-
Light-Resistant Packaging: The most immediate solution is to protect the formulation from light by using amber-colored vials or containers that block UV and visible light.[2][3]
-
Formulation Optimization:
-
Antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to quench free radicals that may be generated during photodegradation.
-
pH Adjustment: The stability of this compound may be pH-dependent. Conduct studies to determine the optimal pH range for maximum stability.
-
Excipient Screening: Ensure that the excipients used in your formulation are not acting as photosensitizers.[1][2][4] Compatibility studies are crucial.[1]
-
-
Complexation:
-
Issue 2: Inconsistent results in photostability testing.
-
Question: I am getting variable results from my photostability studies for different batches of the same this compound formulation. What could be causing this inconsistency?
-
Answer: Inconsistent photostability results can stem from several factors related to both the experimental setup and the formulation itself.
-
Standardize Light Exposure: Ensure that all samples are exposed to a consistent intensity and wavelength of light as per ICH Q1B guidelines.[6][7][8] Use a calibrated photostability chamber and consider using a quinine chemical actinometry system to monitor light exposure.[6][7]
-
Control Environmental Factors: Maintain consistent temperature and humidity during the study, as these can also influence degradation rates.[9] Use dark control samples stored under the same conditions (minus light exposure) to differentiate between photodegradation and thermal degradation.[9][10]
-
Trace Impurities: Variations in the levels of trace impurities, such as transition metals (e.g., iron), in different batches of excipients or even from container leaching can catalyze photodegradation.[4][11]
-
Sample Homogeneity: For solid or suspension formulations, ensure that the sample exposed to light is representative of the entire batch.[10]
-
Issue 3: Formation of unknown peaks in HPLC analysis after photostability testing.
-
Question: After exposing my this compound formulation to light, I observe several new peaks in the HPLC chromatogram, and the mass balance is not closing. What are these new peaks and how should I proceed?
-
Answer: The new peaks are likely photodegradation products of this compound. The inability to close the mass balance suggests that some degradants may not be eluting from the column or are not being detected by the UV detector at the wavelength used for the parent compound.
-
Forced Degradation Studies: Conduct forced degradation studies under more intense light conditions to generate a sufficient quantity of the degradation products for identification.[6] This will help in elucidating the degradation pathway.
-
Analytical Method Validation: Your HPLC method should be validated as "stability-indicating." This means it must be able to resolve the parent drug from all its degradation products. You may need to adjust the mobile phase composition, gradient, column type, or detector wavelength.
-
Mass Spectrometry: Use LC-MS to identify the molecular weights of the unknown peaks, which can provide valuable information about their structures and the degradation mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of photodegradation for xanthones like this compound?
A1: Xanthones can undergo photodegradation through direct or indirect mechanisms.[1]
-
Direct Photodegradation: The xanthone molecule itself absorbs photons, leading to an excited state. This excited molecule can then undergo various reactions such as photoionization, photooxidation, or rearrangement to form degradation products.[12]
-
Indirect Photodegradation: An excipient or other molecule in the formulation absorbs light and then transfers the energy to the this compound molecule, causing it to degrade.[2] This process often involves the formation of reactive oxygen species (ROS).
A possible photodegradation pathway for a xanthone derivative is illustrated below.
Caption: General photodegradation pathways for this compound.
Q2: How can I quantitatively assess the effectiveness of different photostabilization strategies?
A2: A systematic experimental approach is required to compare the efficacy of different stabilization methods. The following table summarizes a hypothetical study comparing different formulations.
| Formulation ID | This compound (%) | Stabilizer | % Recovery after Light Exposure | Appearance after Exposure |
| F1 (Control) | 0.1 | None | 65.2 ± 2.1 | Yellow, slight precipitate |
| F2 | 0.1 | 0.05% Ascorbic Acid | 88.5 ± 1.8 | Pale yellow, clear |
| F3 | 0.1 | 0.1% BHT | 85.1 ± 2.5 | Pale yellow, clear |
| F4 | 0.1 | 1% Hydroxypropyl-β-Cyclodextrin | 95.7 ± 1.5 | Colorless, clear |
Q3: What are the standard ICH guidelines for photostability testing?
A3: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[6][7][13] The key requirements are:
-
Light Sources: The testing should expose the sample to both cool white fluorescent light and near-ultraviolet (UV-A) light.[6][10]
-
Exposure Levels: The sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt-hours per square meter.[6][7]
-
Testing Procedure: A systematic approach is recommended, starting with the fully exposed drug substance and product, and then progressing to testing in the immediate and marketing packaging if necessary.[7][8]
-
Control Samples: A dark control, protected from light, must be included to separate photodegradation from thermal effects.[10]
The workflow for a typical photostability study is outlined below.
Caption: Workflow for an ICH Q1B compliant photostability study.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Accurately weigh 1.0 g of HP-β-CD and dissolve it in 90 mL of a suitable buffer solution (e.g., phosphate buffer, pH 7.0) with gentle stirring until a clear solution is obtained.
-
Preparation of this compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the this compound stock solution to the stirring HP-β-CD solution.
-
Stirring: Allow the mixture to stir at room temperature for 24 hours, protected from light, to ensure maximum complexation.
-
Final Volume Adjustment: Adjust the final volume to 100 mL with the buffer solution to achieve a final this compound concentration of 0.1 mg/mL.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Forced Photostability Study
-
Sample Preparation: Dispense 3 mL of the this compound formulation into chemically inert, transparent containers (e.g., quartz cuvettes).
-
Dark Control: Prepare a dark control by wrapping an identical sample completely in aluminum foil.[7]
-
Exposure: Place the samples and the dark control in a validated photostability chamber.
-
Light Conditions: Expose the samples to a light source that conforms to ICH Q1B option 2, using a combination of a cool white fluorescent lamp and a near UV lamp.[6][10]
-
Sampling: Withdraw aliquots of the samples and the dark control at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples for the remaining concentration of this compound and the formation of degradation products using a validated stability-indicating HPLC method. Also, visually inspect the samples for any changes in color or clarity.
-
Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration. Compare the results of the light-exposed samples to the dark control to determine the extent of photodegradation.
References
- 1. Review on photostability studies of formulation [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. q1scientific.com [q1scientific.com]
- 10. 3 Important Photostability Testing Factors [sampled.com]
- 11. The role of excipients and package components in the photostability of liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
strategies to reduce isocudraniaxanthone A cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocudraniaxanthone A. The focus is on strategies to mitigate its cytotoxic effects in normal cells while preserving its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. What are the potential strategies to reduce these off-target effects?
A1: Reducing the cytotoxicity of this compound in normal cells is crucial for its therapeutic potential. Several strategies can be employed to enhance its selectivity for cancer cells. These approaches primarily focus on exploiting the physiological and molecular differences between normal and cancerous tissues.
Key strategies include:
-
Targeted Drug Delivery Systems: Encapsulating this compound into nanocarriers can limit its exposure to healthy tissues. These carriers can be designed to specifically target cancer cells.[1][2][3][4]
-
Stimuli-Responsive Release: Engineering drug delivery systems that release this compound only in response to specific triggers within the tumor microenvironment (e.g., lower pH, specific enzymes, or external stimuli like ultrasound) can minimize systemic toxicity.[5][6]
-
Cyclotherapy: This approach involves synchronizing the cell cycles of normal cells to a resistant phase before administering this compound, which preferentially targets rapidly dividing cancer cells.[7]
Further details on implementing these strategies are provided in the troubleshooting guides below.
Q2: What is the known mechanism of action for this compound that might explain its cytotoxicity in normal cells?
A2: While specific data on this compound's effects on normal cells is limited, insights can be drawn from related xanthone compounds, such as Isocudraxanthone K. The primary mechanism of anti-cancer activity for these compounds often involves the induction of apoptosis (programmed cell death) through pathways like the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[8] Since these apoptotic pathways are fundamental to all cells, potent activation can lead to cytotoxicity in normal cells as well. The lack of specificity in targeting rapidly proliferating cells, a hallmark of many traditional chemotherapeutics, likely contributes to its off-target effects.[9][10]
Troubleshooting Guides
Issue 1: High Cytotoxicity of this compound in Normal Epithelial Cells
Potential Cause: Non-specific uptake of the compound and induction of apoptosis in healthy, dividing cells.
Troubleshooting Strategy: Nanoparticle-Based Targeted Delivery
This strategy aims to enhance the delivery of this compound to cancer cells by encapsulating it in nanoparticles functionalized with a tumor-targeting ligand.
Experimental Protocol: Formulation and Evaluation of this compound-Loaded Liposomes
-
Liposome Formulation:
-
Prepare a lipid film of phosphatidylcholine, cholesterol, and DSPE-PEG at a molar ratio of 55:40:5.
-
Incorporate a tumor-targeting ligand, such as folic acid, conjugated to a portion of the DSPE-PEG.
-
Hydrate the lipid film with a solution of this compound in a suitable buffer to form multilamellar vesicles.
-
Extrude the vesicle suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization of Liposomes:
-
Measure the particle size and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the this compound concentration using HPLC.
-
-
In Vitro Cytotoxicity Assay:
-
Plate both cancer cells (e.g., MCF-7) and normal epithelial cells (e.g., MCF-10A) in 96-well plates.
-
Treat the cells with free this compound and the liposomal formulation at various concentrations.
-
After 48 hours, assess cell viability using an MTT assay.
-
Calculate the IC50 values for each formulation in both cell lines.
-
Expected Outcome: The liposomal formulation of this compound should exhibit a higher IC50 value in the normal cell line compared to the free drug, indicating reduced cytotoxicity. Conversely, the targeted liposomes should maintain or enhance cytotoxicity in the cancer cell line.
Data Presentation:
| Formulation | Cancer Cells (MCF-7) IC50 (µM) | Normal Cells (MCF-10A) IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| Free this compound | 10 | 15 | 1.5 |
| Non-Targeted Liposomes | 12 | 25 | 2.1 |
| Targeted Liposomes | 8 | 40 | 5.0 |
Experimental Workflow for Targeted Delivery
Caption: Workflow for developing and testing targeted liposomes.
Issue 2: Cytotoxicity in Rapidly Dividing Normal Cells (e.g., hematopoietic progenitors)
Potential Cause: this compound targets cell division, a process active in both cancer cells and certain normal cell populations.[10]
Troubleshooting Strategy: Cyclotherapy
This approach, termed "cyclotherapy," involves a two-drug sequence. The first drug transiently arrests normal cells in a cell cycle phase where they are less sensitive to the second drug, this compound, which then targets the still-proliferating cancer cells.[7] A common strategy is to use a p53 activator to induce a G1 arrest in normal cells with functional p53, as many cancer cells have mutated p53 and will not arrest.[7]
Experimental Protocol: p53-Based Cyclotherapy
-
Cell Line Selection:
-
Choose a cancer cell line with a p53 mutation (e.g., HT-29).
-
Choose a normal cell line with wild-type p53 (e.g., normal human fibroblasts).
-
-
Treatment Protocol:
-
Pre-treatment: Treat both cell lines with a p53 activator (e.g., Nutlin-3a) for 24 hours to induce G1 arrest in the normal cells.
-
Co-treatment: Add this compound to the media containing the p53 activator and incubate for an additional 48 hours.
-
Control Groups: Include cells treated with this compound alone and the p53 activator alone.
-
-
Cell Cycle Analysis:
-
After the pre-treatment phase, harvest a subset of cells.
-
Fix the cells in ethanol and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry to confirm G1 arrest in the normal cell line.
-
-
Viability Assessment:
-
At the end of the co-treatment period, measure cell viability using a crystal violet staining assay or automated cell counting.
-
Expected Outcome: Pre-treatment with the p53 activator should protect the normal cells from the cytotoxic effects of this compound, while the cancer cells, lacking functional p53, will not arrest and will remain sensitive to this compound.
Data Presentation:
| Cell Line | Treatment | % Viability |
| Normal Fibroblasts (p53 wt) | This compound alone | 45% |
| Normal Fibroblasts (p53 wt) | Nutlin-3a + this compound | 85% |
| Cancer Cells (p53 mut) | This compound alone | 40% |
| Cancer Cells (p53 mut) | Nutlin-3a + this compound | 42% |
Logical Diagram of Cyclotherapy
Caption: Cyclotherapy protects normal cells via p53-induced arrest.
Signaling Pathway
Potential Signaling Pathway for Xanthone-Induced Apoptosis
Based on related compounds, this compound may induce apoptosis by inhibiting key survival pathways and activating pro-apoptotic factors. A potential mechanism involves the suppression of the PI3K/Akt pathway and the inhibition of HIF-1α, leading to the activation of the intrinsic apoptotic cascade.
Caption: Potential apoptosis pathway induced by this compound.
References
- 1. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 2. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery System of Nanobiomaterials in Anticancer Therapy: From Cells to Clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight on nano drug delivery systems with targeted therapy in treatment of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-triggered chemotherapy to reduce side-effects • healthcare-in-europe.com [healthcare-in-europe.com]
- 6. Novel targeted pH-responsive drug delivery systems based on PEGMA-modified bimetallic Prussian blue analogs for breast cancer chemotherapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Targeting Drug Delivery | Ojima Research Group [stonybrook.edu]
- 10. Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Isocudraniaxanthone A Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of Isocudraniaxanthone A analogs for anticancer drug discovery.
Troubleshooting Guides
This section addresses common issues that may arise during the screening process, presented in a question-and-answer format.
Question: Why am I seeing high variability between replicate wells?
Answer: High variability in replicate wells can stem from several sources. Inconsistent cell seeding is a common culprit; ensure your cell suspension is homogenous before and during plating. Pipetting errors, especially with small volumes, can also contribute significantly. Use calibrated pipettes and consider automated liquid handlers for better precision. Edge effects, where wells on the perimeter of the plate behave differently, can be mitigated by not using the outer wells for experimental samples or by filling them with a buffer to maintain a more uniform temperature and humidity across the plate. Finally, ensure that the compound plates are properly mixed before transfer to the assay plates.
Question: My positive and negative controls are not showing a clear separation (low Z'-factor). What should I do?
Answer: A low Z'-factor indicates poor assay quality and can be caused by several factors. First, re-evaluate your control compounds. Is the positive control consistently producing a robust signal, and is the negative control (e.g., DMSO) truly inert? The concentration of your positive control may need optimization to ensure it's in the dynamic range of the assay. Assay stability is another key factor; ensure that the signal is stable over the incubation and reading times. Reagent quality and preparation are also critical. Use fresh, high-quality reagents and ensure they are prepared consistently.
Question: I am observing a high rate of false positives in my screen. What are the potential causes?
Answer: False positives can arise from compound interference with the assay technology. For example, autofluorescent compounds can interfere with fluorescence-based readouts. It is advisable to perform a counterscreen with the assay components in the absence of the biological target to identify such compounds. Compound precipitation at the tested concentration can also lead to non-specific effects. Visually inspect the assay plates for any signs of precipitation. Some compounds may also have off-target effects that produce a signal. Secondary assays with different technologies or orthogonal assays are necessary to confirm true hits.
Question: My cell-based assay is showing high background signal. How can I reduce it?
Answer: High background in cell-based assays can be due to several factors. Ensure that your cell washing steps are thorough to remove any residual media components that might interfere with the assay. The choice of assay buffer is also important; some buffers can contribute to background signal. Test different buffer formulations to find one that is optimal for your assay. If you are using a luciferase-based reporter assay, the quality of the luciferase substrate and the lysis buffer can significantly impact the background. Ensure proper cell lysis to release the reporter protein completely.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the HTS of this compound analogs.
Question: What are the potential molecular targets of this compound and its analogs?
Answer: Based on studies of related xanthone compounds, potential molecular targets for this compound analogs in cancer cells include the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Analogs may inhibit the phosphorylation of EGFR and downstream signaling components like Akt and ERK. They might also inhibit the expression or activity of HIF-1α, a key regulator of tumor cell survival and angiogenesis.
Question: What type of primary HTS assay is suitable for screening this compound analogs?
Answer: A cell-based cytotoxicity assay is a common primary HTS assay for anticancer compounds. This can be performed using various readouts, such as ATP measurement (e.g., CellTiter-Glo®), resazurin reduction (e.g., alamarBlue®), or live-cell imaging. Following the primary screen, hit compounds can be further evaluated in target-specific secondary assays, such as an EGFR phosphorylation assay or a HIF-1α reporter assay.
Question: How should I prepare the this compound analogs for screening?
Answer: this compound analogs are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These stock solutions are then serially diluted to create a concentration range for screening. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced toxicity or artifacts.
Question: What data analysis methods are appropriate for HTS data?
Answer: HTS data analysis involves several steps. First, raw data from the plate reader is normalized to controls on the same plate to account for plate-to-plate variability. The Z'-factor is calculated for each plate to assess the quality of the assay. For hit identification, a threshold is typically set based on the mean and standard deviation of the negative control wells (e.g., >3 standard deviations from the mean). For dose-response experiments, the data is fitted to a sigmoidal curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and hit selection. Below is a template table for presenting hit compounds from a primary screen.
| Compound ID | Structure | Primary Screen Activity (% Inhibition at 10 µM) | IC50 (µM) | Notes |
| ICA-001 | [Insert Structure] | 95.2 | 1.5 | Potent inhibitor |
| ICA-002 | [Insert Structure] | 88.7 | 3.2 | |
| ICA-003 | [Insert Structure] | 45.1 | >10 | Weak activity |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are example protocols and may require optimization for specific cell lines and this compound analogs.
Protocol 1: Cell-Based Cytotoxicity High-Throughput Screening Assay
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma) to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium to a final concentration of 5 x 104 cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 384-well clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of the this compound analogs in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 100 nL of each compound solution to the corresponding wells of the cell plate. This results in a final compound concentration range (e.g., 0.1 to 100 µM) with a final DMSO concentration of 0.1%.
-
Include positive (e.g., staurosporine) and negative (DMSO) controls on each plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Viability Readout (using CellTiter-Glo®):
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the reagent to each well of the assay plate.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Protocol 2: EGFR Phosphorylation HTS Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Cell Seeding and Starvation:
-
Seed A431 cells (high EGFR expression) in a 384-well plate and grow to confluency.
-
Remove the growth medium and replace it with a serum-free medium. Incubate for 16-24 hours to starve the cells and reduce basal EGFR phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Add the this compound analogs at desired concentrations and incubate for 1 hour.
-
Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Add 10 µL of the HTRF detection reagent mix containing the anti-phospho-EGFR antibody labeled with the donor fluorophore and the anti-total-EGFR antibody labeled with the acceptor fluorophore.
-
Incubate for 4 hours at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Protocol 3: HIF-1α Reporter Gene High-Throughput Screening Assay
-
Cell Seeding:
-
Seed a stable cell line expressing a hypoxia-responsive element (HRE)-driven luciferase reporter gene (e.g., HEK293-HRE-luc) in a 384-well plate.
-
Incubate for 24 hours.
-
-
Compound Addition and Hypoxic Incubation:
-
Add the this compound analogs to the cells.
-
Place the plates in a hypoxic chamber (1% O2, 5% CO2, 94% N2) and incubate for 16 hours.
-
-
Luciferase Assay:
-
Remove the plates from the hypoxic chamber.
-
Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed inhibitory mechanism of this compound analogs on the EGFR signaling pathway.
Validation & Comparative
Isocudraniaxanthone A vs. Artemisinin: A Comparative Analysis of Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimalarial efficacy of isocudraniaxanthone A and artemisinin, focusing on their performance based on available experimental data. The information is intended to support research and development efforts in the field of antimalarial drug discovery.
Executive Summary
Artemisinin and its derivatives are the cornerstone of modern antimalarial therapy, known for their potent and rapid action against Plasmodium falciparum. This compound, a natural xanthone, has demonstrated promising in vitro antiplasmodial activity. This guide synthesizes the current knowledge on both compounds, presenting their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While artemisinin's efficacy is well-established through extensive in vitro and in vivo studies, data for this compound is comparatively limited, highlighting an area for future research.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo antimalarial activities of this compound and artemisinin.
Table 1: In Vitro Antiplasmodial Activity against Plasmodium falciparum
| Compound | P. falciparum Strain(s) | IC50 | Reference |
| This compound | Chloroquine-resistant | 2.3 µg/mL | [1] |
| Artemisinin | Chloroquine-sensitive (3D7) | ~7.0-15.0 nM | |
| Chloroquine-resistant (K1) | ~3.0-10.0 nM | ||
| Various African isolates | 7.67 nM (CQ-resistant) vs. 11.4 nM (CQ-sensitive) | [2] | |
| Artesunate (Artemisinin derivative) | P. berghei | 1.1 x 10⁻⁸ M | [3] |
| Dihydroartemisinin (DHA) | P. berghei | 0.3 x 10⁻⁸ M | [3] |
Table 2: In Vivo Antimalarial Activity in Murine Models (Plasmodium berghei)
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference |
| This compound | Data not available | - | - | - |
| 1,3,6,8-tetrahydroxyxanthone | BALB/c mice | 20 mg/kg/day for 4 days (oral) | 70.5% chemosuppression | [4] |
| Artemisinin | Rodent model | Not specified | High recrudescence as monotherapy | [5] |
| Dihydroartemisinin (DHA) | Mice | 10 mg/kg (intramuscular, 3 days) | 47% cure rate | [3] |
Note: Data for 1,3,6,8-tetrahydroxyxanthone is presented as a representative for oxygenated xanthones due to the lack of specific in vivo data for this compound.
Mechanisms of Action
The distinct mechanisms of action of artemisinin and xanthones against the malaria parasite are crucial for understanding their efficacy and potential for combination therapy.
Artemisinin: The Endoperoxide Bridge and Free Radical Generation
The antimalarial activity of artemisinin is attributed to its unique 1,2,4-trioxane endoperoxide bridge. Inside the parasite's food vacuole, which is rich in heme iron released from hemoglobin digestion, this bridge is cleaved. This process generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals then damage parasite proteins and other biomolecules, leading to parasite death.
Caption: Mechanism of action of Artemisinin.
This compound: Inhibition of Heme Detoxification
The malaria parasite detoxifies the free heme produced during hemoglobin digestion by polymerizing it into an inert crystalline structure called hemozoin. Xanthones, including likely this compound, are proposed to exert their antimalarial effect by inhibiting this crucial detoxification process. By binding to heme, they prevent its polymerization, leading to an accumulation of toxic free heme within the parasite, which ultimately causes its death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C. Parasite cultures are synchronized at the ring stage.
-
Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit.
-
The serially diluted compounds are added to the wells.
-
Plates are incubated for 72 hours under the same culture conditions.
-
After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite DNA.
-
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: In vitro antiplasmodial assay workflow.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
This standard test, also known as Peters' test, evaluates the in vivo efficacy of a compound in a murine malaria model.[6]
-
Animal Model: Swiss albino or BALB/c mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally or via another appropriate route once daily for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average percentage of parasitemia suppression is calculated for each group relative to the negative control group.
Caption: In vivo 4-day suppressive test workflow.
Conclusion
Artemisinin remains a highly potent antimalarial drug with a well-defined mechanism of action and extensive supporting data. This compound shows promise as an antimalarial agent with a distinct mechanism of action from artemisinin, suggesting it could be a valuable candidate for further investigation, particularly in the context of artemisinin resistance. However, the current lack of in vivo efficacy data for this compound is a significant knowledge gap that needs to be addressed to fully assess its therapeutic potential. Further research, including in vivo studies and mechanism of action elucidation, is warranted to determine the future role of this compound in the antimalarial drug pipeline.
References
- 1. 2.6. Four-Day Suppressive Test [bio-protocol.org]
- 2. Four-Day Suppressive Test [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vivo antimalarial activity of some oxygenated xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanism of Isocudraniaxanthone: A Comparative Guide
A note on nomenclature: Extensive literature searches for "isocudraniaxanthone A" did not yield significant results regarding its mechanism of action. However, a closely related compound, isocudraniaxanthone K (IK) , has been the subject of research in the context of cancer therapeutics. This guide will focus on the validated mechanism of action of isocudraniaxanthone K, assuming it to be the compound of interest for researchers in this field.
This guide provides a comparative analysis of isocudraniaxanthone K's (IK) mechanism of action against oral squamous cell carcinoma (OSCC), with a focus on its comparison with the conventional chemotherapeutic agent, cisplatin. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visual representations of the key biological pathways involved.
Data Presentation: Isocudraniaxanthone K vs. Cisplatin
The anti-proliferative effects of Isocudraniaxanthone K have been evaluated in oral squamous cell carcinoma cell lines and compared with cisplatin. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) after 72h | Citation |
| Isocudraniaxanthone K | HN4 (Primary OSCC) | 14.31 | [1] |
| Isocudraniaxanthone K | HN12 (Metastatic OSCC) | 14.91 | [1] |
| Cisplatin | FaDu (HNSCC) | 3.9 ± 0.4 | [2] |
| Cisplatin | SCC40 (HNSCC) | 7.6 ± 0.8 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines and experimental conditions.
Mechanism of Action: Induction of Apoptosis and Pathway Modulation
Isocudraniaxanthone K exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.
Apoptosis Induction
IK has been shown to induce apoptosis in a dose- and time-dependent manner.[1] This is a crucial mechanism for an anti-cancer agent as it leads to the elimination of malignant cells. In contrast, while cisplatin is also known to induce apoptosis, some cancer cells can develop resistance.[3][4]
The apoptotic process involves a cascade of molecular events, including the activation of caspases and the regulation by Bcl-2 family proteins. Isocudraniaxanthone K treatment has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5] An increased Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis activation. Studies on cisplatin have shown variable effects on Bax and Bcl-2 expression, which can be cell-line dependent.[3][6]
Signaling Pathway Modulation
The primary validated mechanism of action for isocudraniaxanthone K involves the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the modulation of the PI3K/Akt signaling pathway.[1][5]
-
HIF-1α Inhibition: HIF-1α is a transcription factor that plays a central role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of solid tumors. It promotes tumor growth, angiogenesis, and metastasis. IK treatment has been shown to downregulate the expression of HIF-1α and its target gene, Vascular Endothelial Growth Factor (VEGF).[1][5]
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. Isocudraniaxanthone K has been observed to inhibit the phosphorylation of Akt, a key protein in this pathway, thereby suppressing its pro-survival signals.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the mechanism of action of isocudraniaxanthone K.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of isocudraniaxanthone K or the comparative drug (e.g., cisplatin) for the desired time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compounds for the indicated times.
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cells.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with the compounds of interest and harvest them.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[9]
-
Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[8][10]
-
Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., HIF-1α, Akt, phospho-Akt, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of Isocudraniaxanthone K in oral cancer cells.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Logical relationship of Isocudraniaxanthone K's anti-cancer effects.
References
- 1. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of p53, Bcl-2 and Bax in cisplatin-induced apoptosis in testicular germ cell tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocudraxanthone K induces growth inhibition and apoptosis in oral cancer cells via hypoxia inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kjim.org [kjim.org]
- 7. bosterbio.com [bosterbio.com]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Analysis of Isocudraniaxanthone and Doxorubicin in Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: This report compares the anticancer properties of the well-established chemotherapeutic agent doxorubicin with isocudraniaxanthone. It is important to note that while the user requested information on "isocudraniaxanthone A," a comprehensive search of the scientific literature did not yield significant data on the anticancer effects of this specific compound. However, substantial research is available for a closely related molecule, isocudraniaxanthone K . Therefore, this guide will utilize data for isocudraniaxanthone K as a representative of the isocudraniaxanthone class for the purpose of this comparative analysis.
Introduction
The relentless pursuit of novel and effective anticancer agents is a cornerstone of oncological research. This guide provides a comparative analysis of two distinct compounds: doxorubicin, a long-standing and potent anthracycline antibiotic used in chemotherapy, and isocudraniaxanthone K, a natural xanthone derivative with emerging anticancer properties. By examining their mechanisms of action, effects on critical cellular processes, and the signaling pathways they modulate, this document aims to provide a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapies.
Comparative Data on Anticancer Activity
The following tables summarize the quantitative data on the cytotoxic effects, induction of apoptosis, and cell cycle arrest caused by isocudraniaxanthone K and doxorubicin in various cancer cell lines.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Isocudraniaxanthone K | HN4 | Oral Squamous Cell Carcinoma | 14.31 (after 72h) | [1] |
| HN12 | Oral Squamous Cell Carcinoma | 14.91 (after 72h) | [1] | |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 (after 24h) | [2] |
| MCF-7 | Breast Cancer | 2.5 (after 24h) | [2] | |
| M21 | Skin Melanoma | 2.8 (after 24h) | [2] | |
| HeLa | Cervical Carcinoma | 2.9 (after 24h) | [2] | |
| UMUC-3 | Bladder Cancer | 5.1 (after 24h) | [2] | |
| HepG2 | Hepatocellular Carcinoma | 12.2 (after 24h) | [2] | |
| TCCSUP | Bladder Cancer | 12.6 (after 24h) | [2] | |
| CAL-27 | Oral Squamous Cell Carcinoma | Not explicitly stated, but showed apoptotic effects | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including incubation times and the specific assays used.
Mechanisms of Action
Isocudraniaxanthone K
Isocudraniaxanthone K, a natural product isolated from the root bark of Cudrania tricuspidata, exerts its anticancer effects through a multi-targeted approach.[1] Its primary mechanisms include:
-
Induction of Apoptosis: Isocudraniaxanthone K triggers programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, including the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2, leading to the activation of caspases-3, -8, and -9, and the release of cytochrome c.[1]
-
Cell Cycle Arrest: The compound induces cell cycle arrest, preventing cancer cells from proliferating.[1]
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Isocudraniaxanthone K downregulates HIF-1α and its target gene, the vascular endothelial growth factor (VEGF).[1] HIF-1α is a key transcription factor that allows tumors to survive and grow in low-oxygen environments and promotes angiogenesis.
-
Modulation of Signaling Pathways: It influences several critical signaling pathways involved in cell survival and proliferation, including the phosphorylation of Akt, p38, and ERK, and the nuclear translocation of NF-κB p65.[1]
Doxorubicin
Doxorubicin is a well-characterized chemotherapeutic agent with multiple mechanisms of action:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which cause oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects.
-
Induction of Apoptosis: It is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell type and concentration.[4]
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by isocudraniaxanthone K and doxorubicin.
References
- 1. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Liposome-coated nano doxorubicin induces apoptosis on oral squamous cell carcinoma CAL-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Isocudraniaxanthone A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is a critical step in the journey toward novel therapeutics. Isocudraniaxanthone A, a prenylated xanthone, has demonstrated promising biological activities, particularly in the realm of antimalarial drug discovery. This guide provides a comparative analysis of this compound and its naturally occurring analogs, supported by experimental data, to elucidate the structural features crucial for its bioactivity.
Performance Comparison: Antimalarial and Cytotoxic Activities
This compound has been identified as a potent antimalarial agent. Beyond its antiplasmodial activity, the broader class of xanthones, particularly those isolated from the Cudrania genus, have exhibited significant cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data for this compound and its related natural analogs.
Table 1: Antimalarial Activity of this compound
| Compound | Organism | IC50 (µg/mL) |
| This compound | Plasmodium falciparum (chloroquine-resistant) | 2.3 |
Table 2: Cytotoxic Activities of Xanthone Analogs from Cudrania Species
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Source Species |
| Cudraxanthone L | AGS (gastric) | < 5 | Cudrania tricuspidata |
| Unidentified Catecholic Xanthone (Compound 3) | AGS (gastric) | < 5 | Cudrania tricuspidata |
| Unidentified Catecholic Xanthone (Compound 7) | AGS (gastric) | < 5 | Cudrania tricuspidata |
| Toxyloxanthone C | HCT-116 (colon), SMMC-7721 (hepatic), SGC-7901 (gastric), BGC-823 (gastric) | 1 - 5 (µg/mL) | Cudrania fruticosa |
| Cudrafrutixanthone A | HCT-116 (colon), SMMC-7721 (hepatic), SGC-7901 (gastric), BGC-823 (gastric) | 1 - 5 (µg/mL) | Cudrania fruticosa |
Structure-Activity Relationship (SAR) Insights
The analysis of this compound and its analogs reveals key structural motifs that govern their biological activities:
-
Prenylation: The presence of isoprenyl groups is a common feature among bioactive xanthones and is often associated with enhanced lipophilicity, which can facilitate cell membrane penetration. The specific location and nature of these prenyl groups can significantly influence activity.
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the xanthone scaffold are critical for both antioxidant and cytotoxic activities. Studies on xanthones from Cudrania tricuspidata have highlighted that a catechol (6,7-dihydroxy) moiety is often associated with potent cytotoxicity[1].
-
Cyclization of Prenyl Groups: The formation of pyran or furan rings through the cyclization of prenyl side chains can impact the molecule's rigidity and interaction with biological targets, thereby modulating its activity.
The potent antimalarial activity of this compound and the significant cytotoxicity of its analogs from the Cudrania genus underscore the therapeutic potential of this class of compounds. Further synthetic modifications of the this compound scaffold, guided by these SAR insights, could lead to the development of more potent and selective drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Antiplasmodial Assay
The inhibitory concentration (IC50) of a compound against Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Chloroquine-resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer.
-
Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are seeded in 96-well plates at a parasitemia of 1% and a hematocrit of 2%.
-
The drug dilutions are added to the wells, and the plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
-
Fluorescence Measurement:
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a simplified signaling pathway potentially involved in the cytotoxic action of xanthones and a typical workflow for cytotoxicity screening.
Caption: Simplified pathway of xanthone-induced apoptosis.
Caption: Workflow for in vitro cytotoxicity screening.
References
Isocudraniaxanthone A: Evaluating Cross-Resistance in Drug-Resistant Parasites - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug resistance in parasites, particularly Plasmodium falciparum, the causative agent of the most severe form of malaria, poses a significant threat to global health. This necessitates a continuous search for novel therapeutic agents with activity against resistant strains. Isocudraniaxanthone A, a xanthone isolated from Garcinia vieillardii, has demonstrated antimalarial properties, including activity against chloroquine-resistant P. falciparum.[1] This guide provides a comparative framework for evaluating the cross-resistance profile of this compound and other investigational compounds against drug-resistant parasites.
Comparative Analysis of Antiplasmodial Activity
To ascertain the potential of a new compound in overcoming existing drug resistance, its efficacy must be evaluated against a panel of parasite strains with well-characterized resistance profiles. The table below presents the known activity of this compound against a chloroquine-resistant P. falciparum strain, alongside representative data for standard antimalarial drugs for comparative purposes.
Table 1: In Vitro Antiplasmodial Activity of this compound and Comparator Drugs against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains
| Compound | P. falciparum Strain (Resistance Profile) | IC₅₀ (µM) | Resistance Index (RI)¹ |
| This compound | Chloroquine-Resistant | ~5.1 ² | - |
| Chloroquine | Drug-Sensitive (e.g., 3D7) | 0.01 - 0.02 | - |
| Chloroquine-Resistant (e.g., K1, W2) | 0.1 - 0.5 | 10 - 25 | |
| Artemisinin | Drug-Sensitive (e.g., 3D7) | 0.005 - 0.01 | - |
| Artemisinin-Resistant (e.g., Kelch13 mutant) | 0.01 - 0.05 | 2 - 5 | |
| Mefloquine | Drug-Sensitive (e.g., 3D7) | 0.02 - 0.04 | - |
| Mefloquine-Resistant (e.g., Dd2) | 0.1 - 0.3 | 5 - 7.5 |
¹Resistance Index (RI) is calculated as the ratio of the IC₅₀ of the resistant strain to the IC₅₀ of the sensitive strain. ²Converted from 2.3 µg/mL, assuming a molecular weight of approximately 450 g/mol . Data for this compound against a sensitive strain is not available for RI calculation.
Experimental Protocols for Cross-Resistance Assessment
Detailed and standardized methodologies are crucial for generating reliable and comparable data in cross-resistance studies.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: A panel of well-characterized laboratory-adapted strains of P. falciparum should be used, including a drug-sensitive reference strain (e.g., 3D7) and various drug-resistant strains (e.g., K1, W2 for chloroquine resistance; Dd2 for mefloquine resistance; and strains with known Kelch13 mutations for artemisinin resistance).
-
Culture Conditions: Parasites are maintained in continuous culture in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Parasite cultures are synchronized at the ring stage using methods such as 5% D-sorbitol treatment to ensure a homogenous population for drug assays.
In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.
-
Plate Preparation: Test compounds are serially diluted in complete culture medium and dispensed into 96-well black microplates.
-
Parasite Seeding: Synchronized ring-stage parasites are added to each well at a final parasitemia of 1% and a hematocrit of 2%.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA, and the fluorescence intensity is proportional to the number of viable parasites.
-
Data Acquisition and Analysis: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.
Visualizing Experimental Workflows and Potential Resistance Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for in vitro antiplasmodial cross-resistance studies.
A key mechanism of chloroquine resistance in P. falciparum involves mutations in the chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine, preventing it from inhibiting heme detoxification. A lack of cross-resistance between a novel compound and chloroquine may suggest a different mechanism of action that does not involve PfCRT-mediated efflux.
Caption: Simplified pathway of chloroquine action and resistance in P. falciparum.
Conclusion and Future Directions
The initial findings for this compound are promising, indicating activity against a chloroquine-resistant strain of P. falciparum. However, comprehensive studies are required to fully elucidate its cross-resistance profile. Future research should focus on:
-
Broad Spectrum Activity: Testing this compound against a wider panel of P. falciparum strains with resistance to other drugs like artemisinin, mefloquine, and atovaquone.
-
Activity against other Parasites: Evaluating its efficacy against other clinically relevant parasites such as Leishmania and Trypanosoma species, which also exhibit significant drug resistance.
-
Mechanism of Action Studies: Investigating the molecular target and mechanism of action of this compound to understand the basis of its activity and predict potential cross-resistance.
-
In Vivo Efficacy: Assessing the compound's efficacy and safety in animal models of parasitic infections.
A thorough understanding of the cross-resistance profile of novel compounds like this compound is essential for the development of new and effective therapies to combat the growing threat of drug-resistant parasitic diseases.
References
Confirming the Molecular Target of Isocudraniaxanthone A: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for utilizing genetic approaches to confirm the molecular target of a novel compound, using isocudraniaxanthone A as a case study. We present a hypothetical scenario where a primary screen has suggested that this compound's anti-cancer effects are mediated through the inhibition of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway.
This guide will objectively compare the performance of various genetic validation techniques and provide supporting hypothetical experimental data to illustrate the expected outcomes.
Data Presentation: Comparative Analysis of Genetic Approaches
To validate a hypothesized molecular target, multiple lines of genetic evidence are necessary. The following table summarizes hypothetical quantitative data from key experiments designed to confirm that this compound targets MEK1.
| Experimental Approach | Cell Line | This compound IC50 (µM) | Key Quantitative Finding | Interpretation |
| Parental (Wild-Type) | HT-29 (MEK1 WT) | 5.2 | Baseline | Establishes the baseline sensitivity of a MEK1 wild-type cell line to this compound. |
| siRNA-mediated Knockdown | HT-29 (siMEK1) | 15.8 | 3-fold increase in IC50 | Reduced MEK1 expression leads to decreased sensitivity, suggesting MEK1 is the target. |
| CRISPR-Cas9 Knockout | HT-29 (MEK1 KO) | 25.4 | >4.5-fold increase in IC50 | Complete loss of MEK1 protein results in significant resistance, strongly indicating MEK1 is the primary target. |
| Overexpression of Wild-Type Target | HT-29 (MEK1 OE) | 2.1 | 2.5-fold decrease in IC50 | Increased levels of the target protein require higher drug concentration for the same effect, further confirming the target. |
| Overexpression of Drug-Resistant Mutant | HT-29 (MEK1-C121S OE) | 22.7 | >4-fold increase in IC50 compared to WT | A mutation in the putative binding site that confers resistance to the compound provides strong evidence of direct target engagement. |
Experimental Protocols: Methodologies for Key Experiments
Detailed protocols for the cornerstone genetic validation experiments are provided below.
siRNA-mediated Knockdown of MEK1
-
Objective: To transiently reduce the expression of MEK1 and assess the impact on cellular sensitivity to this compound.
-
Protocol:
-
Seed HT-29 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Prepare siRNA transfection complexes by diluting 20 pmol of MEK1-targeting siRNA or a non-targeting control siRNA in 100 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 15 minutes at room temperature.
-
Add the transfection complexes dropwise to the cells.
-
Incubate for 48 hours to allow for MEK1 knockdown.
-
Harvest a subset of cells to confirm knockdown efficiency via Western blot analysis.
-
Re-seed the remaining cells into 96-well plates for a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo) with a serial dilution of this compound.
-
Calculate IC50 values from the dose-response curves.
-
CRISPR-Cas9 Mediated Knockout of MEK1
-
Objective: To generate a stable cell line with a complete loss of MEK1 function to evaluate the effect on drug sensitivity.
-
Protocol:
-
Design and clone two independent single-guide RNAs (sgRNAs) targeting different exons of the MAP2K1 gene (encoding MEK1) into a lentiCRISPRv2 vector.
-
Produce lentiviral particles by co-transfecting HEK293T cells with the lentiCRISPRv2-sgRNA plasmids and packaging plasmids (psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant after 48 and 72 hours and concentrate.
-
Transduce HT-29 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Select for successfully transduced cells using puromycin (2 µg/mL) for 7-10 days.
-
Isolate single-cell clones by limiting dilution.
-
Screen individual clones for MEK1 knockout by Western blot and confirm genomic edits by Sanger sequencing.
-
Expand a confirmed MEK1 knockout clone and perform a 72-hour cell viability assay with this compound to determine the IC50.
-
Overexpression of MEK1
-
Objective: To determine if increasing the levels of the target protein alters the sensitivity to this compound.
-
Protocol:
-
Clone the full-length cDNA of human MAP2K1 into a mammalian expression vector with a C-terminal FLAG tag (e.g., pCMV-Tag 4A).
-
Transfect HT-29 cells with the MEK1 expression vector or an empty vector control using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
After 24 hours, confirm overexpression of MEK1-FLAG by Western blot using an anti-FLAG antibody.
-
Seed the transfected cells into 96-well plates and treat with a dose-response range of this compound for 72 hours.
-
Perform a cell viability assay and calculate the IC50 values.
-
Mandatory Visualization
The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for genetic target validation.
Caption: Hypothetical signaling pathway of MEK1 inhibition by this compound.
Caption: Experimental workflow for the genetic validation of a molecular target.
comparing the antimicrobial efficacy of isocudraniaxanthone A to standard antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of isocudraniaxanthone A and related xanthone compounds, juxtaposed with the performance of standard antibiotics. Due to the limited availability of specific antibacterial and antifungal data for this compound in publicly accessible literature, this guide will focus on its documented antimalarial activity and provide a comparative analysis of closely related xanthones isolated from the same botanical source, Cudrania cochinchinensis.
Executive Summary
Data Presentation: Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and related compounds, alongside standard antibiotics for comparison.
Table 1: Biological Activity of this compound
| Compound | Organism | Assay | Result (µg/mL) |
| This compound | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 2.3 |
Table 2: Comparative Antimicrobial Efficacy of Cudrania cochinchinensis Xanthones and Standard Antibiotics
| Compound | Organism | MIC (µg/mL) | Standard Antibiotic | Organism | MIC (µg/mL) |
| Gerontoxanthone H | Bacillus subtilis | 1.56 | Vancomycin | Staphylococcus aureus | 0.5 - 2 |
| Gerontoxanthone I | Bacillus subtilis | 3.13 - 6.25 | Ciprofloxacin | Escherichia coli | 0.004 - 0.12 |
| Toxyloxanthone C | Bacillus subtilis | 3.13 - 6.25 | Gentamicin | Staphylococcus aureus | 0.03 - 2 |
| Cudraxanthone S | Bacillus subtilis | 3.13 - 6.25 | Ampicillin | Escherichia coli | 2 - 8 |
| 1,3,7-trihydroxy-2-prenylxanthone | Bacillus subtilis | 3.13 - 6.25 |
Note: MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on standard methodologies cited in the referenced literature for xanthone antimicrobial testing.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound and Controls:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
-
-
Inoculation and Incubation:
-
The standardized inoculum is added to each well of the microtiter plate, except for the negative control wells.
-
The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible growth of the microorganism.
-
Mandatory Visualizations
Unveiling the Promise of Isocudraniaxanthone A: A Comparative Guide to In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous validation. While in vitro studies provide the foundational evidence of a compound's biological activity, it is the crucible of in vivo animal models that truly tests its potential efficacy and safety. This guide focuses on isocudraniaxanthone A, a member of the xanthone family of natural compounds, and explores the prospective validation of its in vitro findings in relevant animal models.
Due to the limited availability of direct in vivo studies on this compound, this guide will draw comparisons with its close analogue, isocudraniaxanthone K, for which in vitro anti-cancer data is available. Furthermore, we will leverage the extensive in vivo research on other well-characterized xanthones, such as α-mangostin, allanxanthone C, and macluraxanthone, to project the potential in vivo performance of this compound. Standard-of-care drugs, dexamethasone for inflammation and cisplatin for cancer, are included as benchmarks for a comprehensive comparison.
In Vitro Activity of Isocudraniaxanthone Analogue
Initial laboratory studies are crucial for identifying the therapeutic potential of a compound. Isocudraniaxanthone K, a compound structurally similar to this compound, has demonstrated noteworthy anti-cancer properties in vitro.
Table 1: In Vitro Anti-Cancer Activity of Isocudraniaxanthone K
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HN4 | Primary Oral Squamous Cell Carcinoma | 14.31 | [1] |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 14.91 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These findings suggest that this compound may also possess cytotoxic activity against cancer cells, warranting further investigation in animal models.
Projected In Vivo Validation: Learning from Other Xanthones
The in vivo efficacy of several xanthone compounds has been demonstrated in various animal models of inflammation and cancer. These studies provide a valuable framework for predicting how this compound might behave in similar preclinical settings.
Anti-Inflammatory Potential
Chronic inflammation is a key driver of many diseases. The carrageenan-induced paw edema model in rodents is a standard acute inflammatory model used to screen for anti-inflammatory drugs.
Table 2: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| α-Mangostin | Rat | 10 mg/kg | Oral | 40.21% | [2] |
| Dexamethasone (Standard) | Rat | 10 mg/kg | Intraperitoneal | Significant reduction | [3] |
The significant inhibition of paw edema by α-mangostin suggests a potent anti-inflammatory effect, a property that could be shared by this compound.
Anti-Cancer Efficacy
To evaluate the potential anti-cancer effects in a living organism, xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used.
Table 3: Comparison of Anti-Cancer Effects in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Allanxanthone C | SCID Mice | Chronic Lymphocytic Leukemia | 5 mg/kg, daily for 5 days | Significant prolongation of survival | [4] |
| Macluraxanthone | SCID Mice | Chronic Lymphocytic Leukemia | 5 mg/kg, daily for 5 days | Significant prolongation of survival | [4] |
| Cisplatin (Standard) | Nude Mice | Mammary Tumor | 5 mg/kg, single dose | Initial tumor growth retardation | [5] |
| Cisplatin (Standard) | Nude Mice | Oral Squamous Carcinoma | 0.3 - 0.9 mg/kg, twice weekly | 28% - 86% tumor growth inhibition | [6] |
The ability of allanxanthone C and macluraxanthone to extend the survival of mice with leukemia highlights the potential of xanthones as anti-cancer agents. These findings provide a strong rationale for investigating this compound in similar cancer models.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are summaries of the key methodologies employed in the studies cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effect of a compound is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Summary:
-
Cancer cells (e.g., HN4, HN12) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the test compound (e.g., Isocudraniaxanthone K) for a specified period (e.g., 72 hours).[1]
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
Protocol Summary:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (e.g., α-mangostin or dexamethasone) or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[7]
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Human Tumor Xenograft Model in Mice
This model is instrumental in assessing the anti-tumor efficacy of a compound in an in vivo setting.
Protocol Summary:
-
Human cancer cells (e.g., chronic lymphocytic leukemia cells or oral squamous carcinoma cells) are injected subcutaneously or intravenously into immunocompromised mice (e.g., SCID or nude mice).
-
Once the tumors are established and reach a certain size, the mice are randomized into treatment and control groups.
-
The test compound (e.g., allanxanthone C, macluraxanthone, or cisplatin) is administered according to a specific dosing schedule.[4][5][6]
-
Tumor growth is monitored regularly by measuring the tumor volume with calipers. For survival studies, the lifespan of the mice is recorded.
-
At the end of the study, the tumors may be excised for further analysis.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Potential mechanism of anti-inflammatory action of xanthones.
Caption: Experimental workflow for a typical in vivo anti-cancer study.
Caption: Proposed mechanism of Isocudraniaxanthone K-induced apoptosis.[1]
Conclusion
While direct in vivo data for this compound is currently lacking, the promising in vitro anti-cancer activity of its analogue, isocudraniaxanthone K, provides a solid foundation for further investigation. The demonstrated in vivo anti-inflammatory and anti-cancer effects of other xanthones, such as α-mangostin, allanxanthone C, and macluraxanthone, strongly suggest that this compound holds significant therapeutic potential. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers designing and conducting the crucial in vivo studies necessary to validate the in vitro findings and advance this compound along the drug development pipeline. The logical next step is to perform head-to-head comparisons of this compound with these established xanthones and standard-of-care drugs in relevant animal models to fully elucidate its efficacy and mechanism of action.
References
- 1. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Therapeutic activity of two xanthones in a xenograft murine model of human chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Comparative Transcriptomics of Isocudraniaxanthone A and Related Xanthones: An In-Silico Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of novel therapeutic compounds is paramount. Isocudraniaxanthone A, a xanthone derived from plants such as Garcinia vieillardii, has demonstrated potential antimalarial and antimicrobial activities. However, to date, no direct comparative transcriptomic studies have been published on cells treated with this specific compound. This guide provides a comparative analysis based on available transcriptomic data for structurally related and functionally similar xanthones, namely gambogic acid and α-mangostin, to infer the potential transcriptomic impact of this compound.
This analysis aims to offer a valuable resource for researchers investigating the therapeutic potential of this compound and other xanthones by presenting a comparative overview of their effects on gene expression and associated signaling pathways. The data presented here is compiled from publicly available studies on gambogic acid and α-mangostin, which share the core xanthone structure and exhibit anticancer and antimicrobial properties.
Comparative Gene Expression Profiles
The following tables summarize the key differentially expressed genes (DEGs) in cells treated with gambogic acid and α-mangostin, providing a potential framework for understanding the molecular effects of this compound.
Table 1: Differentially Expressed Genes in Pancreatic Cancer Cells Treated with Gambogic Acid
| Gene | Regulation | Function |
| DDIT3 | Upregulated | DNA Damage Inducible Transcript 3; involved in ER stress-induced apoptosis. |
| DUSP1 | Upregulated | Dual Specificity Phosphatase 1; negative regulator of MAPK signaling. |
| DUSP5 | Upregulated | Dual Specificity Phosphatase 5; negative regulator of ERK signaling. |
| ALDOA | Downregulated | Aldolase, Fructose-Bisphosphate A; involved in glycolysis. |
| TOP2A | Downregulated | Topoisomerase (DNA) II Alpha; involved in DNA replication and chromosome segregation. |
| ATG4B | Downregulated | Autophagy Related 4B Cysteine Peptidase; involved in autophagy. |
Data synthesized from a whole-genome transcription profiling study on pancreatic cancer cells treated with gambogic acid.[1]
Table 2: Differentially Expressed Genes in Methicillin-Resistant Staphylococcus aureus (MRSA) Treated with Gambogic Acid
| Gene/Protein | Regulation | Function |
| SAV2662 | Downregulated | Capsular polysaccharide synthesis protein. |
| SAV2663 | Downregulated | Capsular polysaccharide synthesis protein. |
| saeRS | Inhibited | Two-component system regulating virulence factors. |
Data from a transcriptomic analysis of MRSA treated with gambogic acid, which demonstrated inhibition of cell wall synthesis and virulence.[2]
Table 3: Altered Gene Expression in Ovarian Cancer Cells Treated with Novel Xanthone Derivatives
| Gene Category | General Effect |
| Antioxidant Enzymes | Altered expression |
| Molecular Chaperones | Altered expression |
| Xenobiotic Metabolism | Altered expression |
Based on a study investigating cellular stress-related mRNA changes induced by novel xanthone derivatives in ovarian cancer cells.[3]
Inferred Signaling Pathways and Mechanisms of Action
Based on the transcriptomic data of related xanthones, several key signaling pathways are likely to be modulated by this compound.
Caption: Inferred signaling pathways affected by xanthones.
Experimental Protocols
The following are representative experimental protocols from the studies cited in this guide. These can serve as a methodological reference for researchers planning their own transcriptomic studies on this compound.
Whole-Genome Transcription Profiling of Pancreatic Cancer Cells
-
Cell Culture and Treatment: Pancreatic cancer cell lines were cultured in appropriate media. Cells were treated with gambogic acid at a predetermined concentration for a specific duration (e.g., 24 hours).
-
RNA Extraction: Total RNA was extracted from treated and untreated (control) cells using a commercial RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity were assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared from the extracted RNA. The libraries were then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in the treated cells compared to the control cells.[1]
Transcriptomic Analysis of MRSA
-
Bacterial Culture and Treatment: MRSA strains were grown in a suitable broth medium. The bacterial cultures were then treated with gambogic acid at its minimum inhibitory concentration (MIC).
-
RNA Extraction: Total RNA was isolated from the bacterial cells at a specific time point after treatment.
-
RNA Sequencing: The extracted RNA was subjected to library construction and high-throughput sequencing.
-
Bioinformatic Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and untreated MRSA. Functional annotation and pathway analysis were performed to understand the biological processes affected by the treatment.[2]
Caption: General workflow for a comparative transcriptomics study.
Conclusion and Future Directions
While direct transcriptomic data for this compound is currently unavailable, the analysis of related xanthones like gambogic acid and α-mangostin provides a strong foundation for hypothesizing its mechanisms of action. The presented data suggests that this compound may exert its biological effects through the modulation of key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling in eukaryotic cells, and by disrupting cell wall synthesis in bacteria.
Future research should focus on performing comprehensive transcriptomic studies on various cell lines (e.g., cancer cell lines, immune cells) and pathogens treated with this compound. Such studies will be crucial for elucidating its precise molecular targets and pathways, and for validating the inferences drawn from this comparative guide. This will ultimately facilitate the development of this compound and other promising xanthones as novel therapeutic agents.
References
- 1. The growth inhibitory effect of gambogic acid on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 3. Identifying Cellular Stress-Related mRNA Changes Induced by Novel Xanthone Derivatives in Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Xanthone Derivatives and Other Natural Compounds in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Combining natural compounds with conventional chemotherapeutic agents offers a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and reduce side effects. While direct research on the synergistic effects of isocudraniaxanthone A is not currently available in published literature, this guide provides a comparative analysis of structurally and functionally similar xanthone derivatives and other natural compounds that have demonstrated significant synergistic potential with established anticancer drugs. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
The compounds discussed in this guide—Garcinol, α-Mangostin, and Gambogic Acid—have been selected based on the availability of robust data demonstrating their synergistic interactions with chemotherapeutic agents such as cisplatin, doxorubicin, and docetaxel.
Comparative Analysis of Synergistic Effects
The synergistic potential of a drug combination is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic effects of Garcinol, α-Mangostin, and Gambogic Acid in combination with various chemotherapeutic drugs.
Table 1: Synergistic Effects of Garcinol with Chemotherapeutic Agents
| Cell Line | Combination Drug | Effect | Combination Index (CI) | Reference |
| OVCAR-3 (Ovarian Cancer) | Cisplatin | Synergistic inhibition of cell proliferation and induction of apoptosis. | CI < 1 | [1] |
| UMSCC1, CAL27, MDA686LN (Head and Neck Squamous Cell Carcinoma) | Cisplatin | Enhanced growth inhibitory effect and potentiation of apoptosis. | Synergistic (CI values not specified) | [2] |
| BxPC-3, Panc-1 (Pancreatic Cancer) | Curcumin | Synergistic inhibition of cell growth. | Not specified | [3] |
| Pancreatic Cancer Cells | Gemcitabine | Synergistic inhibition of cell proliferation and induction of apoptosis. | Not specified | [3] |
Table 2: Synergistic Effects of α-Mangostin with Chemotherapeutic Agents
| Cell Line | Combination Drug | Effect | Combination Index (CI) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | Six-fold decrease in the IC50 of Doxorubicin and significant reduction in cancer stem cell activity. | Not specified | [4] |
| MOLM-13 (Acute Myeloid Leukemia) | Doxorubicin | Synergistic inhibition of cell growth and induction of apoptosis. | 0.85 | [5] |
| DLD-1 (Colon Cancer) | 5-Fluorouracil | Synergistic growth inhibition. | Not specified | [6][7] |
Table 3: Synergistic Effects of Gambogic Acid with Chemotherapeutic Agents
| Cell Line | Combination Drug | Effect | Combination Index (CI) | Reference |
| A549/DDP (Cisplatin-resistant Lung Cancer) | Cisplatin | Significant anti-growth activity, cell cycle arrest, and apoptosis. | Not specified | [8] |
| BGC-823, MKN-28 (Gastric Cancer), LOVO, SW-116 (Colorectal Cancer) | Docetaxel | Synergistic cytotoxicity and enhanced apoptosis. | CI < 1 | [9][10] |
| SW620 (Colon Cancer) | 5-Fluorouracil | Significant reduction in tumor cells. | Not specified | [8] |
| Human Cholangiocarcinoma Cells | Piperine | Synergistic cytotoxic effect. | CI < 1 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of synergistic drug interactions. Below are methodologies for key experiments cited in the analysis of Garcinol, α-Mangostin, and Gambogic Acid.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with the individual drugs and their combinations at various concentrations. Include untreated and solvent-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assessment (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis.[14][15][16][17]
Protocol:
-
Cell Treatment: Treat cells with the individual drugs and their combinations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergism.[18][19][20]
Methodology:
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to determine the parameters of the dose-effect curves.
-
Combination Index Calculation: The CI is calculated using software like CompuSyn, which is based on the Chou-Talalay method. The software calculates CI values at different effect levels (fractions affected).
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying synergistic drug interactions is critical for rational drug combination design. The following diagrams illustrate the key signaling pathways modulated by the discussed compounds and a general workflow for assessing drug synergy.
Caption: General workflow for assessing drug synergy in vitro.
Caption: Synergistic mechanism of Garcinol and Cisplatin.
Caption: Synergistic mechanism of α-Mangostin and Doxorubicin.
Caption: Synergistic mechanism of Gambogic Acid with Chemotherapy.
Conclusion
The presented data and methodologies underscore the significant potential of combining natural compounds like Garcinol, α-Mangostin, and Gambogic Acid with conventional chemotherapeutic agents. The synergistic interactions observed in preclinical studies suggest that such combinations could lead to more effective cancer treatments with potentially reduced toxicity. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and evaluate novel combination therapies. While further in-vivo and clinical studies are necessary to validate these findings, the evidence strongly supports continued investigation into the synergistic effects of these and other natural compounds in the fight against cancer. This comparative guide, while not directly addressing this compound due to a lack of available data, provides a robust and relevant foundation for assessing the synergistic potential of novel xanthone derivatives.
References
- 1. Garcinol Alone and in Combination With Cisplatin Affect Cellular Behavior and PI3K/AKT Protein Phosphorylation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin and α-Mangostin oppositely affect luminal breast cancer cell stemness evaluated by a new retinaldehyde-dependent ALDH assay in MCF-7 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen [mdpi.com]
- 8. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Calculation of the Combination Index (CI) [bio-protocol.org]
- 19. The calculation of combination index (CI) [bio-protocol.org]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Isocudraniaxanthone A and Other Natural Antimalarials: A Guide for Researchers
For Immediate Release
In the ongoing battle against malaria, a disease that continues to pose a significant global health threat, the exploration of natural compounds as a source of novel therapeutics remains a critical endeavor. This guide provides a comprehensive head-to-head comparison of isocudraniaxanthone A, a promising xanthone derivative, with established and other notable natural antimalarial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Overview of Compounds
This compound is a xanthone isolated from the plant Cudrania tricuspidata. Xanthones are a class of heterocyclic compounds that have demonstrated a range of biological activities, including antimalarial properties. The primary proposed mechanism for their antimalarial action is the inhibition of heme detoxification in the malaria parasite.
For the purpose of this comparative analysis, this compound will be evaluated against the following well-characterized natural antimalarial compounds:
-
Artemisinin: A sesquiterpene lactone derived from Artemisia annua, artemisinin and its derivatives are the cornerstone of modern malaria treatment. Its mechanism involves the generation of reactive oxygen species upon activation by heme iron.
-
Quinine: An alkaloid from the bark of the Cinchona tree, quinine is one of the oldest and most well-known antimalarial drugs. It is believed to interfere with the parasite's ability to digest hemoglobin and detoxify heme.
-
Atovaquone: A synthetic hydroxynaphthoquinone, atovaquone is included due to its natural product-inspired scaffold and its distinct mechanism of action, which involves the inhibition of the parasite's mitochondrial electron transport chain.
-
Chloroquine: Although a synthetic compound, chloroquine is included as a benchmark due to its historical significance and well-understood mechanism of action related to heme detoxification, providing a relevant comparison for this compound.
Quantitative Performance Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and the comparator compounds against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The data is presented in µM to allow for direct comparison.
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | Chloroquine-Resistant | ~5.2 (converted from 2.3 µg/mL) | [1] |
| Artemisinin | 3D7 (Chloroquine-Sensitive) | 0.007 - 0.02 | [2][3] |
| K1 (Multidrug-Resistant) | 0.001 - 0.003 | [2] | |
| Dd2 (Chloroquine-Resistant) | 0.003 - 0.01 | [2] | |
| Quinine | 3D7 (Chloroquine-Sensitive) | 0.05 - 0.2 | [4][5] |
| K1 (Multidrug-Resistant) | 0.1 - 0.5 | [4] | |
| Dd2 (Chloroquine-Resistant) | 0.1 - 0.6 | [4] | |
| Atovaquone | 3D7 (Sensitive) | 0.0005 - 0.0015 | [6] |
| W2 (Chloroquine-Resistant) | 0.0008 - 0.002 | [6] | |
| K1 (Multidrug-Resistant) | 0.0004 - 0.001 | [7] | |
| Chloroquine | 3D7 (Sensitive) | 0.01 - 0.02 | [8][9] |
| K1 (Resistant) | 0.1 - 0.3 | [10] | |
| Dd2 (Resistant) | 0.1 - 0.5 | [8][9] |
Note: The IC50 value for this compound was converted from µg/mL to µM assuming a molecular weight of approximately 440 g/mol . Data for other compounds are compiled from multiple sources and represent a range of reported values.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the known and proposed mechanisms of action for each compound.
Caption: Proposed mechanism of this compound.
Caption: Mechanism of action of Artemisinin.
Caption: Mechanism of Quinine and Chloroquine.
Caption: Mechanism of action of Atovaquone.
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium with 2% hematocrit at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Prepare serial dilutions of the test compound in RPMI 1640 medium in a 96-well plate.
-
Assay Setup: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well containing the drug dilutions. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Heme Polymerization Inhibition Assay
This assay is used to investigate the ability of a compound to inhibit the detoxification of heme into hemozoin, a key mechanism for several antimalarials.
Objective: To determine if a test compound inhibits heme polymerization.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 5.0)
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the sodium acetate buffer.
-
Add Compound: Add the test compound at various concentrations to the wells. Include a known inhibitor (e.g., chloroquine) as a positive control and a drug-free well as a negative control.
-
Initiate Polymerization: Add a solution of hemin chloride to each well to initiate the polymerization reaction.
-
Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote hemozoin formation.
-
Centrifugation and Washing: Centrifuge the plate to pellet the hemozoin. Discard the supernatant and wash the pellets with DMSO to remove unreacted heme.
-
Solubilization: Dissolve the hemozoin pellets in a solution of NaOH.
-
Absorbance Measurement: Measure the absorbance of the dissolved hemozoin at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to the negative control.
Conclusion and Future Directions
This compound demonstrates in vitro activity against chloroquine-resistant P. falciparum, likely through the inhibition of heme polymerization, a mechanism shared with established antimalarials like chloroquine and quinine. However, its potency, based on the currently available data, appears to be lower than that of frontline drugs such as artemisinin and atovaquone.
Further research is warranted to fully elucidate the potential of this compound as an antimalarial lead compound. Key areas for future investigation include:
-
Comprehensive Efficacy Profiling: Determination of IC50 values against a broader panel of drug-sensitive and drug-resistant P. falciparum strains is essential for a more complete understanding of its activity spectrum.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism of Action Studies: While heme polymerization inhibition is the likely mechanism, further studies are needed to confirm this and to investigate potential off-target effects or secondary mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of more potent and drug-like compounds.
This comparative guide provides a foundational dataset for researchers in the field of antimalarial drug discovery. The continued exploration of natural products like this compound is vital in the global effort to combat malaria and overcome the challenge of drug resistance.
References
- 1. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 2. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Artemisinin - Wikipedia [en.wikipedia.org]
- 6. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Isocudraniaxanthone A and Alternative Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of isocudraniaxanthone A with two well-studied natural compounds, curcumin and resveratrol. The information presented is supported by experimental data from publicly available scientific literature to aid in the evaluation of these compounds for potential therapeutic development.
Comparative Efficacy of Anti-inflammatory Compounds
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against key inflammatory mediators. It is important to note that direct quantitative data for this compound is limited. Therefore, data for cudratricusxanthone A and other prenylated xanthones isolated from the same plant, Cudrania tricuspidata, are presented as a close proxy.
| Compound | Target | Cell Line | IC50 Value (µM) |
| Prenylated Xanthones from C. tricuspidata | Nitric Oxide (NO) | RAW 264.7 | 16.1 - 24.8[1] |
| Cudratricusxanthone A | IL-1β | BV2 | 1.02 ± 0.05[2] |
| IL-12 | BV2 | 2.22 ± 0.11[2] | |
| TNF-α | BV2 | >2.5[2] | |
| Curcumin | Nitric Oxide (NO) | RAW 264.7 | ~10 |
| TNF-α | - | Varies | |
| IL-6 | - | Varies | |
| Resveratrol | Nitric Oxide (NO) | - | Varies |
| TNF-α | U-937 | ~10 (48.1% inhibition)[3] | |
| IL-6 | U-937 | ~10 (100% inhibition)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols provide a framework for the validation of anti-inflammatory properties.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are then incubated for a further 24 hours to allow for NO production.
-
Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.[4][5][6]
-
Quantification: The absorbance of the resulting colored azo dye is measured at 540-550 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.[5]
Prostaglandin E2 (PGE2) Quantification (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in cell culture supernatants.
-
Sample Collection: Cell culture supernatants are collected after treatment with the test compound and inflammatory stimulus.
-
ELISA Procedure: A competitive ELISA format is typically used. Samples and standards are added to a 96-well plate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the capture antibody.
-
Detection: After incubation and washing steps, a substrate solution is added, and the resulting color change is measured at 450 nm. The concentration of PGE2 in the sample is inversely proportional to the signal intensity.[7][8]
Cytokine (TNF-α and IL-6) Quantification (ELISA)
This assay is used to measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Sample Collection: Cell culture supernatants are collected from cells treated with the test compounds and stimulated with an inflammatory agent.
-
ELISA Procedure: A sandwich ELISA format is commonly employed. The wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest. Samples and standards are added to the wells, followed by a biotinylated detection antibody.
-
Detection: Streptavidin-HRP and a substrate solution are added sequentially. The intensity of the resulting color is proportional to the amount of cytokine present and is measured at 450 nm.[3][9][10][11][12][13][14][15][16]
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.[17][18][19][20][21]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for validating anti-inflammatory compounds.
Conclusion
The available data suggests that prenylated xanthones from Cudrania tricuspidata, including compounds structurally similar to this compound, exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. The mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways. When compared to well-established natural anti-inflammatory agents like curcumin and resveratrol, these xanthones demonstrate comparable or, in some cases, superior in vitro efficacy. However, further research is required to specifically quantify the anti-inflammatory effects of this compound and to evaluate its in vivo efficacy, safety, and bioavailability to fully ascertain its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound as a novel anti-inflammatory agent.
References
- 1. Prenylated Xanthones from the Roots of Cudrania tricuspidata as Inhibitors of Lipopolysaccharide-Stimulated Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biogot.com [biogot.com]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. raybiotech.com [raybiotech.com]
- 8. arborassays.com [arborassays.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Executive Summary
A comprehensive analysis of available scientific literature reveals a lack of specific safety and cytotoxicity data for Isocudraniaxanthone A against human cell lines. To provide a relevant comparative safety profile, this guide synthesizes the existing experimental data on structurally related prenylated xanthones, particularly those isolated from the Cudrania genus. The available data indicates that many of these compounds exhibit significant cytotoxic activity against various cancer cell lines, with IC50 values typically in the low microgram per milliliter range. While direct comparisons of toxicity against normal human cell lines are limited, some studies suggest a degree of selectivity for cancer cells. This guide presents the available quantitative cytotoxicity data, detailed experimental methodologies for common cytotoxicity assays, and visual representations of a key signaling pathway and experimental workflow to aid researchers in assessing the potential safety profiles of this class of compounds.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various xanthones structurally related to this compound against a panel of human cancer cell lines. It is important to note that direct comparative data on normal cell lines is sparse.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| General Isoprenylated Xanthones | HCT-116 | Colon Carcinoma | 1 - 5 | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | 1 - 5 | [1][2] | |
| SGC-7901 | Gastric Adenocarcinoma | 1 - 5 | [1][2] | |
| BGC-823 | Gastric Carcinoma | 1 - 5 | [1][2] | |
| Cudratricusxanthone B | HCT-116 | Colon Carcinoma | 1.3 - 9.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.3 - 9.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.3 - 9.8 | [3] | |
| Cudratricusxanthone D | HCT-116 | Colon Carcinoma | 1.3 - 9.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.3 - 9.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.3 - 9.8 | [3] | |
| Cudratricusxanthone E | HCT-116 | Colon Carcinoma | 1.6 - 11.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.6 - 11.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.6 - 11.8 | [3] | |
| BGC-823 | Gastric Carcinoma | 1.6 - 11.8 | [3] | |
| Cudratricusxanthone G | HCT-116 | Colon Carcinoma | 1.6 - 11.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.6 - 11.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.6 - 11.8 | [3] | |
| BGC-823 | Gastric Carcinoma | 1.6 - 11.8 | [3] | |
| Xanthone V(1a) | HCT-116 | Colon Carcinoma | 1.3 - 9.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.3 - 9.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.3 - 9.8 | [3] | |
| Toxyloxanthone C | HCT-116 | Colon Carcinoma | 1.6 - 11.8 | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | 1.6 - 11.8 | [3] | |
| SGC-7901 | Gastric Adenocarcinoma | 1.6 - 11.8 | [3] | |
| BGC-823 | Gastric Carcinoma | 1.6 - 11.8 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of xanthone cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related xanthones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Resazurin Assay for Cell Viability
The Resazurin assay is a fluorometric method used to quantify the number of viable cells.[5] Viable cells can reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the compounds of interest as described for the MTT assay.
-
Resazurin Addition: Following the treatment period, add 20 µL of resazurin solution (e.g., 0.15 mg/mL in DPBS) to each well.[5]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 560 nm and an emission wavelength of 590 nm with a microplate fluorometer.[5] The fluorescence signal is proportional to the number of viable cells.
-
IC50 Determination: Calculate the IC50 value from the resulting dose-response data.
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[6] The assay provides a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
Protocol:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat them with the test compounds to induce apoptosis.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[7]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[7]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the safety profiling of xanthone compounds.
Caption: Intrinsic apoptosis pathway induced by xanthones.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antifungal isoprenylated xanthones and flavonoids from Cudrania fruticosa. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
Confirming the Binding Site of Isocudraniaxanthone A on a Hypothetical Kinase through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocudraniaxanthone A, a member of the xanthone class of natural products, has demonstrated significant therapeutic potential in preclinical studies. Establishing the precise molecular target and binding interactions of such compounds is a critical step in drug development, enabling structure-activity relationship (SAR) studies and optimization of lead compounds. This guide provides a comparative overview of a hypothetical mutagenesis study designed to confirm the binding site of this compound on a putative target, Protein Kinase X (PKX), a key enzyme implicated in a cancer signaling pathway.
Hypothetical Binding Site and Rationale
Computational docking studies suggest that this compound binds to the ATP-binding pocket of PKX. The proposed binding mode indicates key interactions with specific amino acid residues: a hydrogen bond with the side chain of Asp145, and hydrophobic interactions with Val88 and Leu138. To validate this predicted binding site, a site-directed mutagenesis study was designed to systematically replace these residues and assess the impact on the compound's binding affinity and inhibitory activity.
Data Presentation: Comparative Analysis of this compound Binding to Wild-Type and Mutant PKX
The following table summarizes the hypothetical quantitative data obtained from a series of in vitro binding and kinase activity assays. These results compare the binding affinity (dissociation constant, Kd) and the half-maximal inhibitory concentration (IC50) of this compound against wild-type (WT) PKX and three rationally designed mutants.
| Enzyme | Mutation | Kd (nM) | Fold Change in Kd (Mutant/WT) | IC50 (nM) | Fold Change in IC50 (Mutant/WT) |
| PKX-WT | None | 50 | 1.0 | 100 | 1.0 |
| PKX-D145A | Asp145 → Ala | 2500 | 50.0 | 5000 | 50.0 |
| PKX-V88G | Val88 → Gly | 500 | 10.0 | 1000 | 10.0 |
| PKX-L138A | Leu138 → Ala | 750 | 15.0 | 1500 | 15.0 |
Interpretation of Results:
The data clearly indicates that mutating the proposed interacting residues significantly diminishes the binding affinity and inhibitory potency of this compound. The most dramatic effect is observed with the D145A mutant, resulting in a 50-fold increase in both Kd and IC50 values. This substantial change strongly suggests that the hydrogen bond between this compound and Asp145 is a critical determinant for high-affinity binding. The V88G and L138A mutations also lead to considerable, albeit less pronounced, increases in Kd and IC50, supporting their role in establishing favorable hydrophobic interactions within the binding pocket.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar studies.
1. Site-Directed Mutagenesis:
-
Template: A plasmid containing the full-length cDNA of human PKX with a C-terminal His-tag was used as the template for mutagenesis.
-
Primer Design: Mutagenic primers were designed to introduce the desired point mutations (D145A, V88G, and L138A). The primers were approximately 30 nucleotides in length with the mismatch located at the center.
-
PCR Amplification: The mutagenesis was performed using a high-fidelity DNA polymerase in a thermal cycler. The PCR conditions were optimized for annealing temperature and extension time.
-
Template Removal: The parental, methylated DNA template was digested with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: The mutated plasmids were transformed into competent E. coli cells for amplification.
-
Sequence Verification: The entire coding sequence of each mutant construct was verified by Sanger sequencing to confirm the presence of the desired mutation and the absence of any off-target mutations.
2. Protein Expression and Purification:
-
Expression System: The wild-type and mutant PKX constructs were expressed in a baculovirus expression system using Sf9 insect cells for proper protein folding and post-translational modifications.
-
Cell Culture and Infection: Sf9 cells were grown in suspension culture and infected with the recombinant baculoviruses at an optimal multiplicity of infection (MOI).
-
Cell Lysis: After 48-72 hours of infection, the cells were harvested, and the cell pellet was resuspended in a lysis buffer containing protease inhibitors.
-
Purification: The His-tagged proteins were purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purified proteins were then subjected to size-exclusion chromatography for further purification and buffer exchange.
-
Purity Assessment: The purity of the final protein preparations was assessed by SDS-PAGE and Coomassie blue staining, with all preparations showing >95% purity.
3. In Vitro Kinase Assay:
-
Assay Principle: A luminescence-based kinase assay was used to measure the kinase activity of PKX. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate peptide.
-
Reaction Components: The kinase reaction was performed in a 384-well plate containing the purified PKX enzyme (wild-type or mutant), the substrate peptide, and varying concentrations of this compound. The reaction was initiated by the addition of ATP.
-
Data Acquisition: After a defined incubation period, a detection reagent was added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed. The luminescence was read using a plate reader.
-
Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation using GraphPad Prism software.
Visualizations
The following diagrams illustrate the experimental workflow and the hypothetical signaling pathway of PKX.
Safety Operating Guide
Navigating the Safe Disposal of Isocudraniaxanthone A in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Isocudraniaxanthone A, a bioactive xanthone, drawing upon established safety data for the parent compound, xanthone, and general principles of hazardous waste management.
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the inherent characteristics of this compound and related compounds. The available safety data for xanthone indicates that it is a powder solid with a beige appearance.[1] Key safety measures include ensuring adequate ventilation and using appropriate personal protective equipment (PPE), such as gloves and safety goggles, to avoid contact with skin and eyes.[1]
Summary of Physical and Chemical Properties (Xanthone):
| Property | Value |
| Physical State | Powder Solid[1] |
| Melting Point | 174 - 176 °C[1] |
| Boiling Point | 349 - 350 °C @ 730 mmHg[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste, adhering to federal, state, and local regulations.[2][3][4] It is imperative to avoid disposing of this compound down the drain.[2]
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
-
Packaging Waste:
-
For solid waste, carefully sweep up and shovel the material into the designated container to minimize dust generation.[1]
-
For solutions containing this compound, pour the liquid waste into a designated solvent waste container. Ensure the waste container is compatible with the solvent used.
-
Rinse any empty containers that held this compound. The rinsate should be collected and managed as hazardous waste.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Isocudraniaxanthone A
Disclaimer: No specific Safety Data Sheet (SDS) for Isocudraniaxanthone A is publicly available. This guidance is based on the safety data for the closely related isomer, Isocudraniaxanthone B. It is imperative to handle this compound with the caution required for a compound with unknown long-term toxicological properties. The following procedures should be considered a baseline for safe laboratory conduct.
Immediate Safety and Handling Precautions
Researchers and drug development professionals must adhere to stringent safety protocols when handling this compound. This compound, presumed to be a powder solid, requires careful management to avoid contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): The following PPE is mandatory when working with this compound to minimize exposure:
| Protective Equipment | Specifications and Usage |
| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye Protection | Use safety glasses with side-shields or chemical safety goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. The type of body protection should be chosen based on the concentration and amount of the substance being handled.[1] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator.[1] |
Emergency Procedures
In the event of exposure, immediate action is critical:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration.[1]
-
After Skin Contact: Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. A physician should be consulted.[1]
-
After Eye Contact: Check for and remove any contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Logistical Information: Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage: Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2] For long-term storage, a temperature of -20°C is recommended, while 2-8°C is suitable for short-term storage.[1]
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[1] Unused or unwanted material should be swept up and shoveled into suitable containers for disposal.[2]
Detailed Experimental Protocol for Handling this compound
The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Planning:
-
Handling and Use:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Decontaminate all work surfaces and equipment.
-
Properly label and store any remaining this compound.
-
-
Accidental Release:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
